Tert-butyl piperidine-3-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-5-4-6-11-7-8;/h8,11H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTUZXRGYYMCBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40655073 | |
| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301180-05-2 | |
| Record name | tert-Butyl piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40655073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
This guide provides a comprehensive technical overview of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, synthesis, and applications, grounding all claims in verifiable scientific literature.
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. The piperidine ring is a privileged scaffold, appearing in a vast number of approved drugs and clinical candidates due to its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This specific derivative features two key functionalities that make it a highly versatile synthetic intermediate:
-
A Secondary Amine: The piperidine nitrogen, presented as a stable hydrochloride salt, can be readily deprotected and functionalized through N-alkylation, N-acylation, or reductive amination to build molecular complexity.
-
A Protected Carboxylic Acid: The carboxylic acid at the 3-position is masked as a tert-butyl ester. This protecting group is robust under many reaction conditions but can be selectively removed under acidic conditions, allowing for subsequent amide bond formation or other transformations.
The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the corresponding free base, making it ideal for laboratory and industrial-scale synthesis.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis.
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 161576-02-7 | [2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [3] |
| Molecular Weight | 221.72 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | Data not consistently available; varies with purity | |
| Solubility | Soluble in water and some organic solvents | [4] |
| Stability | Relatively stable at room temperature | [4] |
Chemical Structure
The structure combines a piperidine ring with a tert-butyl ester at the C3 position. The ring nitrogen is protonated by hydrochloric acid.
Figure 1: Structure of this compound.
Spectral Characterization (Predicted)
While specific spectra depend on the acquisition conditions, the expected NMR data provide a fingerprint for structural verification.
-
¹H NMR: The spectrum would show characteristic signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range, often as complex multiplets due to overlapping signals. A broad singlet corresponding to the N-H protons would be observed, and a sharp singlet at approximately 1.4-1.5 ppm integrating to 9 protons would confirm the presence of the tert-butyl group.
-
¹³C NMR: Key signals would include the carbonyl carbon of the ester at ~170-175 ppm, the quaternary carbon of the tert-butyl group around 80 ppm, and the methyl carbons of the tert-butyl group near 28 ppm. The piperidine ring carbons would appear in the 25-55 ppm range.
Synthesis and Reaction Chemistry
The compound is typically synthesized from piperidine-3-carboxylic acid (nipecotic acid). The process involves two primary transformations: esterification of the carboxylic acid and subsequent salt formation.
General Synthetic Workflow
A common laboratory-scale synthesis involves the protection of the carboxylic acid as a tert-butyl ester, followed by the formation of the hydrochloride salt.
Figure 2: General synthesis workflow for the target compound.
Key Reactions and Synthetic Utility
The true value of this reagent lies in its utility as a bifunctional building block. The synthetic strategy almost always involves sequential manipulation of the two functional groups.
Workflow: Deprotection and N-Functionalization
The most common synthetic sequence involves first utilizing the nucleophilic nitrogen, followed by deprotection and functionalization of the carboxylic acid. However, the reverse is also possible. A typical workflow is shown below.
Figure 3: Common two-step functionalization workflow.
Causality in Experimental Choices:
-
Neutralization: The initial hydrochloride salt must be neutralized with a non-nucleophilic base (e.g., triethylamine or sodium bicarbonate) to liberate the free secondary amine for subsequent reactions. This step is critical as the protonated amine is not nucleophilic.
-
N-Functionalization: The liberated amine can undergo a variety of reactions. For example, it is used in the synthesis of complex pharmaceutical compounds through coupling reactions.[5][6]
-
Ester Cleavage: The tert-butyl ester is stable to basic and nucleophilic conditions used for N-functionalization. It is selectively cleaved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. This orthogonality is a cornerstone of its utility.
-
Amide Coupling: Once the carboxylic acid is revealed, it can be coupled with an amine using standard peptide coupling reagents (e.g., EDC, HOBt, HATU) to form an amide bond, a key linkage in many drug molecules.
Applications in Drug Development
This building block is a component of numerous molecules investigated in drug discovery programs. Its rigid, saturated heterocyclic structure is valuable for positioning substituents in a defined three-dimensional space, which is critical for optimizing interactions with biological targets.
-
Gamma-Secretase Modulators: The related compound, tert-butyl (R)-3-aminopiperidine-1-carboxylate, is used in the synthesis of γ-secretase modulators, which are investigated for their potential in lowering Aβ42 production in the context of Alzheimer's disease.[6]
-
General Heterocyclic Synthesis: The piperidine framework is a cornerstone in medicinal chemistry.[1] This specific reagent provides a reliable and efficient entry point for creating diverse libraries of 3-substituted piperidines for screening against various therapeutic targets.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for ensuring laboratory safety.
-
Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2][7] It may also cause respiratory irritation.[2][7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood.[9]
-
Handling: Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[8][10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][10] Store at 2-8°C for long-term stability.[4]
Conclusion
This compound is a high-value synthetic intermediate whose utility is derived from the orthogonal protecting group strategy it embodies. The stable salt form, combined with the distinct reactivity of the piperidine nitrogen and the protected carboxylic acid, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. Its established role in the construction of diverse chemical scaffolds ensures its continued importance in the fields of medicinal chemistry and drug development.
References
- National Center for Biotechnology Information. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. PubChem.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). National Institutes of Health.
- CAS No: 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Toronto Research Chemicals.
- MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. (2013, November 5). Capot Chemical.
- SAFETY DATA SHEET. (2009, April 15). Fisher Scientific.
- tert-Butyl piperidine-4-carboxylate hydrochloride. (2024, April 10). ChemBK.
- National Center for Biotechnology Information. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. PubChem.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central.
- 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. (2024, April 2). Jubilant Ingrevia Limited.
- Supporting Information. (n.d.). [Source for spectral data, specific publication needed].
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. (n.d.). Indian Journal of Heterocyclic Chemistry.
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. (n.d.). Echemi.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.). Google Patents.
- Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025, August 6). ResearchGate.
- tert-Butyl piperidine-3-carboxylate | CAS:301180-02-2. (n.d.). Ark Pharma Scientific Limited.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl piperidine-3-carboxylate | CAS:301180-05-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.com [capotchem.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide to the Synthesis of Tert-butyl piperidine-3-carboxylate hydrochloride
Foreword: The Strategic Importance of a Privileged Scaffold
In the intricate tapestry of medicinal chemistry, the piperidine ring is a thread of immense significance, woven into the core of countless therapeutic agents. Its conformational flexibility and capacity to engage with biological targets have cemented its status as a "privileged scaffold." Among its many derivatives, tert-butyl piperidine-3-carboxylate hydrochloride emerges as a quintessential building block for modern drug discovery. Its design is a masterclass in synthetic strategy: a secondary amine poised for functionalization, a sterically demanding tert-butyl ester that directs reactivity and modulates physicochemical properties, and its formulation as a stable, crystalline hydrochloride salt.
This guide is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of steps to explore the causality behind experimental choices, grounding every protocol in established chemical principles. We will dissect the most reliable and scalable synthetic pathways, offering not just a map, but a detailed navigational chart to this crucial intermediate.
Part 1: The Direct Approach - Catalytic Hydrogenation of a Pyridine Precursor
The most elegant and atom-economical route to the piperidine core is the reduction of its aromatic precursor, pyridine. This strategy begins with the commercially available tert-butyl nicotinate, leveraging a robust catalytic hydrogenation to forge the saturated heterocyclic ring.
The transformation is a two-step process: reduction of the aromatic ring followed by in-situ or subsequent salt formation.
Figure 1: General workflow for the synthesis via catalytic hydrogenation.
Expertise in Action: Catalyst and Condition Selection
The success of this reduction hinges on the choice of catalyst. While various platinum-group metals can effect this transformation, rhodium catalysts, such as 5% rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), are particularly adept at reducing the pyridine ring under relatively mild conditions (room temperature to 50°C, <100 psi H₂).[1][2] This is crucial for preserving the tert-butyl ester, which can be susceptible to cleavage under harsh acidic or thermal conditions. The reaction is typically performed in an alcohol solvent like methanol, which readily dissolves the starting material and is inert to the reaction conditions. Some protocols describe the direct formation of the hydrochloride salt by including HCl in the hydrogenation medium, though a two-step process often allows for better control and purification.[3]
Self-Validating Protocol 1: Hydrogenation and Salt Formation
-
Vessel Charging: To a suitable high-pressure hydrogenation vessel, add tert-butyl nicotinate (1.0 eq) and a solvent such as methanol (approx. 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 5% Rhodium on Carbon (1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is a balance between reaction speed and cost-effectiveness.
-
Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, followed by three purges with hydrogen gas. Pressurize the vessel to 50-80 psi with hydrogen and stir the mixture vigorously at 25-40 °C.
-
Reaction Monitoring: The reaction progress should be monitored by a suitable technique (e.g., TLC, GC-MS, or ¹H NMR) by carefully depressurizing and sampling the reaction. The reaction is complete upon full consumption of the starting material (typically 12-24 hours).
-
Catalyst Removal: Once complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Remove the catalyst by filtration through a pad of celite, washing the pad with a small amount of methanol.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield tert-butyl piperidine-3-carboxylate as an oil. This intermediate can be used directly in the next step.
-
Hydrochloride Salt Formation: Dissolve the crude free base oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of 4M HCl in 1,4-dioxane (1.1 eq) dropwise.[4]
-
Product Isolation: A white precipitate will form. Continue stirring for 30-60 minutes at room temperature or in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to yield the final product.
Part 2: The Multi-Step Approach - Synthesis from Nipecotic Acid
An alternative and highly controllable route begins with piperidine-3-carboxylic acid (nipecotic acid). This pathway involves three key transformations: protection of the amine, esterification of the carboxylic acid, and finally, selective deprotection of the amine to yield the hydrochloride salt.
Figure 2: Synthesis pathway starting from nipecotic acid.
Expertise in Action: Overcoming Steric Hindrance
The critical step in this sequence is the formation of the tert-butyl ester. Direct Fischer esterification with tert-butanol is notoriously inefficient due to the alcohol's steric bulk.[5] Therefore, more sophisticated methods are required.
-
Activation with (Boc)₂O: One effective method involves activating the carboxylic acid of N-Boc-nipecotic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). This forms a mixed anhydride which is then readily attacked by tert-butanol.[6]
-
Reaction with Isobutylene: A classic and scalable approach is the acid-catalyzed addition of the carboxylic acid to isobutylene gas, which proceeds via a stable tert-butyl cation intermediate.[7][8]
The final step leverages the differential stability of the N-Boc group and the tert-butyl ester. The N-Boc group is highly labile to acid, while the tert-butyl ester is more robust. Using a controlled amount of HCl in a non-aqueous solvent like dioxane allows for the selective cleavage of the N-Boc group, which simultaneously protonates the newly liberated amine to form the desired hydrochloride salt.[9][10]
Self-Validating Protocol 2: N-Boc Protection, Esterification, and Deprotection
-
N-Boc Protection: Dissolve nipecotic acid (1.0 eq) in a mixture of 1,4-dioxane and water. Cool the solution in an ice bath and add sodium hydroxide (2.5 eq) to deprotonate the carboxylic acid and neutralize the amine hydrochloride if starting from the salt. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and stir at room temperature overnight. Acidify the reaction mixture with a cold aqueous solution of KHSO₄ and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-nipecotic acid.[11]
-
Tert-butyl Esterification (Method A - Isobutylene): Dissolve N-Boc-nipecotic acid (1.0 eq) in dichloromethane in a pressure-rated vessel. Add a catalytic amount of concentrated sulfuric acid and cool the vessel to -78 °C. Condense isobutylene (excess) into the vessel, seal it, and allow it to warm to room temperature, stirring for 24-48 hours. Carefully vent the vessel, quench the reaction with saturated aqueous NaHCO₃, and extract the product with dichloromethane. Dry and concentrate to yield the di-protected intermediate.[7]
-
Selective Deprotection and Salt Formation: Dissolve the 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid tert-butyl ester (1.0 eq) in anhydrous 1,4-dioxane (5-10 mL per gram). Add a solution of 4M HCl in 1,4-dioxane (1.5-2.0 eq) and stir at room temperature for 2-4 hours.[12] Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Product Isolation: Upon completion, the product often precipitates directly. If not, concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to the residue to induce precipitation. Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Part 3: Quality Control and Data Presentation
Rigorous characterization is non-negotiable to ensure the identity and purity of the final product, which is critical for its use in subsequent synthetic steps and regulatory submissions.
Table 1: Key Analytical Specifications for this compound
| Analytical Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white crystalline solid |
| ¹H NMR | Chemical Shifts (δ) | Characteristic signals for piperidine ring protons, the tert-butyl group protons (~1.4-1.5 ppm, singlet, 9H), and exchangeable amine protons (broad signals). |
| ¹³C NMR | Chemical Shifts (δ) | Resonances corresponding to all 10 carbon atoms, including the ester carbonyl (~170-175 ppm) and the quaternary carbon of the tert-butyl group (~80-82 ppm). |
| Mass Spectrometry (ESI+) | m/z | [M+H]⁺ peak corresponding to the molecular weight of the free base (C₁₀H₁₉NO₂), calculated at 186.14. |
| Purity (HPLC) | Peak Area | ≥98% |
| Melting Point | Range | A sharp, defined melting point range. |
Conclusion: A Versatile and Indispensable Synthetic Tool
The synthesis of this compound can be reliably achieved through two primary, well-validated routes. The catalytic hydrogenation of tert-butyl nicotinate offers an efficient, atom-economical pathway suitable for large-scale production. Alternatively, the multi-step synthesis from nipecotic acid provides exceptional control, allowing for the potential introduction of diversity elements if required. The choice between these authoritative methods will depend on starting material availability, scalability requirements, and the specific strategic goals of the research program. By understanding the chemical principles that underpin each step, from catalyst selection to the nuances of protecting group chemistry, the medicinal chemist is fully empowered to produce this vital building block with the quality and consistency required to drive drug discovery forward.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Hruby, V. J., Han, G., & Tamaki, M. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed, National Library of Medicine. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]
- Google Patents. (2008).
-
Anderson, N. G. (2012). Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles. Organic letters, 14(10), 2590–2593. [Link]
- Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
-
Krische, M. J., et al. (2021). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
- Google Patents. (2011). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
ResearchGate. (2008). Convenient Preparation of tert-Butyl Esters. [Link]
-
MDPI. (2016). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
-
ResearchGate. (2012). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. [Link]
- Google Patents. (2016).
-
ResearchGate. (2014). What is the suitable method to protect benzoic acid using tert-butyl alcohol?[Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
Organic Syntheses. (n.d.). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]
- Google Patents. (1999).
-
ResearchGate. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
-
ResearchGate. (2006). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. [Link]
-
Thieme Chemistry. (2020). Novel tert-Butylation of Carboxylic Acids and Alcohols. [Link]
-
Royal Society of Chemistry. (2020). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives - Google Patents [patents.google.com]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. DE102015205752A1 - Preparation of tert-butyl esters of aliphatic carboxylic acids - Google Patents [patents.google.com]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. We will delve into its chemical identity, properties, synthesis, analytical characterization, and applications, offering insights grounded in established scientific principles and practices.
Chemical Identity and CAS Numbers
Tert-butyl piperidine-3-carboxylate and its hydrochloride salt are heterocyclic compounds widely used in the synthesis of more complex pharmaceutical agents. The core structure consists of a piperidine ring substituted at the 3-position with a tert-butyl carboxylate group. It's crucial to distinguish between the racemic mixture and its individual enantiomers, as well as the free base and hydrochloride salt forms, each having a unique CAS number.
| Compound Name | CAS Number | Form | Chirality |
| tert-Butyl piperidine-3-carboxylate | 301180-05-2 | Free Base | Racemic |
| This compound | 301180-05-2 | Hydrochloride Salt | Racemic |
| tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride | 2089245-14-5[1] | Hydrochloride Salt | (R)-enantiomer |
| tert-Butyl (3S)-piperidine-3-carboxylate hydrochloride | Not specified | Hydrochloride Salt | (S)-enantiomer |
Note: The CAS number 301180-05-2 is often used for both the free base and the hydrochloride salt of the racemic mixture[2][3]. It is imperative for researchers to verify the specific form they are sourcing.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, storage, and application in chemical synthesis.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₂₀ClNO₂ | For the hydrochloride salt. The free base is C₁₀H₁₉NO₂. |
| Molecular Weight | 221.72 g/mol | For the hydrochloride salt[2]. The free base is 185.26 g/mol [3]. |
| Appearance | White to off-white crystalline solid | Typically supplied as a solid. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form enhances aqueous solubility compared to the free base. |
| Melting Point | Not consistently reported | Varies depending on the purity and specific salt form. |
| Stability | Stable under standard laboratory conditions | Should be stored in a cool, dry, and well-ventilated area away from incompatible materials[4][5]. |
Synthesis and Purification
The synthesis of this compound typically involves a few key steps, primarily focusing on the protection of the piperidine nitrogen and the esterification of the carboxylic acid. The choice of synthetic route often depends on the starting materials and the desired scale of production.
A common synthetic approach begins with 3-piperidinecarboxylic acid (nipecotic acid). The piperidine nitrogen is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This is a crucial step to prevent side reactions at the nitrogen atom during subsequent steps. The resulting N-Boc-piperidine-3-carboxylic acid is then esterified with tert-butanol, often under acidic conditions, to yield the desired tert-butyl ester. Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Alternatively, one can start with a pre-formed ester of piperidine-3-carboxylic acid and then introduce the Boc protecting group. The choice between these pathways can be influenced by factors such as the commercial availability and cost of the starting materials.
Purification is typically achieved through recrystallization or column chromatography to ensure high purity of the final product, which is essential for its use in pharmaceutical synthesis.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the piperidine ring protons (a complex multiplet pattern typically between 1.5 and 3.5 ppm), and the proton on the nitrogen (if the free base is analyzed). The integration of these signals helps in confirming the structure.
-
¹³C NMR: The carbon NMR spectrum will show a distinct signal for the carbonyl carbon of the ester (around 170-175 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the methyl carbons of the tert-butyl group (around 28 ppm), and the carbons of the piperidine ring.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M+H]⁺ would be around 186.15 m/z.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound. A well-developed HPLC method can separate the desired product from any starting materials, by-products, or other impurities.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds. The piperidine moiety is a common scaffold in many biologically active molecules due to its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
The tert-butyl ester group can act as a protecting group for the carboxylic acid, which can be later deprotected to reveal the free acid for further functionalization or to act as a key pharmacophoric feature. The Boc-protected nitrogen allows for selective reactions at other positions of the piperidine ring.
This building block is particularly valuable in the synthesis of compounds targeting the central nervous system (CNS), as the piperidine scaffold is found in many neurotransmitters and neuromodulators. Its application extends to various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. The use of enantiomerically pure forms of this compound is often critical in the development of stereospecific drugs to enhance efficacy and reduce off-target effects.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[4][6]. Avoid contact with skin and eyes[6].
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[4].
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water[6].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration[6].
-
If swallowed: Rinse mouth with water. Do not induce vomiting[5].
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information[4][5][6][7][8].
References
-
PubChem. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. [Link]
-
National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
Capot Chemical. MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate. [Link]
-
Supporting Information. [Link]
-
PubChem. tert-butyl (3R)-3-aminopiperidine-1-carboxylate. [Link]
-
Supporting Information. [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]
-
PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
-
Ark Pharma Scientific Limited. tert-Butyl piperidine-3-carboxylate. [Link]
- Google Patents. Method for synthesizing 1-BOC-3-piperidone.
- Google Patents.
-
ZaiQi Bio-Tech. tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. [Link]
-
The Royal Society of Chemistry. Syntheses and NMR spectra. [Link]
- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.
-
PubChem. tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. [Link]
-
PubChem. tert-butyl N-[(3S)-piperidin-3-yl]carbamate. [Link]
Sources
- 1. 2089245-14-5|tert-Butyl (3R)-piperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. tert-Butyl piperidine-3-carboxylate | CAS:301180-05-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. capotchem.com [capotchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. echemi.com [echemi.com]
Physical properties of Tert-butyl piperidine-3-carboxylate hydrochloride
An In-Depth Technical Guide to the Physical Properties of Tert-butyl piperidine-3-carboxylate hydrochloride
Introduction
This compound is a heterocyclic organic compound widely utilized as a versatile building block in medicinal chemistry and pharmaceutical development. As a derivative of nipecotic acid, its piperidine core is a prevalent scaffold in numerous biologically active molecules. The presence of the tert-butyl ester and its formulation as a hydrochloride salt impart specific physical properties that are critical for its handling, reaction setup, purification, and storage.
This guide provides an in-depth analysis of the essential physical properties of this compound. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent. Beyond merely listing data, this document explains the causality behind experimental choices and provides actionable protocols for in-house verification, ensuring both scientific integrity and practical applicability in a research and development setting.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of the compound's structure is the foundation for interpreting its physical behavior. The molecule consists of a piperidine ring with a tert-butyl carboxylate group at the 3-position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming an ammonium chloride salt, which significantly influences its solubility and stability.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl piperidine-3-carboxylate;hydrochloride | Internal Nomenclature |
| Synonyms | 3-Piperidinecarboxylic acid t-butyl ester HCl, Piperidine-3-carboxylic acid tert-butyl ester hydrochloride, tert-butyl nipecotate hydrochloride | [1] |
| CAS Number | 301180-05-2 (Free Base) | [1][2] |
| Molecular Formula | C₁₀H₂₀ClNO₂ | [1] |
| Molecular Weight | 221.72 g/mol | [1] |
Section 2: Key Physical and Spectroscopic Properties
The physical properties of a compound dictate its behavior in various experimental conditions. For a solid crystalline substance like this compound, these parameters are crucial for assessing purity, confirming identity, and designing reaction protocols.
Table 2: Summary of Physical Properties
| Property | Value / Expected Value | Rationale & Significance |
| Appearance | White to off-white crystalline solid | Visual inspection is the first qualitative check for purity. Discoloration may suggest impurities or degradation. |
| Melting Point | To be determined experimentally (TBD). | A sharp, defined melting range is a primary indicator of high purity. Broad ranges often signify impurities. |
| Solubility | Expected to be soluble in polar protic solvents (water, methanol, ethanol) and polar aprotic solvents (DMSO, DMF). Limited solubility in nonpolar solvents (hexanes, toluene). | As a salt, its polarity is high, favoring dissolution in polar media. This is critical for selecting reaction solvents and purification systems. |
| ¹H NMR | Spectrum should be consistent with the proposed structure (see Section 3.2). | Confirms the molecular structure by showing the chemical environment, number, and connectivity of protons. |
| ¹³C NMR | Spectrum should be consistent with the proposed structure (see Section 3.2). | Provides information on the carbon framework of the molecule. |
| Infrared (IR) | Expected peaks: ~1730 cm⁻¹ (C=O stretch of ester), ~2700-2400 cm⁻¹ (N-H⁺ stretch of ammonium salt), ~1150 cm⁻¹ (C-O stretch). | Confirms the presence of key functional groups. The broad ammonium stretch is characteristic of the hydrochloride salt form. |
| Mass Spec (MS) | Expected [M-Cl]⁺ ion at m/z ≈ 186.15. | Confirms the molecular weight of the free base cation. |
Section 3: Experimental Workflows & Protocols
Trust in a chemical reagent is built upon verifiable data. The following protocols are designed as self-validating systems for confirming the identity and purity of this compound.
Caption: Experimental workflow for the physical characterization of a chemical sample.
Protocol 3.1: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Expertise & Causality: DSC is superior to traditional melting point apparatus as it provides a thermodynamic profile of the material. The onset temperature and peak of the endotherm give a highly accurate and reproducible melting point, while the peak's sharpness is a quantitative indicator of purity.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature at least 20°C above the expected melting point at a rate of 10°C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Determine the onset and peak temperature of the melting endotherm. A sharp peak indicates high purity.
-
Protocol 3.2: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide a complete "fingerprint" of the molecule. For this specific molecule, the diastereotopic protons on the piperidine ring often present as complex multiplets, which is a key identifying feature.
Caption: Logical map from molecular structure to expected ¹H NMR spectral regions.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable N-H protons.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum (e.g., at 400 MHz).
-
Expected Signals:
-
~1.5 ppm: A sharp singlet integrating to 9 protons, corresponding to the tert-butyl group.
-
~1.8-3.6 ppm: A series of complex, overlapping multiplets integrating to 8 protons, corresponding to the piperidine ring protons.
-
~8.0-9.5 ppm: A broad signal integrating to 2 protons, corresponding to the ammonium (N-H⁺) protons. This signal's position is concentration-dependent and will disappear upon a D₂O shake.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals:
-
~170-175 ppm: Carbonyl carbon of the ester.
-
~80-85 ppm: Quaternary carbon of the tert-butyl group.
-
~25-50 ppm: Signals corresponding to the piperidine ring carbons.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
-
-
Section 4: Safety, Handling, and Storage
-
Expertise & Causality: Proper handling is paramount for user safety and maintaining the integrity of the compound. As a hydrochloride salt, it is likely hygroscopic and should be protected from atmospheric moisture to prevent clumping and potential degradation.
Table 3: GHS Hazard Information and Handling Recommendations
| Category | Recommendation / Statement | Rationale |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Based on data for structurally similar compounds, these are the expected primary hazards.[3] |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and nitrile gloves. | Standard practice to prevent skin and eye contact with the chemical.[4][5] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | Prevents inhalation of the powder, which may cause respiratory tract irritation.[4] |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended. | Protects the compound from atmospheric moisture and potential degradation. |
| In Case of Exposure | Skin: Wash off immediately with plenty of water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move person to fresh air. Seek medical attention if irritation persists. | Standard first-aid procedures for chemical exposure.[4][5] |
References
-
PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). tert-Butyl piperidine-3-carboxylate. Retrieved from [Link]
-
Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the piperidine scaffold stands as a cornerstone. Its prevalence in numerous natural products and synthetic pharmaceuticals underscores its significance as a privileged structure. Among the diverse array of piperidine derivatives, tert-butyl piperidine-3-carboxylate hydrochloride has emerged as a crucial building block, offering a unique combination of steric and electronic properties that make it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, analytical characterization, and its applications in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is the hydrochloride salt of the tert-butyl ester of nipecotic acid. The presence of the bulky tert-butyl ester group provides steric hindrance, which can be strategically employed in synthesis to direct reactions to other positions of the piperidine ring. Furthermore, the Boc (tert-butyloxycarbonyl) protecting group, often used in its synthesis, allows for controlled manipulation of the piperidine nitrogen.
A summary of its key properties is presented in the table below:
| Property | Value |
| Molecular Formula | C₁₀H₂₀ClNO₂ |
| Molecular Weight | 221.72 g/mol |
| CAS Number | 301180-05-2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not reported in readily available literature |
| Solubility | Soluble in water and polar organic solvents |
Synthesis and Purification: A Step-by-Step Protocol
The synthesis of this compound typically starts from nipecotic acid or its derivatives. The following protocol outlines a general and efficient method for its preparation.
Rationale: The synthesis involves two key transformations: esterification of the carboxylic acid and protection of the piperidine nitrogen. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and high-yielding method for the introduction of the Boc protecting group, which can be subsequently removed under acidic conditions to yield the desired hydrochloride salt.
Experimental Protocol:
Step 1: N-Boc Protection of Nipecotic Acid
-
To a stirred solution of nipecotic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equivalents) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to pH 2-3 with a 1M HCl solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-nipecotic acid.
Step 2: Tert-butyl Esterification
-
Dissolve the N-Boc-nipecotic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents).
-
Add tert-butanol (1.5 equivalents) and stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl 1-(tert-butoxycarbonyl)piperidine-3-carboxylate.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified product from Step 2 in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 4M HCl in dioxane) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Self-Validation: Each step of the protocol should be monitored by TLC to ensure complete conversion of the starting material. The final product's identity and purity should be confirmed by the analytical techniques described in the following section.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount to validate the synthesis and ensure the quality of this compound for its use in research and development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the tert-butyl ester protons (a singlet at approximately 1.5 ppm), and the protons of the Boc group (if present in an intermediate, a singlet around 1.4 ppm). The hydrochloride salt formation will lead to a downfield shift of the protons adjacent to the nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the ester carbonyl group (C=O) around 1730 cm⁻¹. The N-H stretching vibration of the secondary amine hydrochloride will appear as a broad band in the region of 2700-3000 cm⁻¹.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion peak corresponding to the free base of the compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the piperidine ring at various positions after protecting the nitrogen.
A Key Building Block for Neurokinin Receptor Antagonists:
One of the notable applications of piperidine derivatives is in the development of neurokinin (NK) receptor antagonists. The piperidine scaffold serves as a core structure in many potent and selective antagonists for NK1, NK2, and NK3 receptors. These receptors are implicated in a variety of physiological processes, including pain transmission, inflammation, and mood regulation. The synthesis of spiro-substituted piperidines, for example, has been a successful strategy in the discovery of dual NK1/NK2 receptor antagonists.[1] The 3-carboxy functionality of this compound provides a handle for the introduction of diverse substituents to explore the structure-activity relationship (SAR) and optimize the pharmacological profile of these antagonists.
Workflow for the Incorporation of the Piperidine Scaffold:
The following diagram illustrates a generalized workflow for utilizing this compound in the synthesis of a potential drug candidate.
Caption: A generalized synthetic workflow utilizing this compound.
Other Therapeutic Areas:
The piperidine moiety is a common feature in drugs targeting a wide range of diseases. As a versatile building block, this compound has the potential to be used in the synthesis of compounds targeting:
-
Central Nervous System (CNS) Disorders: As a GABA analogue, nipecotic acid derivatives are of interest in epilepsy and other neurological conditions.
-
Oncology: The piperidine ring is found in several kinase inhibitors and other anticancer agents.
-
Infectious Diseases: Many antibacterial and antiviral compounds incorporate the piperidine scaffold.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.[2][3]
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an essential tool for the construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is crucial for its effective utilization in the pursuit of novel drug candidates.
References
-
National Institutes of Health.
-
Pharmaffiliates.
-
PubChem.
-
Sigma-Aldrich.
-
Fisher Scientific.
-
Fisher Scientific.
-
Indian Journal of Heterocyclic Chemistry.
-
PubChem.
-
Apollo Scientific.
-
Google Patents.
-
SynQuest Labs.
-
PubMed.
-
PubChem.
-
NIScPR Online Periodicals Repository.
-
TCI Chemicals.
-
ACS Publications.
Sources
1H NMR spectrum of Tert-butyl piperidine-3-carboxylate hydrochloride
An In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl piperidine-3-carboxylate hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's stereochemistry, the influence of the hydrochloride salt on its electronic environment, and the resulting NMR spectral features. We will explore the conformational dynamics of the piperidine ring, predict the chemical shifts and coupling constants for each proton, and provide a robust experimental protocol for acquiring a high-quality spectrum. This guide is designed to serve as a definitive reference, grounded in established spectroscopic principles and supported by authoritative sources.
Introduction: The Structural Significance of a Substituted Piperidine
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceutical agents. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, which is critical for molecular recognition and biological activity. This compound is a valuable chiral building block in organic synthesis. Its structural characterization is paramount, and ¹H NMR spectroscopy is the most powerful tool for this purpose, offering detailed insights into its constitution, configuration, and conformation in solution.
This guide will provide an in-depth, field-expert analysis of its ¹H NMR spectrum. We will dissect the spectrum by not only assigning peaks but by explaining why they appear at specific chemical shifts and with particular multiplicities, a level of understanding essential for unequivocal structural confirmation and for troubleshooting synthetic challenges.
Molecular Structure and Conformational Analysis
To interpret the ¹H NMR spectrum of this compound, one must first understand its three-dimensional structure.
2.1. The Piperidine Ring Chair Conformation
Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. This results in two distinct types of proton environments: axial and equatorial. Protons in an axial position are parallel to the principal axis of the ring, while equatorial protons are located around the ring's equator. This distinction is crucial as axial and equatorial protons on the same carbon atom are diastereotopic and thus have different chemical shifts.[1]
2.2. Influence of Substituents
The molecule has two key substituents:
-
A tert-butoxycarbonyl (Boc) group on the nitrogen atom.
-
A carboxylate ester group at the C3 position.
In the hydrochloride salt, the piperidine nitrogen is protonated, forming an ammonium salt. This has a profound impact on the spectrum.
2.3. Stereochemistry at the C3 Position
The C3 carbon is a chiral center, meaning this molecule can exist as (R) or (S) enantiomers. While ¹H NMR in an achiral solvent will not distinguish between enantiomers, the chirality at C3, combined with the rigid chair conformation, renders nearly all methylene protons on the ring diastereotopic, leading to a more complex and informative spectrum.
Below is a diagram illustrating the preferred chair conformation and the proton labeling scheme that will be used for spectral assignment.
Caption: Figure 1: Chair Conformation and Proton Labeling.
Predicted ¹H NMR Spectrum: A Detailed Proton-by-Proton Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit several key features. The protonation of the piperidine nitrogen to form the hydrochloride salt causes a significant downfield shift for the adjacent protons (H2 and H6) due to the electron-withdrawing effect of the positive charge.[2][3] This is a primary diagnostic feature for confirming the salt form.
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton. These predictions are based on data from similar substituted piperidines and fundamental NMR principles.[4][5][6]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale for Assignment |
| t-Bu (Ester) | ~1.45 | Singlet (s) | N/A | 9 equivalent protons of the tert-butyl ester group. |
| H4, H5 | 1.70 - 2.20 | Multiplet (m) | N/A | Complex overlapping signals for the C4 and C5 methylene protons, further from deshielding groups. |
| H3a | ~2.90 | Multiplet (m) | N/A | Proton at the C3 position, deshielded by the adjacent ester group. |
| H2, H6 | 3.20 - 3.60 | Multiplet (m) | N/A | Protons on carbons adjacent to the protonated nitrogen (N⁺-H), significantly shifted downfield.[2][3] |
| N⁺-H₂ | 9.00 - 9.50 | Broad Singlet (br s) | N/A | Two exchangeable protons on the positively charged nitrogen, typically broad and far downfield. |
3.1. Detailed Peak-by-Peak Interpretation
-
δ ~1.45 ppm (Singlet, 9H): This signal is unambiguously assigned to the nine equivalent protons of the tert-butyl group of the carboxylate ester. Its singlet nature and integration of 9H make it an excellent internal reference point.
-
δ 1.70 - 2.20 ppm (Multiplet): This region will contain the complex, overlapping signals of the protons on C4 and C5. Due to the chair conformation, the axial and equatorial protons on each carbon are chemically non-equivalent and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling), resulting in a complex multiplet.
-
δ ~2.90 ppm (Multiplet, 1H): This signal corresponds to the single proton at the C3 position (H3a). It is shifted downfield relative to other ring CH protons due to the electron-withdrawing effect of the attached carboxylate group. Its multiplicity will be complex due to coupling with the H2 and H4 protons.
-
δ 3.20 - 3.60 ppm (Multiplet): This downfield region is characteristic of protons adjacent to a heteroatom, in this case, the protonated nitrogen. The positive charge on the nitrogen atom strongly deshields the H2 and H6 protons.[2][3] The signals will be complex multiplets due to geminal coupling and vicinal coupling with protons on C3 and C5.
-
δ 9.00 - 9.50 ppm (Broad Singlet, 2H): This very downfield and often broad signal is characteristic of the ammonium protons (N⁺-H₂). The chemical shift can be highly dependent on the solvent, concentration, and temperature. Its broadness is a result of chemical exchange and quadrupolar coupling with the nitrogen atom.
Experimental Protocol for High-Resolution ¹H NMR
Acquiring a high-quality, interpretable spectrum requires a standardized and validated methodology.
4.1. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves hydrochloride salts and allows for the observation of exchangeable N-H protons. Deuterated water (D₂O) is another option, but the N-H protons will exchange with deuterium and become invisible.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.
4.2. NMR Spectrometer Setup and Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.
-
Tuning and Matching: Insert the sample and ensure the probe is properly tuned and matched to the solvent.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing quaternary carbons if a ¹³C spectrum is also desired.
-
Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Data Processing and Interpretation Workflow
The following workflow ensures accurate and reproducible spectral analysis.
Caption: Figure 2: Workflow for NMR Data Processing and Analysis.
-
Fourier Transform (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
-
Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).
-
Baseline Correction: A polynomial function is applied to correct any distortions in the spectral baseline.
-
Referencing: The spectrum is calibrated by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).
-
Integration: The area under each peak is integrated to determine the relative number of protons for each signal.
-
Peak Picking & Assignment: Each peak is identified, and its chemical shift, multiplicity, and coupling constants are determined and assigned to the corresponding protons in the molecule, as detailed in Section 3.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in an understanding of the piperidine ring's chair conformation and the significant electronic influence of the protonated nitrogen, allows for the confident and unambiguous assignment of all proton signals. The characteristic downfield shift of the protons at the C2 and C6 positions serves as a definitive marker for the hydrochloride salt form. This technical guide provides the predictive framework and experimental methodology necessary for researchers to effectively utilize ¹H NMR for the characterization of this important synthetic building block, ensuring scientific integrity and accelerating drug development efforts.
References
-
Hosseini-Koupaei, E., et al. (2021). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at: [Link]
- La planche, L. A., Rothchild, R., & Xu, G. (1992). ¹H and ¹³C NMR Studies of Etidocaine Free Base and Hydrochloride Salt. Solvent and Temperature Dependence. Magnetic Resonance in Chemistry.
-
Bovy, P. R. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Available at: [Link]
-
Wikipedia contributors. (2025). Piperidine. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Available at: [Link]
-
Harris, R. K., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A. Available at: [Link]
-
Bryce, D. L., & Wasylishen, R. E. (2008). Application of solid-state 35Cl NMR to the structural characterization of hydrochloride pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics. Available at: [Link]
-
PubChem. (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
- Kamal, A., et al. (2015). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
-
Erlanson, D. A., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]
Sources
An In-depth Technical Guide to the Structural Analysis of Tert-butyl piperidine-3-carboxylate hydrochloride
This guide provides a comprehensive technical overview of the methodologies employed in the structural elucidation of tert-butyl piperidine-3-carboxylate hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques, explaining not only the "how" but also the critical "why" behind experimental choices. Our focus is on a holistic, multi-technique approach to ensure unambiguous structural confirmation, a cornerstone of scientific integrity in pharmaceutical development.
Introduction: The Significance of Precise Structural Analysis
This compound is a chiral heterocyclic compound frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine core is a prevalent scaffold in numerous approved drugs, valued for its favorable pharmacokinetic properties. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the tert-butyl ester at the 3-position offer versatile handles for synthetic transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Given its role as a critical starting material, rigorous structural verification is paramount. An error in the identity, purity, or stereochemistry of this building block can have profound consequences on the viability of a synthetic route and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide will walk through a systematic and self-validating workflow for the complete structural characterization of this molecule.
Core Analytical Techniques for Structural Elucidation
A multi-pronged analytical strategy is essential for a comprehensive structural analysis. We will explore the application of four key techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and stereochemistry of the molecule in solution.
-
Mass Spectrometry (MS): To ascertain the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
-
Single-Crystal X-ray Crystallography: To definitively determine the three-dimensional structure and absolute stereochemistry in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the deduction of the molecular framework. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The integration of the signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment. The chemical shift values are indicative of the functional group to which the carbon belongs.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for Boc-protected compounds. However, due to the hydrochloride salt, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices to ensure solubility and minimize peak broadening of the N-H proton.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Data Interpretation:
Table 1: Representative ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) |
| Piperidine-NH₂⁺ | ~9.0 | br s | 2H | - |
| Piperidine-CH (C3) | ~3.1 | m | 1H | ~40.0 |
| Piperidine-CH₂ (C2, C6) | ~3.4 (axial), ~2.9 (equatorial) | m | 4H | ~42.0, ~45.0 |
| Piperidine-CH₂ (C4, C5) | ~1.9 (axial), ~1.6 (equatorial) | m | 4H | ~23.0, ~27.0 |
| Ester t-butyl | 1.45 | s | 9H | 80.5 |
| Ester t-butyl C(CH₃)₃ | - | - | - | 27.8 |
| Carbonyl (C=O) | - | - | - | 172.0 |
-
¹H NMR Analysis: The broad singlet around 9.0 ppm is characteristic of the ammonium proton of the hydrochloride salt. The piperidine ring protons appear as complex multiplets due to conformational heterogeneity and spin-spin coupling. The large singlet at 1.45 ppm, integrating to 9 protons, is the hallmark of the tert-butyl group.
-
¹³C NMR Analysis: The carbonyl carbon of the ester is observed downfield around 172.0 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group are seen at approximately 80.5 and 27.8 ppm, respectively. The piperidine ring carbons appear in the 23-45 ppm range.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[2][3] It is used to determine the molecular weight of a compound with high accuracy, which in turn allows for the determination of its elemental composition.[4]
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like hydrochloride salts. It typically produces the protonated molecule [M+H]⁺, allowing for direct determination of the molecular weight of the free base.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, thereby distinguishing it from other compounds with the same nominal mass.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the [M+H]⁺ ion and use software to calculate the most probable elemental composition.
Data Interpretation:
For tert-butyl piperidine-3-carboxylate (free base, C₁₀H₁₉NO₂), the expected monoisotopic mass is 185.1416 u. The ESI-HRMS spectrum would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 186.1494.
Fragmentation Analysis: While ESI is a soft technique, some fragmentation can be induced. The tert-butoxycarbonyl (Boc) group has a characteristic fragmentation pattern, often losing isobutylene (56 Da) or the entire Boc group (100 Da).[5]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation.[6][7] It serves as an excellent tool for confirming the presence of key structural motifs.[8][9]
Causality Behind Experimental Choices:
-
Sampling Technique: For a solid sample like a hydrochloride salt, Attenuated Total Reflectance (ATR) is a convenient technique that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.[10]
-
Spectral Regions of Interest: The spectrum is analyzed for characteristic absorption bands corresponding to N-H, C-H, C=O, and C-O bonds.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Data Interpretation:
Table 2: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2700-3000 | N-H stretch | Ammonium (R₃N⁺-H) |
| ~2850-2980 | C-H stretch | Aliphatic (piperidine and t-butyl) |
| ~1730 | C=O stretch | Ester carbonyl |
| ~1160 | C-O stretch | Ester |
The broad absorption in the 2700-3000 cm⁻¹ region is a key indicator of the ammonium salt.[11] The sharp, strong peak around 1730 cm⁻¹ confirms the presence of the ester carbonyl group.
Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide excellent structural information, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.[12] For chiral molecules, it is the gold standard for determining the absolute configuration.[13][14]
Causality Behind Experimental Choices:
-
Crystal Growth: Obtaining a single crystal of suitable quality is the most critical and often most challenging step. Slow evaporation of a solvent in which the compound has moderate solubility is a common technique.
-
Data Collection: The crystal is irradiated with X-rays, and the diffraction pattern is collected. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound by slow evaporation from a suitable solvent system (e.g., ethanol/ether).
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer.
-
Data Collection: Collect the diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the data to solve the crystal structure and refine the atomic positions and thermal parameters.
Data Interpretation:
The X-ray crystal structure would be expected to reveal:
-
Piperidine Ring Conformation: The piperidine ring will adopt a chair conformation, which is its most stable arrangement.[15]
-
Substituent Positions: The tert-butyl carboxylate group at the 3-position will likely occupy an equatorial position to minimize steric hindrance.
-
Absolute Stereochemistry: If the starting material is enantiomerically pure, the analysis can determine whether it is the (R) or (S) enantiomer.[16][17]
-
Intermolecular Interactions: The crystal packing will be influenced by hydrogen bonding between the ammonium proton and the chloride anion, as well as with the carbonyl oxygen of neighboring molecules.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural analysis of a critical pharmaceutical building block like this compound demands a rigorous, multi-faceted approach. By integrating the insights from NMR, MS, FTIR, and X-ray crystallography, we create a self-validating system where each technique corroborates the findings of the others. This comprehensive characterization ensures the identity, purity, and stereochemical integrity of the molecule, providing a solid foundation for its use in drug discovery and development. The methodologies outlined in this guide represent a best-practice workflow for ensuring the highest standards of scientific integrity.
References
-
Methods in Molecular Biology (2013). Determination of absolute configuration using single crystal X-ray diffraction. [Link]
-
HSC Chemistry (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
AZoM (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. [Link]
-
Taylor & Francis Online (n.d.). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. [Link]
-
Fiveable (2025). Mass spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
-
Drawell (n.d.). Top 6 Applications of FTIR Spectrometers. [Link]
-
Richmond Scientific (2023). 7 Applications of FTIR Analysis. [Link]
-
International Journal of Scientific Development and Research (n.d.). Applications of FTIR Spectroscopy: Review. [Link]
-
Maricopa Open Digital Press (n.d.). Principles of Mass Spectrometry – Organic Chemistry. [Link]
-
FOLIA (2007). The use of X-ray crystallography to determine absolute configuration. [Link]
-
SpringerLink (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
-
Interpreting Mass Spectra of Organic Compounds (n.d.). Interpretation Of Mass Spectra Of Organic Compounds. [Link]
-
MIT Department of Chemistry (n.d.). Absolute Configuration. [Link]
-
Chemistry LibreTexts (2021). 9.12: Mass Spectroscopy. [Link]
-
Supporting Information (n.d.). General procedure A. [Link]
-
Macmillan Group - Princeton University (n.d.). SUPPLEMENTARY INFORMATION. [Link]
-
NMR Solutions (2025). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
-
SpectraBase (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
-
PubChem (n.d.). Piperidine, hydrochloride (1:1). [Link]
-
PubMed Central (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. [Link]
-
ResearchGate (n.d.). Role of NMR in the Development of Candidate Small Molecules. [Link]
-
NIST WebBook (n.d.). Piperidine hydrochloride. [Link]
-
Journal of Mass Spectrometry (2024). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. [Link]
-
PubChem (n.d.). Piperidine. [Link]
-
Wiley Online Library (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
-
Prime Scholars (n.d.). Exploring NMR Spectroscopy: A Window into Molecular Structure. [Link]
-
The Royal Society of Chemistry (n.d.). Syntheses and NMR spectra. [Link]
-
Supporting Information (n.d.). Tert-butyl phenylcarbamate. [Link]
-
Chegg.com (2014). Solved Mass spectral analysis of 1-(tert-butyl)piperidine. [Link]
-
PubChem (n.d.). 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. [Link]
-
PubMed Central (n.d.). tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate. [Link]
-
ResearchGate (n.d.). Proposed mechanism of pathway B. (a) Multistage fragmentation of.... [Link]
-
PubChem (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]
-
The Royal Society of Chemistry (n.d.). Piperidines ESI-revised3. [Link]
-
MDPI (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
-
Mass Spectrometry: Fragmentation (n.d.). Amines. [Link]
-
ResearchGate (n.d.). tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate. [Link]
-
Science.gov (n.d.). Mass fragmentation pathway of a candidate drug T-VA and its metabolites in rats. [Link]
Sources
- 1. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 3. Principles of Mass Spectrometry – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. azom.com [azom.com]
- 7. tandfonline.com [tandfonline.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. richmondscientific.com [richmondscientific.com]
- 10. Piperidine, hydrochloride (1:1) | C5H12ClN | CID 2723721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Piperidine hydrochloride [webbook.nist.gov]
- 12. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. The use of X-ray crystallography to determine absolute configuration. [folia.unifr.ch]
- 15. (R)-tert-Butyl piperidin-3-ylcarbamate hydrochloride | 1217656-59-1 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
Key intermediates in the synthesis of liraltine and alagliptin benzoate
An In-Depth Technical Guide to the Core Synthetic Intermediates of Liraglutide and Alogliptin Benzoate
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the pivotal chemical intermediates in the synthesis of two significant therapeutic agents: Liraglutide, a GLP-1 receptor agonist, and Alogliptin, a DPP-4 inhibitor. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of these intermediates, the rationale behind their synthetic routes, and the methodologies for their preparation.
Part 1: Alogliptin Benzoate - Mastering the Synthesis of a Potent DPP-4 Inhibitor
Alogliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus.[1] Its synthesis has evolved to optimize yield, cost-effectiveness, and scalability for industrial production.[1] Central to its synthesis are specific, well-characterized intermediates that ensure the efficient construction of the final active pharmaceutical ingredient (API).
The Primary Synthetic Pathway: A Stepwise Construction
The most widely documented synthetic route for Alogliptin commences with the coupling of a substituted uracil derivative with a benzonitrile moiety, followed by the introduction of the chiral aminopiperidine side chain.[2]
Key Intermediate 1: 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
This intermediate is the foundational scaffold upon which the final Alogliptin molecule is built. Its synthesis is achieved through the N-alkylation of 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile.[2] The causality behind this initial step is to merge the two primary structural components of Alogliptin: the pyrimidinedione core and the cyanobenzyl group.
Experimental Protocol: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
Materials : 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, Potassium Carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).[2]
-
Procedure : a. To a stirred solution of 6-chloro-3-methyluracil in DMF, add potassium carbonate as a base.[2] b. Add 2-(bromomethyl)benzonitrile to the mixture.[2] c. Heat the reaction mixture to approximately 60-80 °C for several hours, monitoring progress by HPLC or TLC.[2] d. Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.[2] e. The resulting solid is filtered, washed with water, and dried under a vacuum to yield the intermediate.[2]
Key Intermediate 2: Alogliptin (Free Base)
The second crucial step involves a nucleophilic substitution reaction where the chlorine atom on the pyrimidinedione ring is displaced by the chiral (R)-3-aminopiperidine.[1][2] This step is stereochemically critical as it introduces the chiral center responsible for the drug's selective binding to the DPP-4 enzyme.
Experimental Protocol: Synthesis of Alogliptin (Free Base)
-
Materials : 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride, Potassium Carbonate (K₂CO₃), Isopropanol, Water.[2]
-
Procedure : a. Suspend the starting benzonitrile intermediate and (R)-3-aminopiperidine dihydrochloride in a mixture of isopropanol and water.[2] b. Add an excess of potassium carbonate to neutralize the hydrochloride salt and facilitate the reaction.[2] c. Heat the mixture to reflux for several hours until HPLC analysis confirms the consumption of the starting material.[2] d. After cooling, the inorganic salts are removed by filtration. e. The filtrate is concentrated under reduced pressure to yield crude Alogliptin, which can be further purified by recrystallization.[2]
The final step is the formation of the benzoate salt by treating the Alogliptin free base with benzoic acid in a suitable solvent like ethanol, which enhances the compound's stability and crystallinity.[2][3]
Quantitative Data Summary: Alogliptin Synthesis
| Step | Key Reagents & Conditions | Yield | Purity | Reference |
| Alkylation | 6-chloro-3-methyluracil, 2-(bromomethyl)benzonitrile, K₂CO₃, DMF | ~80% | >98% | [3] |
| Substitution | (R)-3-aminopiperidine dihydrochloride, K₂CO₃, Isopropanol/Water | ~75% | >99% | [3] |
| Salt Formation | Benzoic Acid, Ethanol | ~81% | >99.5% | [3] |
| Overall Yield | ~38-59% | [3][4] |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Visualization of Alogliptin Synthesis
Caption: Synthetic pathway for Alogliptin Benzoate highlighting key intermediates.
Part 2: Liraglutide - Navigating the Complexities of Peptide Synthesis
Liraglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist used for treating type 2 diabetes and obesity.[5] As a 31-amino acid peptide with a fatty acid modification, its synthesis is considerably more complex than that of small molecules and is typically achieved via Solid-Phase Peptide Synthesis (SPPS).[5][6]
The Solid-Phase Peptide Synthesis (SPPS) Strategy
SPPS is the method of choice for producing peptides like Liraglutide.[7] The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. This approach simplifies purification by allowing excess reagents and byproducts to be washed away after each coupling step.
Key Intermediate 1: Orthogonally Protected Lysine (e.g., Fmoc-Lys(Alloc)-OH)
The synthesis of Liraglutide requires the specific attachment of a palmitic acid-glutamic acid side chain to the ε-amino group of a lysine residue at position 20.[8] To achieve this, an orthogonal protection strategy is essential. A protecting group that is stable to the conditions used for removing the N-terminal α-amino protecting group (typically Fmoc) but can be removed under different, specific conditions is used for the lysine side chain. The Alloc (allyloxycarbonyl) group is a common choice, as it can be selectively removed using a palladium catalyst without affecting other protecting groups.[8]
Key Intermediate 2: Palmitoyl-γ-Glutamyl Moiety (e.g., Palmitoyl-Glu-OtBu)
This intermediate constitutes the lipophilic side chain that is crucial for Liraglutide's extended half-life.[5][9] The palmitic acid is attached to the γ-carboxyl group of glutamic acid. The α-carboxyl group of this glutamic acid is then activated for coupling to the lysine side chain on the peptide resin.[10] The OtBu (tert-butyl) ester protects the glutamic acid's α-carboxyl group during this coupling.
Conceptual Workflow: Liraglutide Synthesis
-
Resin Anchoring : The C-terminal amino acid (Glycine) is attached to a solid support resin (e.g., Wang resin).[8][11]
-
Chain Elongation : The peptide backbone is assembled by sequentially coupling N-Fmoc protected amino acids from the C-terminus to the N-terminus. After each coupling, the Fmoc group is removed to deprotect the α-amino group for the next coupling cycle.
-
Orthogonal Deprotection : Once the full peptide backbone is assembled, the protecting group on the lysine side chain (e.g., Alloc) is selectively removed.[8]
-
Side-Chain Coupling : The pre-formed Palmitoyl-Glu-OtBu intermediate is coupled to the deprotected ε-amino group of the lysine residue.
-
Cleavage and Global Deprotection : The completed peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[12]
-
Purification : The crude Liraglutide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve the high purity required for pharmaceutical use.[12][13]
Visualization of Liraglutide SPPS Workflow
Caption: Key stages in the Solid-Phase Peptide Synthesis (SPPS) of Liraglutide.
Conclusion
The syntheses of Alogliptin Benzoate and Liraglutide exemplify two distinct paradigms in pharmaceutical manufacturing. The Alogliptin synthesis relies on classical organic chemistry transformations to build a complex heterocyclic small molecule, where intermediates like 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile are critical for efficiency and yield. In contrast, Liraglutide's production is a feat of biochemical engineering, utilizing the systematic and controlled methodology of SPPS. Here, the strategic use of orthogonally protected amino acids, such as Fmoc-Lys(Alloc)-OH , and the pre-formed side chain, Palmitoyl-Glu-OtBu , are the linchpins of a successful synthesis. Understanding these key intermediates and the logic behind their formation is fundamental for any scientist or researcher in the field of drug development and manufacturing.
References
- An In-depth Technical Guide to the Chemical Synthesis of Alogliptin - Benchchem.
- Application Notes and Protocols for Alogliptin Synthesis and Mechanism of Action - Benchchem.
- Innovative chemical synthesis and conformational hints on the lipopeptide liraglutide - PubMed.
- Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin - ACS Public
- Process for the preparation of alogliptin - Google P
- What is the synthesis of Alogliptin benzo
- Innovative new process used to produce a diabetes and weight loss drug - Manufacturing Chemist.
- Synthesis of Alogliptin - Thieme.
- A second-generation process for the manufacturing of Liraglutide - Bachem.
- Synthesis of Liraglutide - Scribd.
- Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - ACS Public
- Method for solid phase synthesis of liraglutide - Google P
- METHOD FOR SOLID PHASE SYNTHESIS OF LIRAGLUTIDE - European P
- Preparation method of liraglutide (2017) - SciSpace.
- Synthesis of Liraglutide via Solid Phase Peptide S...
- How can Alogliptin Benzo
- Initial design of the synthetic scheme for liraglutide.
- Liraglutide innovations: a comprehensive review of p
- Process for the preparation of liraglutide - Google P
- Peptide Synthesis: The Production of Liraglutide for Pharmaceutical Applic
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Innovative new process used to produce a diabetes and weight loss drug [manufacturingchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]
- 9. chatslide.ai [chatslide.ai]
- 10. Innovative chemical synthesis and conformational hints on the lipopeptide liraglutide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2014199397A2 - Process for the preparation of liraglutide - Google Patents [patents.google.com]
- 12. Liraglutide innovations: a comprehensive review of patents (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
The Alchemical Allure of Rings: A Senior Application Scientist's Guide to Heterocyclic Building Blocks in Pharmaceutical Synthesis
Foreword: The Unseen Architects of Modern Medicine
In the grand theater of pharmaceutical sciences, while the spotlight often falls on the final drug molecule, the unsung heroes are the fundamental building blocks from which these life-altering therapies are constructed. Among these, heterocyclic compounds reign supreme. These cyclic organic molecules, distinguished by the incorporation of atoms other than carbon into their ring structures—most commonly nitrogen, oxygen, or sulfur—form the backbone of a vast majority of pharmaceuticals on the market today.[1][2][3][4] Their prevalence is no mere coincidence; it is a testament to their remarkable versatility, enabling them to interact with a wide array of biological targets with high specificity and affinity.[1][5]
This in-depth technical guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a mere recitation of synthetic protocols but a deep dive into the causality behind the selection and application of heterocyclic building blocks. We will explore the nuanced interplay between structure and function, the strategic considerations in synthetic route design, and the profound impact of these choices on the ultimate therapeutic potential of a molecule. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering insights gleaned from years of field experience. Every protocol and mechanism presented herein is intended to be a self-validating system, grounded in authoritative sources and designed to empower you in your own research endeavors.
I. The Privileged Position of Heterocycles in Drug Discovery
The concept of "privileged scaffolds" is central to understanding the outsized role of heterocycles in medicinal chemistry.[6][7] Coined by Evans in the late 1980s, this term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets.[6][7] This promiscuity is not a liability but a strategic advantage, providing a fertile starting point for the design of novel therapeutics.[8] Many of these privileged structures are heterocyclic in nature, a consequence of their ability to present functional groups in well-defined three-dimensional orientations, mimicking the binding motifs of endogenous ligands.[9][10]
The strategic incorporation of heterocyclic rings can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties.[1][5] They can serve as bioisosteres, which are substituents or groups with similar physical or chemical properties that impart desirable characteristics to a molecule.[5][11] For instance, replacing a metabolically labile ester group with a more stable oxadiazole ring can enhance a drug's half-life. Furthermore, the introduction of heteroatoms can modulate a compound's polarity, solubility, and ability to form hydrogen bonds, all critical factors in determining its absorption, distribution, metabolism, and excretion (ADME) profile.[5]
II. The Synthetic Chemist's Toolkit: Crafting Key Heterocyclic Cores
The ability to efficiently and selectively synthesize a diverse array of heterocyclic compounds is paramount in drug discovery.[12][13] Modern synthetic chemistry offers a powerful arsenal of reactions to construct these vital building blocks. This section will delve into the practical application of several cornerstone synthetic strategies, providing not just the "how" but also the "why" behind their utility.
A. Nitrogen-Containing Heterocycles: The Workhorses of Medicinal Chemistry
Nitrogen-containing heterocycles are the most abundant class of heterocycles found in FDA-approved drugs, a testament to their diverse biological activities.[3][4][14] From the anxiolytic effects of benzodiazepines to the antibacterial prowess of quinolones, these scaffolds are central to modern medicine.[2]
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[6] This reaction is of immense importance in the synthesis of numerous alkaloids and pharmaceutical agents.
Conceptual Workflow of the Pictet-Spengler Reaction:
Caption: A simplified workflow of the Pictet-Spengler reaction.
Experimental Protocol: Synthesis of 1-Phenyl-1,2,3,4-tetrahydro-β-carboline [6]
-
Materials:
-
Tryptamine (5.0 g, 31 mmol)
-
Benzaldehyde (3.3 g, 31 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (15 mL)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tryptamine and benzaldehyde.
-
Under a nitrogen atmosphere, add HFIP to the flask.
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 1-phenyl-1,2,3,4-tetrahydro-β-carboline.
-
-
Causality of Experimental Choices:
-
HFIP as Solvent: HFIP is a highly polar, non-nucleophilic solvent that can promote the reaction without the need for an additional acid catalyst. Its ability to stabilize the iminium ion intermediate facilitates the cyclization step.[6]
-
Nitrogen Atmosphere: While not always strictly necessary, a nitrogen atmosphere prevents the potential oxidation of the aldehyde and the tryptamine starting materials, ensuring a cleaner reaction and higher yield.
-
The Hantzsch synthesis is a multi-component reaction that provides access to dihydropyridines, which can then be oxidized to the corresponding pyridines.[8][15] This reaction is a cornerstone of pyridine chemistry and has been instrumental in the development of calcium channel blockers like nifedipine.[16]
Mechanism of the Hantzsch Pyridine Synthesis:
Caption: Key steps in the Hantzsch pyridine synthesis.
Experimental Protocol: A Green Synthesis of a 1,4-Dihydropyridine [17]
-
Materials:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Water (5 mL)
-
-
Procedure:
-
In a sealed vessel, combine benzaldehyde, ethyl acetoacetate, and ammonium acetate in water.
-
Heat the mixture at 70-80°C for the appropriate time (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the aqueous solution.
-
Collect the product by filtration, wash with cold water, and dry.
-
-
Causality of Experimental Choices:
-
Water as Solvent: This protocol highlights a green chemistry approach, using water as a benign solvent and avoiding the use of volatile organic compounds.[17]
-
Ammonium Acetate as Nitrogen Source: Ammonium acetate serves as a convenient source of ammonia in situ.
-
Sealed Vessel: Using a sealed vessel allows the reaction to be heated above the boiling point of water, increasing the reaction rate.
-
B. Oxygen-Containing Heterocycles
Oxygen-containing heterocycles are prevalent in natural products and pharmaceuticals, exhibiting a wide range of biological activities.[15][18]
C. Sulfur-Containing Heterocycles
Sulfur-containing heterocycles play a crucial role in medicinal chemistry, with notable examples including the penicillin and cephalosporin antibiotics, as well as sulfonamide drugs.[19][20]
Case Study: The Penam Core of Penicillin
The discovery of penicillin revolutionized medicine, and at the heart of its antibacterial activity is the penam core, a bicyclic system consisting of a β-lactam ring fused to a thiazolidine ring.[1][13] The strained β-lactam ring is highly reactive and acts as an irreversible inhibitor of bacterial transpeptidases, enzymes essential for cell wall synthesis.[1]
Biosynthesis of the Penam Core:
Caption: Simplified biosynthetic pathway of penicillin.[1]
III. Modern Synthetic Strategies: Expanding the Heterocyclic Universe
While classical named reactions remain invaluable, the field of organic synthesis is constantly evolving, providing new and powerful tools for the construction and functionalization of heterocyclic compounds.
A. Catalytic C-H Activation
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores.[5][21] This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic heterocycles, thereby shortening synthetic sequences and reducing waste. Rhodium and palladium catalysts have proven particularly effective in mediating the regioselective alkylation and arylation of a wide range of N-heterocycles.[21]
B. Photoredox Catalysis
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions.[12][22][23] This technology has found widespread application in the synthesis and functionalization of heterocycles, allowing for novel bond formations that are often difficult to achieve through traditional thermal methods.[23][24]
C. Multi-component Reactions (MCRs)
MCRs, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly convergent and efficient.[7][10][25][26] The Hantzsch pyridine synthesis is a classic example, and numerous other MCRs have been developed for the rapid assembly of complex and diverse heterocyclic libraries, accelerating the drug discovery process.[7][10][26]
IV. Heterocycles in Action: Case Studies in Drug Synthesis
To truly appreciate the role of heterocyclic building blocks, it is instructive to examine their application in the synthesis of well-known pharmaceutical agents.
A. Sildenafil (Viagra™): A Tale of Pyrazolo[4,3-d]pyrimidine
Sildenafil, the active ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Its synthesis is a showcase of modern heterocyclic chemistry. The core of the molecule is a pyrazolo[4,3-d]pyrimidin-7-one scaffold.
Retrosynthetic Analysis of Sildenafil:
Caption: A simplified retrosynthetic analysis of Sildenafil.
Key Synthetic Steps in the Commercial Synthesis of Sildenafil: [27][28][29]
-
Pyrazole Formation: The synthesis begins with the condensation of a diketoester with hydrazine to form the pyrazole ring.
-
N-Methylation: The pyrazole nitrogen is then methylated.
-
Amide Formation and Cyclization: The pyrazole is converted to a pyrazole-5-carboxylic acid derivative, which is then reacted with an amidine to construct the pyrimidine ring, forming the pyrazolo[4,3-d]pyrimidin-7-one core.
-
Chlorosulfonylation: The phenyl ring is chlorosulfonylated.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with N-methylpiperazine to form the sulfonamide.
-
Salt Formation: The final step is the formation of the citrate salt.[29]
Table 1: Evolution of Sildenafil Synthesis
| Synthetic Route | Key Features | Advantages | Disadvantages |
| Initial Medicinal Chemistry Route | Linear synthesis | Effective for initial discovery | Low overall yield, use of hazardous reagents |
| Improved Convergent Route | Convergent approach | Improved efficiency and yield | Still utilized some harsh reagents |
| Optimized Commercial Synthesis | Focus on green chemistry principles | High overall yield, reduced environmental impact, improved safety | Requires careful process control |
B. Benzodiazepines: The Privileged Scaffold for Anxiolytics
Benzodiazepines, such as diazepam (Valium®), are a class of psychoactive drugs that act as positive allosteric modulators of the GABAA receptor.[20][30][31] Their synthesis typically involves the construction of the diazepine ring fused to a benzene ring.
Mechanism of Action of Benzodiazepines:
Benzodiazepines bind to a specific site on the GABAA receptor, distinct from the GABA binding site.[2][30][32] This binding event enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron.[20][32] This hyperpolarizes the neuron, making it less likely to fire, resulting in the sedative and anxiolytic effects of the drug.[30][31]
Signaling Pathway of Benzodiazepine Action:
Caption: Benzodiazepines enhance GABAergic inhibition.[20][30]
V. The Frontier: Future Directions and Perspectives
The field of heterocyclic synthesis is continually advancing, driven by the demand for more efficient, selective, and sustainable methods.[12][13] The development of novel catalytic systems, the application of flow chemistry, and the use of computational tools for reaction prediction and optimization are all poised to further expand the synthetic chemist's toolkit. As our understanding of the biological roles of different heterocyclic scaffolds deepens, so too will our ability to design and synthesize the next generation of life-saving medicines. The intricate dance between chemical synthesis and biological function, with heterocyclic building blocks as the lead performers, will undoubtedly continue to be a source of innovation and discovery for years to come.
References
- Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-Catalyzed C−H Bond Activation and Functionalization. Chemical Reviews, 112(11), 5879–5918.
- Dale, D. J., Dunn, P. J., Golightly, C., Hughes, M. L., Levett, P. C., Pearce, A. K., Searle, P. M., Ward, G., & Wood, A. S. (2000). The chemical development of the commercial route to sildenafil: A case history. Organic Process Research & Development, 4(1), 17-22.
- Dalpozzo, R. (2020).
- Fleming, A. (1929). On the antibacterial action of cultures of a penicillium, with special reference to their use in the isolation of B. influenzæ.
- Hajra, A., & Bhowmick, M. (2017). Multicomponent Reactions: Synthesis of Bioactive Heterocycles. De Gruyter.
- Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The combinatorial synthesis of bicyclic privileged structures or privileged substructures. Chemical reviews, 103(3), 893-930.
- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
- Hurst, T. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design. Chemical reviews, 96(8), 3147-3176.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. Journal of Biological Chemistry, 287(48), 40224-40231.
- Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Stuart, D. R., & Fagnou, K. (2007). The catalytic cross-coupling of unactivated arenes. Science, 316(5828), 1172-1175.
- Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Walsh, C. (2003). Antibiotics: actions, origins, resistance. ASM Press.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. routledge.com [routledge.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Penicillin - Wikipedia [en.wikipedia.org]
- 14. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. The Pictet-Spengler Reaction Updates Its Habits | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. benzoinfo.com [benzoinfo.com]
- 21. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 25. researchgate.net [researchgate.net]
- 26. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 27. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. ClinPGx [clinpgx.org]
- 31. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Strategic deployment of Boc-Protected (R)-3-Aminopiperidine in the Synthesis of Dipeptidyl Peptidase IV Inhibitors: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the critical role of Boc-protected (R)-3-aminopiperidine in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into the rationale behind experimental designs, detailed synthetic protocols, and the structure-activity relationships that govern the efficacy of these inhibitors.
Part 1: The Therapeutic Rationale for DPP-IV Inhibition
The Pivotal Role of Dipeptidyl Peptidase IV (DPP-IV) in Glucose Homeostasis
Dipeptidyl peptidase IV (DPP-IV), a serine exopeptidase, is a key enzyme in the regulation of glucose metabolism.[1][2] It is responsible for the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gastrointestinal tract in response to food intake and play a crucial role in stimulating insulin secretion from pancreatic β-cells and suppressing glucagon release from α-cells, thereby maintaining glucose homeostasis.[2][3] The enzymatic action of DPP-IV involves the cleavage of a dipeptide from the N-terminus of GLP-1 and GIP, rendering them biologically inactive.[1][5] This rapid degradation, occurring within minutes, significantly limits the therapeutic potential of native incretins.[4]
DPP-IV Inhibitors: A Validated Therapeutic Strategy
The inhibition of DPP-IV has emerged as a highly effective therapeutic strategy for the treatment of type 2 diabetes. By preventing the degradation of GLP-1 and GIP, DPP-IV inhibitors prolong the activity of these incretin hormones, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[6][7] This mechanism of action is glucose-dependent, meaning the risk of hypoglycemia is minimal compared to other classes of antidiabetic drugs.[6] Marketed DPP-IV inhibitors, often referred to as "gliptins," include well-known drugs such as Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin, and Alogliptin.[6][7]
The Imperative of Chirality in DPP-IV Inhibitor Design
The active site of the DPP-IV enzyme possesses a distinct three-dimensional architecture with specific subsites (S1, S2, S1', S2', and S2 extensive) that accommodate the inhibitor molecule.[3][8] The interaction between the inhibitor and these subsites is highly stereospecific. The piperidine moiety, a common feature in many DPP-IV inhibitors, often interacts with the S1 and S2 pockets of the enzyme.[1][8] The precise stereochemistry of substituents on the piperidine ring is paramount for achieving high-affinity binding and potent inhibition. Consequently, the use of enantiomerically pure chiral building blocks is a non-negotiable requirement in the synthesis of these therapeutic agents to ensure optimal pharmacological activity and minimize potential off-target effects.
Part 2: Boc-Protected (R)-3-Aminopiperidine: The Cornerstone Chiral Synthon
Physicochemical Properties and Structural Attributes
(R)-3-(Boc-Amino)piperidine (CAS: 309956-78-3) is a white crystalline solid with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol .[4] The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position serves a dual purpose: it prevents unwanted side reactions of the amine during synthesis and enhances the solubility of the intermediate in organic solvents, facilitating its purification.[9] The Boc group can be readily removed under acidic conditions in the final stages of the synthesis to unveil the active pharmaceutical ingredient (API).[10]
The Stereospecific Significance of the (R)-Configuration
The (R)-configuration of the 3-aminopiperidine moiety is a crucial determinant of the inhibitory potency of many DPP-IV inhibitors.[9] This specific stereoisomer allows for optimal orientation of the molecule within the DPP-IV active site, enabling key interactions, such as hydrogen bonding, with amino acid residues like Glu205 and Glu206 in the S1 pocket.[1][5] The use of the (S)-enantiomer or a racemic mixture would lead to a significant loss of inhibitory activity.
An Overview of Synthetic Pathways to Enantiomerically Pure (R)-3-Aminopiperidine
The synthesis of enantiomerically pure (R)-3-aminopiperidine is a critical step in the manufacturing of several gliptins. Various synthetic strategies have been developed to achieve high enantiomeric excess (e.e.), including:
-
Chiral Resolution: This classical approach involves the separation of a racemic mixture of 3-aminopiperidine using a chiral resolving agent, such as an optically active cyclic phosphoric acid, to form diastereomeric salts that can be separated by crystallization.[11]
-
Asymmetric Synthesis: This more modern approach employs chiral catalysts or auxiliaries to directly synthesize the desired (R)-enantiomer. Methods include asymmetric hydrogenation of a prochiral enamine precursor and enzymatic transamination of a ketone.[12][13] For instance, transaminase biocatalysts have been effectively used for the asymmetric amination of N-Boc-3-piperidone to produce (R)-1-Boc-3-aminopiperidine with high optical purity.[12] Another innovative biocatalytic route involves a one-pot enzymatic cascade using galactose oxidase and imine reductase variants to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine.[13]
Part 3: The Synthesis of DPP-IV Inhibitors Featuring Boc-(R)-3-Aminopiperidine
A General Synthetic Blueprint and Core Heterocyclic Scaffolds
The general synthetic strategy for many DPP-IV inhibitors involves the coupling of Boc-protected (R)-3-aminopiperidine with a suitable heterocyclic core. This core scaffold is designed to interact with other key residues in the DPP-IV active site, contributing to the overall binding affinity and selectivity of the inhibitor. Common heterocyclic cores include pyrimidinediones (as in Alogliptin) and xanthines (as in Linagliptin).[14]
Caption: General Synthetic Workflow for DPP-IV Inhibitors.
Case Study 1: The Synthesis of Alogliptin
Alogliptin features a pyrimidinedione core linked to the (R)-3-aminopiperidine moiety.
A retrosynthetic analysis of Alogliptin reveals two key building blocks: 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile and Boc-(R)-3-aminopiperidine. The key synthetic step is a nucleophilic aromatic substitution reaction.
The synthesis of Alogliptin can be achieved through the following representative protocol, which involves the coupling of the pyrimidinedione core with Boc-(R)-3-aminopiperidine, followed by deprotection.[14]
Step 1: Coupling Reaction
-
To a solution of 2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetonitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add Boc-(R)-3-aminopiperidine (1.1 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Boc-protected Alogliptin.
Step 2: Deprotection
-
Dissolve the Boc-protected Alogliptin in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized or further purified by recrystallization to yield Alogliptin.
The efficiency of the coupling reaction is influenced by the choice of solvent, base, and reaction temperature. A polar aprotic solvent like DMF is typically used to facilitate the dissolution of the reactants. An inorganic base such as K2CO3 is employed to neutralize the HCl generated during the reaction. The reaction is generally heated to drive it to completion.
Case Study 2: The Synthesis of Linagliptin
Linagliptin is a xanthine-based DPP-IV inhibitor.
The retrosynthesis of Linagliptin points to 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione and Boc-(R)-3-aminopiperidine as the key starting materials.
A representative synthetic protocol for Linagliptin is outlined below.[10]
Step 1: Coupling Reaction
-
In a reaction vessel, combine the xanthine derivative (1.0 eq), Boc-(R)-3-aminopiperidine (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 80-85 °C for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform an aqueous workup to isolate the crude Boc-protected Linagliptin.
-
Purify the product by crystallization or column chromatography.
Step 2: Deprotection
-
Dissolve the purified Boc-protected Linagliptin in a suitable solvent like dichloromethane.
-
Add trifluoroacetic acid to the solution to effect the cleavage of the Boc group.
-
Once the reaction is complete, neutralize the mixture and extract the product to obtain Linagliptin.
The xanthine core of Linagliptin provides a rigid scaffold that orients the other functional groups for optimal interaction with the DPP-IV active site. The butynyl group at the 7-position occupies a hydrophobic pocket, while the (R)-aminopiperidine moiety binds to the S1 and S2 subsites. The quinazoline group contributes to additional hydrophobic interactions, enhancing the overall potency of the inhibitor.
Part 4: Characterization and Quality Control
Spectroscopic and Chromatographic Analysis
The identity and purity of the synthesized intermediates and the final API are confirmed using a combination of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Chiral Purity Determination
The enantiomeric purity of Boc-(R)-3-aminopiperidine and the final DPP-IV inhibitor is a critical quality attribute. Chiral HPLC is the most common method for determining the enantiomeric excess (e.e.). This technique utilizes a chiral stationary phase to separate the enantiomers, allowing for their quantification.
In Vitro DPP-IV Inhibition Assays
The biological activity of the synthesized DPP-IV inhibitors is evaluated using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the activity of purified DPP-IV enzyme. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Table 1: Representative IC50 Values of DPP-IV Inhibitors Synthesized Using Boc-(R)-3-Aminopiperidine
| DPP-IV Inhibitor | IC50 (nM) |
| Alogliptin | <10 |
| Linagliptin | 1 |
Note: IC50 values can vary depending on the assay conditions.
Part 5: Conclusion and Future Perspectives
Boc-protected (R)-3-aminopiperidine has proven to be an indispensable chiral building block in the synthesis of a significant class of DPP-IV inhibitors. Its stereochemical integrity is fundamental to the high potency and selectivity of these drugs. The development of efficient and scalable synthetic routes to this key intermediate, including both chiral resolution and asymmetric synthesis, has been instrumental in the successful commercialization of these life-changing therapies for patients with type 2 diabetes.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies for both Boc-(R)-3-aminopiperidine and the final DPP-IV inhibitors. This includes the exploration of novel catalytic systems, continuous flow manufacturing processes, and greener reaction conditions to minimize environmental impact and reduce production costs. Furthermore, the strategic application of this and other chiral building blocks will continue to drive the discovery of next-generation DPP-IV inhibitors with improved pharmacokinetic and pharmacodynamic profiles.
Caption: Mechanism of DPP-IV Inhibition.
References
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH.
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH.
- Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- The Role of (R)-3-(Boc-Amino)piperidine in Modern Pharmaceutical Synthesis.
- Synthesis and Application of (R)-3-(Boc-Amino)piperidine - ChemicalBook.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - Brieflands.
- Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors - MDPI.
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives - SciSpace.
- Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed.
- 1-Boc-3-aminopiperidine in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Application Notes - Benchchem.
- Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors - OAText.
- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A.
- Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - NIH.
- Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological.
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]
- 5. brieflands.com [brieflands.com]
- 6. oatext.com [oatext.com]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]
- 14. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the N-Boc Deprotection of Tert-butyl piperidine-3-carboxylate hydrochloride
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, for the protection of amine functionalities.[1][2] Its widespread adoption is due to its stability across a broad spectrum of non-acidic conditions and its facile, selective removal under acidic treatment.[1][2] Tert-butyl piperidine-3-carboxylate hydrochloride is a valuable building block in drug discovery, and the efficient removal of the N-Boc protecting group is a critical step in the synthesis of more complex target molecules.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-Boc deprotection of this compound. We will delve into the underlying reaction mechanism, present detailed, field-proven protocols using common acidic reagents, offer a comparative analysis of these methods, and provide troubleshooting guidance to ensure successful and reproducible outcomes.
Reaction Mechanism and Scientific Rationale
The acidic deprotection of an N-Boc protected amine proceeds via a carbamate hydrolysis mechanism.[1][3] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[1] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][4] The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[4][5] In the acidic medium, the newly liberated amine is protonated, yielding the corresponding amine salt as the final product.[1][4]
A potential side reaction involves the reactive tert-butyl cation alkylating other nucleophilic sites on the molecule or in the reaction mixture.[1][6] This can be mitigated by the use of scavengers, such as anisole or water, which act as cation traps.[1][6]
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Comparative Overview of Deprotection Protocols
The two most prevalent methods for N-Boc deprotection utilize Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent. The choice between these reagents depends on factors such as the acid sensitivity of other functional groups, the desired final salt form, and the scale of the reaction.
| Parameter | Protocol 1: Trifluoroacetic Acid (TFA) | Protocol 2: Hydrochloric Acid (HCl) |
| Reagent | Trifluoroacetic acid | 4M HCl in 1,4-Dioxane or Ethyl Acetate |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane, Ethyl Acetate, or Methanol |
| Typical Reaction Time | 30 minutes - 4 hours[2][7] | 1 - 4 hours[6][7] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Work-up | Evaporation of TFA, potential for basic wash | Precipitation and filtration or evaporation |
| Final Product | Amine trifluoroacetate salt | Amine hydrochloride salt |
| Advantages | Rapid reaction, volatile reagent | Forms hydrochloride salt directly, often precipitates |
| Disadvantages | Corrosive, requires careful handling | Can be slower, dioxane is a peroxide former |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is one of the most common and rapid methods for N-Boc deprotection.[7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common practice is to use a 1:1 mixture of TFA and DCM.[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes to 4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7][8] The deprotected product will be more polar and have a lower Rf value on TLC.
-
Work-up (as TFA salt): Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2][6] The resulting residue is the piperidine-3-carboxylic acid trifluoroacetate salt.
-
Work-up (as free amine - optional): To obtain the free amine, dissolve the residue from step 5 in an appropriate organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[2][7] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Protocol 2: Deprotection using Hydrochloric Acid (HCl)
Using a solution of HCl in an organic solvent is another standard and effective method for N-Boc deprotection, directly yielding the hydrochloride salt of the deprotected amine.[7]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane (or ethyl acetate)
-
Diethyl ether (or other non-polar solvent for washing)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, add this compound (1 equivalent).
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the starting material.[2] The substrate may not fully dissolve initially.
-
Reaction: Stir the resulting suspension or solution at room temperature for 1 to 4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[6][7]
-
Product Isolation: Upon completion, the deprotected product, piperidine-3-carboxylic acid hydrochloride, often precipitates from the reaction mixture.
-
If a precipitate forms: Collect the solid by filtration, wash with a non-polar solvent like diethyl ether to remove any soluble impurities, and dry under vacuum.[6][7]
-
If no precipitate forms: Remove the solvent and excess HCl under reduced pressure to yield the crude hydrochloride salt. The product can then be triturated with diethyl ether to induce solidification and remove impurities.
-
Caption: A general workflow for N-Boc deprotection.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the deprotection is sluggish, several factors could be at play. Insufficient acid may be the cause; ensure an adequate excess of the acidic reagent is used.[6] For sterically hindered substrates, extending the reaction time or gentle warming (e.g., to 40°C) may be necessary, but be cautious as this can also promote side reactions.[6]
-
Side Product Formation: The primary side product arises from the tert-butyl cation.[6] While less of a concern for this specific substrate, for more complex molecules with sensitive functional groups, the addition of a scavenger like anisole or water can be beneficial.
-
Product Isolation: The hydrochloride salt of piperidine-3-carboxylic acid is expected to be a solid. If it oils out upon solvent removal, trituration with a non-polar solvent like diethyl ether or pentane can often induce crystallization.
-
Residual Acid: Residual TFA can be difficult to remove completely by simple evaporation. Co-evaporation with a solvent like toluene or methanol is an effective technique.[2][6] For the HCl protocol, ensuring the final product is thoroughly washed with a non-polar solvent will help remove any excess acid.
Analytical Confirmation of Deprotection
Confirmation of complete Boc group removal is crucial. Several spectroscopic techniques can be employed:
-
¹H NMR Spectroscopy: This is the most definitive method. Look for the disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[9] The appearance of a broad signal for the N-H proton of the resulting ammonium salt is also indicative of successful deprotection.
-
Mass Spectrometry (MS): A mass difference of -100.12 amu between the starting material and the product confirms the removal of the Boc group.[9]
-
Thin-Layer Chromatography (TLC): A simple and rapid method to monitor the reaction's progress. The deprotected amine is more polar and will have a lower Rf value compared to the N-Boc protected starting material.[8]
Conclusion
The N-Boc deprotection of this compound is a fundamental and robust transformation. By understanding the underlying mechanism and carefully selecting the appropriate acidic conditions and work-up procedure, researchers can achieve high yields of the desired piperidine-3-carboxylic acid hydrochloride. The protocols and insights provided in this guide offer a solid foundation for successfully implementing this critical synthetic step in a research and development setting.
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
El-Faham, A., & Funosas, R. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). Retrieved from [Link]
-
Calabretta, R., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4997. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24533-24538. Retrieved from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. Retrieved from [Link]
-
Reddit. (2012). Removal of Boc protecting group as workup? r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubChem. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Tert-butyl piperidine-3-carboxylate hydrochloride as a Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Chiral Piperidine Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, enabling potent and selective interactions with biological targets. When a stereocenter is introduced, as in tert-butyl piperidine-3-carboxylate, the molecule becomes a powerful chiral building block for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2][3]
The incorporation of chiral piperidine scaffolds into drug candidates can confer significant advantages, including:
-
Modulation of Physicochemical Properties: Influencing solubility, lipophilicity, and metabolic stability.[4]
-
Enhanced Biological Activity and Selectivity: Providing specific steric and electronic interactions within a target's binding site.[3][4]
-
Improved Pharmacokinetic Profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.[4]
-
Reduced hERG Toxicity: Mitigating potential cardiac side effects.[3][5]
This guide provides a comprehensive overview of tert-butyl piperidine-3-carboxylate hydrochloride, detailing its properties, handling, and core synthetic applications with field-proven protocols.
Physicochemical Properties & Handling
Compound Specifications
The hydrochloride salt of tert-butyl piperidine-3-carboxylate is typically supplied as a stable, crystalline solid, which is more easily handled than the corresponding free base.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 3-Piperidinecarboxylic acid, 1,1-dimethylethyl ester, hydrochloride | - |
| Molecular Formula | C₁₀H₁₉NO₂ · HCl | |
| Molecular Weight | 221.72 g/mol | - |
| Appearance | White to off-white crystalline powder | [6] |
| CAS Number | 301180-05-2 (free base) |
Safe Handling and Storage
Proper handling is essential for maintaining the integrity of the reagent and ensuring laboratory safety.
-
Handling: Use in a well-ventilated area or a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid formation of dust and aerosols.[8][10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] The compound is hygroscopic and should be protected from moisture. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][11]
Core Synthetic Transformations: Protocols & Mechanistic Insights
This compound is a bifunctional molecule, offering two primary sites for chemical modification: the secondary amine (piperidine nitrogen) and the tert-butyl ester. The general workflow for its use involves initial functionalization at the nitrogen, followed by modification or removal of the ester group.
Caption: General synthetic workflow using the title building block.
N-Functionalization: Unleashing the Nucleophile
The first step in nearly all synthetic sequences is the deprotonation of the piperidine nitrogen from its hydrochloride salt form to liberate the free secondary amine. This nucleophilic amine can then undergo a variety of transformations.
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a key step in building out the molecular scaffold.
Causality: The reaction requires a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride salt.[12] An inorganic base like potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like DMF or acetonitrile.[12] The choice of base and solvent depends on the reactivity of the alkylating agent (R-X) and the desired reaction temperature.
Step-by-Step Protocol:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add an anhydrous polar aprotic solvent, such as acetonitrile or DMF (approx. 0.1 M concentration).
-
Add the base (e.g., K₂CO₃, 2.0-3.0 eq or DIPEA, 2.5 eq) and stir the suspension for 15-30 minutes at room temperature.
-
Add the alkylating agent (R-X, e.g., an alkyl halide or tosylate, 1.0-1.2 eq).
-
Stir the reaction at a suitable temperature (room temperature to 70 °C) and monitor its progress by TLC or LC-MS.[12]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. innospk.com [innospk.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling Reactions Involving Tert-butyl Piperidine-3-carboxylate Hydrochloride
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex molecules utilizing tert-butyl piperidine-3-carboxylate hydrochloride. This document provides in-depth protocols and scientific rationale for key coupling reactions, focusing on the practical aspects and critical parameters that ensure successful and reproducible outcomes. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is paramount for the development of novel therapeutics.[1][2]
Strategic Considerations: Working with this compound
Before proceeding to specific reaction protocols, it is crucial to understand the inherent chemical properties of this compound and how they dictate experimental design.
The Dual Role of the Hydrochloride Salt
The starting material is supplied as a hydrochloride salt. This has two immediate implications for reaction setup:
-
Stoichiometry of the Base: The presence of HCl necessitates the use of at least one equivalent of base for neutralization before the piperidine nitrogen can act as a nucleophile or participate in a catalytic cycle. An additional amount of base is then required for the coupling reaction itself. Failure to account for the salt will quench the active base and impede or completely halt the reaction.
-
Solubility: The salt form can influence the reagent's solubility in common organic solvents. While advantageous for storage and stability, it may require careful solvent selection or the addition of a co-solvent to achieve a homogeneous reaction mixture.
The Influence of the N-Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is an essential feature, providing stability and directing reactivity.
-
Steric Hindrance: The bulky tert-butyl group introduces significant steric hindrance around the piperidine nitrogen.[3][4] This bulk can influence the rate and feasibility of N-arylation reactions, often requiring more robust catalytic systems with sterically demanding ligands to facilitate the coupling of challenging substrates.[5]
-
Acid Lability: The Boc group is readily cleaved under acidic conditions.[6][7] This is a critical consideration for reaction work-up and purification steps. Exposure to strong acids, such as excess HCl or trifluoroacetic acid (TFA), will lead to deprotection.[7][8] Protocols for Boc deprotection typically involve treatment with 4M HCl in dioxane or a TFA/DCM mixture.[6][9]
Reactivity at the C3-Position
The primary utility of this reagent lies in the functionalization of the C3-position via its carboxylate group. This is most commonly achieved through amide bond formation, creating a diverse array of substituted piperidine analogs.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of N-aryl piperidines.[10][11] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[11] Given the secondary nature of the piperidine nitrogen, this transformation is highly efficient.
Mechanistic Overview
The catalytic cycle, a cornerstone of modern cross-coupling chemistry, generally proceeds through several key steps: oxidative addition of the aryl halide to a Pd(0) complex, coordination of the deprotonated amine to the palladium center, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[11][12][13] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps.[12]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: N-Arylation of Tert-butyl Piperidine-3-carboxylate
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[14]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, SPhos, or BrettPhos)[5]
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk flask with this compound (1.0 equiv.), the aryl bromide (1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 2.5 equiv.). Note: The use of a strong, non-nucleophilic base like NaOtBu is common, but for base-sensitive substrates, Cs₂CO₃ or K₃PO₄ can be effective alternatives.[13]
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5-10 mL per mmol of the limiting reagent) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated piperidine.
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 75-85 |
| 2-Bromopyridine | Pd₂(dba)₃ (3) | BrettPhos (6) | K₃PO₄ | Toluene | 110 | 24 | 60-70 |
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation. Yields are typical and may vary.
Amide Bond Formation: Coupling at the C3-Carboxylate
Amide coupling is a fundamental transformation for derivatizing the C3-position of the piperidine ring.[15] The direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization.[16] Therefore, the carboxylic acid must first be activated using a coupling reagent.[17]
Mechanism of EDC/HOBt Coupling
A widely used and reliable method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt acts as a scavenger, reacting with the O-acylisourea to form an active ester, which is less prone to side reactions and efficiently acylates the amine.[18]
Caption: EDC/HOBt mediated amide coupling pathway.
Protocol: Amide Coupling with a Primary Amine
This protocol details a general procedure for coupling the carboxylic acid of N-Boc-piperidine-3-carboxylic acid (formed in situ from the hydrochloride salt) with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
Additive (e.g., HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
Procedure:
-
Initial Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.5-3.0 equiv.) to the solution and stir for 10-15 minutes at room temperature. The first equivalent neutralizes the HCl salt, and the excess maintains a basic environment for the coupling.
-
Reagent Addition: Add HOBt (1.2 equiv.) and EDC·HCl (1.2 equiv.) to the reaction mixture. Stir for 10 minutes to allow for pre-activation of the carboxylic acid.
-
Amine Addition: Add the primary amine (1.1 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess HOBt and acid), and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography to obtain the pure amide.
| Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| EDC·HCl / HOBt | DIPEA | DCM | RT | 4-16 | 80-95 | Standard, cost-effective method. Water-soluble urea byproduct simplifies work-up.[20] |
| HATU | DIPEA | DMF | RT | 1-4 | 85-98 | Highly efficient, faster reaction times, especially for hindered amines. |
| PyBOP | DIPEA | DMF | RT | 2-8 | 80-95 | Effective for preventing racemization in chiral substrates. |
Table 2: Common Amide Coupling Conditions. Yields are representative.
Experimental Workflow and Troubleshooting
A successful outcome in these coupling reactions hinges on careful execution and an understanding of potential pitfalls.
Caption: General experimental workflow for coupling reactions.
Troubleshooting Common Issues:
-
No or Low Conversion:
-
Cause: Insufficient base to neutralize the HCl salt and drive the reaction.
-
Solution: Ensure at least 2.5 equivalents of base are used. For Buchwald-Hartwig, check for catalyst or ligand degradation; use freshly opened reagents or a glovebox. For amide coupling, ensure coupling reagents are not hydrolyzed.
-
-
Formation of Side Products:
-
Cause (Buchwald-Hartwig): Reductive dehalogenation of the aryl halide.
-
Solution: Screen different phosphine ligands; bulky, electron-rich ligands can minimize this side reaction.[12]
-
Cause (Amide Coupling): Formation of N-acylurea.
-
Solution: Ensure the use of HOBt or another additive to trap the reactive intermediate. Add the amine only after the acid has been activated.
-
-
Boc Deprotection during Work-up:
-
Cause: Use of a strong acid (e.g., 1M HCl) for an extended period.
-
Solution: Perform the acidic wash quickly and with cooling. Use a milder acid (e.g., saturated NH₄Cl) if the product is particularly sensitive.
-
Conclusion
This compound is a versatile and valuable building block for the synthesis of functionalized piperidines. A thorough understanding of the interplay between the hydrochloride salt, the sterically demanding N-Boc group, and the reactivity of the C3-carboxylate is essential for success. The protocols for Buchwald-Hartwig N-arylation and amide bond formation provided herein offer robust starting points for a wide range of synthetic applications. Careful attention to reaction setup, particularly the stoichiometry of the base and the maintenance of anhydrous and inert conditions, will lead to high yields and reproducible results, accelerating the discovery and development of new chemical entities.
References
-
Al-Zoubi, R. M., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Chaudhary, P., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. [Link]
-
Crampton, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
Reddy, L. H., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. [Link]
-
ResearchGate. (2024). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2021). EDC Coupling Mechanism | Organic Chemistry. YouTube. [Link]
-
Shubina, T. E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. organic-chemistry.org. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
-
D. Le, C., et al. (2015). Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Aminative Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Smith, C. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Asian Publication Corporation. (n.d.). A J C A J C. Asian Publication Corporation. [Link]
-
Organ, M. G., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Barfoot, C., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate. The Journal of Organic Chemistry. [Link]
-
PubMed. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]
-
ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Cambridge Open Engage. [Link]
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]
-
RSC Publishing. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. [Link]
-
PubChem. (n.d.). (S)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate. PubChem. [Link]
-
Legrand, F., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules. [Link]
-
ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate. [Link]
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. peptide.com [peptide.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amide Synthesis [fishersci.co.uk]
- 17. hepatochem.com [hepatochem.com]
- 18. peptide.com [peptide.com]
- 19. growingscience.com [growingscience.com]
- 20. youtube.com [youtube.com]
A Practical Guide to the Synthesis of Novel Piperidine Derivatives from Tert-butyl piperidine-3-carboxylate hydrochloride
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its prevalence is due to its conformational flexibility and its ability to engage in key interactions within biological targets.[3] Tert-butyl piperidine-3-carboxylate hydrochloride serves as a highly versatile and valuable building block for the synthesis of diverse piperidine derivatives. This guide provides detailed application notes and robust protocols for the synthesis of novel derivatives through N-alkylation, N-arylation, and amide coupling, aimed at researchers, scientists, and professionals in drug development. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yield synthesis.
Introduction: The Strategic Advantage of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, is a privileged structure in the pharmaceutical industry.[1][4] Its derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents.[2] The starting material, this compound, offers two key points for chemical modification: the secondary amine on the piperidine ring and the carboxylic acid at the 3-position, which is protected as a tert-butyl ester.
The tert-butyl ester group provides a strategic advantage by allowing for selective modification of the piperidine nitrogen without interference from the carboxylic acid. Subsequently, the ester can be deprotected under acidic conditions to reveal the carboxylic acid for further functionalization, such as amide bond formation. This sequential reactivity makes it an ideal starting material for constructing complex molecular architectures.
This guide will explore three fundamental transformations for generating novel derivatives from this starting material:
-
N-Alkylation: Introducing alkyl groups to the piperidine nitrogen.
-
N-Arylation: Forming a carbon-nitrogen bond between the piperidine and an aryl group.
-
Amide Coupling: Creating amide bonds after deprotection of the tert-butyl ester.
Core Concepts and Mechanistic Considerations
A thorough understanding of the underlying chemical principles is crucial for successful synthesis.
-
The Role of the Tert-butyl Ester Protecting Group: The tert-butyl group is a sterically bulky ester that is stable to a wide range of reaction conditions, including basic and nucleophilic reagents.[5] Its primary function is to mask the reactivity of the carboxylic acid. Deprotection is typically achieved under acidic conditions, often with trifluoroacetic acid (TFA), which proceeds via a stable tert-butyl cation, minimizing side reactions.[5]
-
Reactivity of the Piperidine Nitrogen: The secondary amine of the piperidine ring is nucleophilic and readily participates in reactions with electrophiles. Its reactivity can be modulated by the choice of solvent and base. In the hydrochloride salt form, the amine is protonated and non-nucleophilic. A base is required to liberate the free amine before it can react.
-
Key Reaction Mechanisms:
-
N-Alkylation: This reaction typically proceeds through an SN2 mechanism, where the piperidine nitrogen acts as a nucleophile, attacking an alkyl halide and displacing the halide leaving group. The choice of a non-nucleophilic base is important to prevent competition with the piperidine amine.[6]
-
Buchwald-Hartwig N-Arylation: This powerful palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine and an aryl halide.[7][8] The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperidine and regenerate the Pd(0) catalyst.[9] The choice of ligand on the palladium catalyst is critical for reaction efficiency.[9]
-
Amide Coupling: The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.[10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly effective for this purpose, forming a highly reactive OAt-active ester that is readily attacked by the amine.[11][12][13]
-
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[14][15] Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for specific hazards.[14]
Protocol 1: General Procedure for N-Alkylation of Tert-butyl piperidine-3-carboxylate
This protocol describes the alkylation of the piperidine nitrogen using an alkyl halide and a non-nucleophilic base.
Workflow for N-Alkylation
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. nbinno.com [nbinno.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. tert-Butyl Esters [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. asianpubs.org [asianpubs.org]
- 11. benchchem.com [benchchem.com]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.com [fishersci.com]
Synthesizing Novel Tie-2 Kinase Inhibitors for Cancer Therapy: An Application Guide
Abstract
The Tie-2 receptor tyrosine kinase is a critical regulator of vascular development, stability, and pathological angiogenesis, a hallmark of cancer.[1][2][3] Its role in promoting tumor growth, vascularization, and metastasis has established it as a high-value target for novel anticancer therapies.[4][5] This guide provides a detailed framework for the discovery and synthesis of small-molecule inhibitors targeting Tie-2. We will explore the underlying biology of the Angiopoietin/Tie-2 signaling axis, detail robust methodologies for target validation and assay development, outline modern strategies for inhibitor discovery, and provide step-by-step protocols for key biochemical and cell-based assays.
Introduction: The Rationale for Targeting Tie-2 in Oncology
The Angiopoietin (Ang)-Tie-2 signaling pathway is a master regulator of vascular homeostasis.[2][6] The primary ligand, Angiopoietin-1 (Ang-1), promotes vascular stability and endothelial cell quiescence by binding to and activating the Tie-2 receptor.[1][4][7] Conversely, Angiopoietin-2 (Ang-2), often upregulated in the tumor microenvironment, acts as a context-dependent antagonist or partial agonist.[1][8] In the presence of vascular endothelial growth factor (VEGF), Ang-2 promotes vascular destabilization and initiates angiogenesis, fueling tumor growth.[4][9]
Furthermore, Tie-2 is not only expressed on endothelial cells but also on a subpopulation of pro-tumoral tumor-associated macrophages (TEMs).[4][9] These Tie2-expressing macrophages are critical for tumor cell intravasation and metastasis, representing a key mechanism of cancer dissemination.[10][11] Therefore, inhibiting Tie-2 kinase activity presents a dual therapeutic opportunity: to disrupt tumor angiogenesis and to block metastatic spread.[12] Several small-molecule inhibitors targeting Tie-2, such as rebastinib and regorafenib, have been investigated in clinical trials, validating its therapeutic potential.[13][14][15]
Part 1: The Angiopoietin/Tie-2 Signaling Axis in Cancer
Understanding the signaling cascade is paramount for designing effective inhibitors. Ang-1 binding to Tie-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[3][4] This creates docking sites for various effector proteins, leading to the activation of downstream pathways, most notably the PI3K/Akt pathway, which promotes endothelial cell survival and vascular stability.[3][4][16]
In many tumors, a hypoxic microenvironment triggers an "angiogenic switch," leading to the upregulation of Ang-2 and VEGF.[4][9] Ang-2 competes with Ang-1 for Tie-2 binding, disrupting the stable vasculature and, in concert with VEGF, initiating the sprouting of new, leaky blood vessels that feed the tumor.[4][8]
Caption: A typical workflow for discovering and synthesizing Tie-2 inhibitors.
Strategy 1: High-Throughput Screening (HTS)
HTS allows for the rapid screening of large chemical libraries to identify "hits"—compounds that modulate the activity of the target kinase. [17]For Tie-2, a biochemical assay measuring its kinase activity is the cornerstone of an HTS campaign. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are ideal due to their sensitivity, scalability, and robustness. [18][19][20]They quantify kinase activity by measuring the amount of ADP produced from ATP during the phosphotransferase reaction. [20]
Strategy 2: Structure-Based Drug Design (SBDD)
Once initial hits are identified, or for de novo design, SBDD leverages the three-dimensional crystal structure of the Tie-2 kinase domain. By understanding the architecture of the ATP-binding pocket, medicinal chemists can rationally design and synthesize molecules with improved potency and selectivity. [21]For example, analysis of inhibitor-kinase co-crystal structures can reveal key hydrogen bonds and hydrophobic interactions that are critical for binding, guiding the synthesis of optimized analogues. [21][22]Many successful kinase inhibitors, including those with a quinazoline scaffold, have been developed using this approach. [23][24][25]
Part 3: Experimental Protocols
The following protocols provide detailed, self-validating methodologies for key stages of the Tie-2 inhibitor synthesis and evaluation pipeline.
Protocol 1: In Vitro Tie-2 Kinase Activity Assay (ADP-Glo™)
This protocol describes a method to measure the enzymatic activity of recombinant Tie-2 and assess the potency (IC50) of synthesized inhibitors.
Principle: The ADP-Glo™ assay is a two-step luminescent assay. [20]First, the Tie-2 kinase reaction converts ATP to ADP. Then, the ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent converts the generated ADP back to ATP, which is used by a thermostable luciferase to produce light. The luminescent signal is directly proportional to Tie-2 activity. [19] Materials:
-
Recombinant Human Tie-2, GST-tagged (e.g., BPS Bioscience, Cat# 40370) [26]* PTK Substrate (Poly-Glu,Tyr 4:1) (e.g., BPS Bioscience, Cat# 40217) [26]* ATP, 500 µM solution (e.g., BPS Bioscience, Cat# 79686) [26]* Kinase Assay Buffer (e.g., BPS Bioscience, Cat# 78426) [26]* ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930) [26]* Synthesized inhibitor compounds, dissolved in 100% DMSO
-
Known Tie-2 inhibitor (e.g., Rebastinib) as a positive control
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Methodology:
-
Prepare Reagents:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. Keep on ice.
-
Thaw all reagents and keep them on ice. Avoid multiple freeze-thaw cycles of the kinase enzyme. [26]
-
-
Compound Plating:
-
Create a 10-point, 3-fold serial dilution of your synthesized compounds and the positive control (Rebastinib) in 100% DMSO.
-
Transfer 1 µL of each dilution into the wells of the assay plate. Include "DMSO only" wells for 100% activity (positive control) and "No Enzyme" wells for background (negative control). The final DMSO concentration in the assay should not exceed 1%. [18]
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP, and PTK Substrate.
-
Add 12.5 µL of the Master Mix to each well.
-
Dilute the Tie-2 enzyme to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of the diluted Tie-2 enzyme to all wells except the "No Enzyme" negative controls. Add 10 µL of 1x Kinase Assay Buffer to the negative control wells.
-
The final reaction volume is 25 µL.
-
-
Incubation:
-
Cover the plate and incubate at 30°C for 45-60 minutes. [26]
-
-
Signal Generation:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize. [27]
-
-
Data Acquisition:
-
Read the luminescence on a plate reader. [26] * Subtract the "No Enzyme" background from all other readings.
-
Calculate the percent inhibition relative to the "DMSO only" controls.
-
Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Component | Volume per Well | Final Concentration | Purpose |
| Test Compound | 1 µL | Variable | Tie-2 inhibition |
| Master Mix | 12.5 µL | See below | Provides substrate and ATP |
| ATP (in Master Mix) | (0.5 µL of 500µM) | 10 µM | Phosphate donor |
| PTK Substrate (in MM) | (0.5 µL of 10mg/ml) | 200 µg/mL | Phosphate acceptor |
| Diluted Tie-2 Enzyme | 10 µL | ~2-10 ng/well | Catalyzes phosphorylation |
| Total Volume | 25 µL | Kinase Reaction | |
| ADP-Glo™ Reagent | 25 µL | Stops reaction, depletes ATP | |
| Kinase Detection Rgt | 50 µL | Converts ADP to ATP, generates light |
Table 1: Example reaction setup for the Tie-2 Kinase Activity Assay.
Protocol 2: Representative Synthesis of a Quinazoline-Based Inhibitor Scaffold
The 4-anilinoquinazoline scaffold is a privileged structure in kinase inhibitor design. [23][24]The following is a generalized, representative scheme for synthesizing such a scaffold, which can then be elaborated to target Tie-2.
Principle: This multi-step synthesis involves the construction of the quinazoline core followed by the installation of the key aniline moiety via nucleophilic aromatic substitution.
Scheme:
-
Step 1: Synthesis of 2-amino-5-methoxybenzoic acid. (Starting material)
-
Step 2: Cyclization to form the quinazolinone core. Reacting the anthranilic acid derivative with formamide or a similar reagent at high temperature.
-
Step 3: Chlorination of the 4-position. Using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to convert the 4-oxo group into a more reactive 4-chloro group.
-
Step 4: Nucleophilic Aromatic Substitution (SNAr). Reacting the 4-chloroquinazoline intermediate with a desired substituted aniline. This is the key step for introducing diversity and tuning the inhibitor's properties. The reaction is typically carried out in a solvent like isopropanol or NMP with or without a base.
This modular synthesis allows for the creation of a library of analogues by simply varying the aniline component in Step 4, which is fundamental for exploring the Structure-Activity Relationship (SAR). [25]
Protocol 3: Cell-Based Tie-2 Autophosphorylation Assay
This protocol validates inhibitor activity in a physiological context by measuring the inhibition of ligand-induced Tie-2 phosphorylation in endothelial cells.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express Tie-2, are serum-starved and then pre-treated with the synthesized inhibitor. The cells are subsequently stimulated with the Tie-2 ligand, Angiopoietin-1 (Ang-1), to induce receptor autophosphorylation. Cell lysates are then analyzed by ELISA or Western blot to quantify the levels of phosphorylated Tie-2 (p-Tie2).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basal Medium (EBM-2) + 0.5% FBS for starvation
-
Recombinant Human Angiopoietin-1 (Ang-1)
-
Synthesized inhibitor compounds and positive control (Rebastinib)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Human Phospho-Tie2 (Y992) ELISA Kit (e.g., R&D Systems) or antibodies for Western Blot (anti-p-Tie2 and anti-total-Tie2)
-
BCA Protein Assay Kit
Methodology:
-
Cell Culture:
-
Plate HUVECs in 96-well plates (for ELISA) or 6-well plates (for Western blot) and grow to 80-90% confluency in EGM-2.
-
-
Serum Starvation:
-
Aspirate the growth medium and wash cells with PBS.
-
Replace with starvation medium (EBM-2 + 0.5% FBS) and incubate for 4-6 hours. This reduces basal receptor phosphorylation.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor compounds in starvation medium.
-
Add the diluted inhibitors to the cells and incubate for 1-2 hours at 37°C.
-
-
Ligand Stimulation:
-
Spike Ang-1 directly into the wells to a final concentration of 200-400 ng/mL. Do not add Ang-1 to unstimulated control wells.
-
Incubate for 15-20 minutes at 37°C to induce maximal Tie-2 phosphorylation.
-
-
Cell Lysis:
-
Place plates on ice, aspirate the medium, and wash once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. [28]
-
-
Quantification (ELISA Method):
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Normalize all lysates to the same protein concentration with Lysis Buffer.
-
Proceed with the Phospho-Tie2 ELISA according to the manufacturer's instructions.
-
Calculate the percent inhibition of the p-Tie2 signal relative to the "Ang-1 stimulated, DMSO only" control.
-
Part 4: Data Interpretation and Lead Optimization
The data generated from these assays feed into the iterative cycle of drug discovery.
-
IC50 Values: The half-maximal inhibitory concentration (IC50) from the biochemical assay provides a quantitative measure of a compound's potency. Lower IC50 values are desirable.
-
Cellular Potency: The IC50 from the cell-based phosphorylation assay indicates how well the compound can access the target in a cellular environment. A large drop-off from biochemical to cellular potency may suggest poor cell permeability.
-
Structure-Activity Relationship (SAR): By comparing the potency of structurally related analogues synthesized, researchers can deduce the SAR. For instance, adding a specific chemical group at a certain position might consistently increase potency, guiding the next round of synthesis.
| Compound ID | Scaffold Modification | Biochemical Tie-2 IC50 (nM) | Cellular p-Tie2 IC50 (nM) |
| Lead-001 | Phenyl group on aniline | 150 | 850 |
| Opt-007 | 3-chloro-phenyl group | 25 | 120 |
| Opt-012 | 3-fluoro-phenyl group | 8 | 45 |
| Opt-015 | 4-pyridyl group | >1000 | >5000 |
Table 2: Example SAR data for a hypothetical quinazoline series.
This data suggests that small, electron-withdrawing groups at the 3-position of the aniline ring are favorable for activity, while a polar pyridine ring is detrimental. This insight directly informs the next synthetic strategy.
Conclusion
The inhibition of Tie-2 kinase is a validated and promising strategy for the treatment of cancer. By combining robust biochemical screening, cell-based validation, and structure-guided medicinal chemistry, it is possible to discover and synthesize novel, potent, and selective Tie-2 inhibitors. The protocols and strategies outlined in this guide provide a comprehensive framework for research teams to advance their drug discovery programs targeting this critical node in tumor angiogenesis and metastasis.
References
Please note that the accessibility of the following links may change over time.
-
Felcht, M., et al. (2012). The angiopoietin–Tie signaling system. Vascular-Specific Receptor Tyrosine Kinase Pathway. Available at: [Link]
-
Asahara, T., et al. (1998). Tie2 receptor ligands, angiopoietin-1 and angiopoietin-2, modulate VEGF-induced postnatal neovascularization. PubMed. Available at: [Link]
-
Hsin, M. K., & Kerbel, R. S. (2021). Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer. EMBO Molecular Medicine. Available at: [Link]
-
BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit. BPS Bioscience Inc. Available at: [Link]
-
Lugano, R., et al. (2021). Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. Cancers. Available at: [Link]
-
Felcht, M., et al. (2012). The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Scharpfenecker, M., et al. (2009). Tie2 in Tumor Endothelial Signaling and Survival: Implications for Antiangiogenic Therapy. Molecular Cancer Research. Available at: [Link]
-
Ding, S., et al. (2001). Identifying substrates for endothelium-specific Tie-2 receptor tyrosine kinase from phage-displayed peptide libraries for high throughput screening. PubMed. Available at: [Link]
-
Huang, H., et al. (2019). Schema of the angiopoietin1/2 and Tie-2 pathway. ResearchGate. Available at: [Link]
-
Felcht, M., et al. (2012). The Complex Role of Angiopoietin-2 in the Angiopoietin-Tie Signaling Pathway. ResearchGate. Available at: [Link]
-
Lugano, R., et al. (2021). Targeting Tie2 in the Tumor Microenvironment. Encyclopedia.pub. Available at: [Link]
-
Gil-Bernabé, A. M., et al. (2019). The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and neuroendocrine pancreatic tumors. Infoscience. Available at: [Link]
-
Sparano, J. A., et al. (2022). Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor Rebastinib with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research. Available at: [Link]
-
Gil-Bernabé, A. M., et al. (2019). The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors. Cancer Research. Available at: [Link]
-
Kandasamy, K., et al. (2014). Signaling Network Map of Endothelial TEK Tyrosine Kinase. Journal of Signal Transduction. Available at: [Link]
-
Lugano, R., et al. (2021). Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination. MDPI. Available at: [Link]
-
Chen, S. H., et al. (2024). Targeting tie-2 receptor with rebastinib (DCC-2036) for angiogenesis inhibition in early-stage arthritis: enhanced efficacy through liposomal sustained release. ResearchGate. Available at: [Link]
-
Grelier, G., et al. (2022). TIE-2 Signaling Activation by Angiopoietin 2 On Myeloid-Derived Suppressor Cells Promotes Melanoma-Specific T-cell Inhibition. Frontiers in Immunology. Available at: [Link]
-
BPS Bioscience. (n.d.). Tie2 Kinase Assay Kit (Catalog #40371) Datasheet. BPS Bioscience Inc. Available at: [Link]
-
Angiogenesis Foundation. (n.d.). Angiogenesis Inhibitors for Cancer. Angiogenesis.org. Available at: [Link]
-
Lin, P., et al. (1998). Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2. Scholars@Duke. Available at: [Link]
-
Augustin, H. G., et al. (2017). The Angiopoietin—Tie System: Common Signaling Pathways for Angiogenesis, Cancer, and Inflammation. Obgyn Key. Available at: [Link]
-
Wallace, E. M., et al. (2010). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Conconi, M. T., et al. (2013). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Available at: [Link]
-
Schultze, J. L., et al. (2006). TIE-2 is a promising anti-angiogenic target for immunotherapy of renal cell cancer. Cancer Research. Available at: [Link]
-
El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances. Available at: [Link]
-
de Miguel, M. P., et al. (2021). The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer. MDPI. Available at: [Link]
-
Coxon, A., et al. (2011). Specifically Targeting Angiopoietin-2 Inhibits Angiogenesis, Tie2-Expressing Monocyte Infiltration, and Tumor Growth. Clinical Cancer Research. Available at: [Link]
-
Liu, Y., et al. (2021). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions. Scientific Reports. Available at: [Link]
-
Wang, W., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules. Available at: [Link]
-
Eurofins Discovery. (n.d.). TIE2 Human RTK Kinase Enzymatic Radiometric [Km ATP] KinaseProfiler LeadHunter Assay. Eurofinsdiscover.com. Available at: [Link]
-
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. PNAS. Available at: [Link]
-
El-Naggar, A. M., et al. (2024). Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors. Molecules. Available at: [Link]
-
Assay Genie. (n.d.). Human Tie2 (TEK Tyrosine Kinase, Endothelial) ELISA Kit. Assaygenie.com. Available at: [Link]
-
Eldehna, W. M., et al. (2020). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Molecules. Available at: [Link]
Sources
- 1. Activation of Tie2 by angiopoietin-1 and angiopoietin-2 results in their release and receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Network Map of Endothelial TEK Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Antiangiogenic gene therapy targeting the endothelium-specific receptor tyrosine kinase Tie2. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tie2 receptor ligands, angiopoietin-1 and angiopoietin-2, modulate VEGF-induced postnatal neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and neuroendocrine pancreatic tumors [infoscience.epfl.ch]
- 11. The selective Tie2 inhibitor rebastinib blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination | MDPI [mdpi.com]
- 13. Ang2 inhibitors and Tie2 activators: potential therapeutics in perioperative treatment of early stage cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Angiogenesis Inhibitors for Cancer|The Angiogenesis Foundation [angio.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. eastport.cz [eastport.cz]
- 20. ulab360.com [ulab360.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Strategic Synthesis of Enantiomerically Pure 3-(N-Boc-amino)piperidine Derivatives
Introduction
The enantiomerically pure 3-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry. Its presence is critical to the pharmacological activity of numerous therapeutic agents, most notably a class of drugs for type 2 diabetes known as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which includes alogliptin and linagliptin.[1][2] The tert-butoxycarbonyl (Boc) protected form, 3-(N-Boc-amino)piperidine, serves as a versatile and crucial building block in the synthesis of these complex molecules.[1] The stereochemistry at the C3 position of the piperidine ring is often paramount for target binding and efficacy, necessitating robust and efficient synthetic routes to access specific enantiomers.[2]
This guide provides an in-depth analysis of the principal strategies for synthesizing enantiomerically pure (R)- and (S)-3-(N-Boc-amino)piperidine. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The three core strategies discussed are:
-
Asymmetric Synthesis from Prochiral Precursors: A modern approach using biocatalysis to set the desired stereocenter with high fidelity.
-
Chiral Pool Synthesis: A classic and reliable strategy that leverages the inherent chirality of natural starting materials like amino acids.
-
Resolution of Racemates: A traditional but effective method involving the separation of enantiomers from a racemic mixture.
Strategic Selection of a Synthetic Route
The choice of synthetic strategy depends on several factors including the desired enantiomer, required scale, cost of goods, and available laboratory capabilities (e.g., biocatalysis equipment, high-pressure hydrogenation). The following decision workflow provides a high-level guide for route selection.
Caption: High-level decision workflow for selecting a synthetic strategy.
Strategy 1: Asymmetric Synthesis via Enzymatic Transamination
This approach represents a highly efficient and environmentally benign route to chiral amines. It involves the asymmetric amination of a prochiral ketone, N-Boc-3-piperidone, using an ω-transaminase (ω-TA) biocatalyst.[1] The choice of enzyme dictates the stereochemical outcome, with both (R)- and (S)-selective transaminases being commercially available.[1]
Causality & Experimental Insights:
-
Why Enzymes? Transaminases offer exceptional enantioselectivity, often exceeding 99% e.e., under mild aqueous reaction conditions.[3][4] This avoids the use of heavy metals and harsh reagents common in other asymmetric methods.
-
Mechanism: The reaction involves the transfer of an amino group from a donor molecule (commonly isopropylamine) to the ketone substrate, mediated by the pyridoxal-5'-phosphate (PLP) cofactor within the enzyme's active site. The chirality of the active site ensures the facial selectivity of the amine addition.[1]
-
Process Optimization: The reaction equilibrium can be driven towards the product by using a large excess of the amine donor or by removing the ketone byproduct (acetone). Immobilized enzymes are particularly advantageous for industrial applications as they can be easily recovered and reused for multiple cycles.[1]
Caption: Workflow for asymmetric synthesis using ω-transaminases.
Protocol 1: Asymmetric Transamination of N-Boc-3-piperidone
This protocol is adapted from methodologies employing commercially available immobilized ω-transaminases.[1][2]
Materials:
-
N-Boc-3-piperidone
-
Immobilized ω-Transaminase (select (R)- or (S)-variant for desired product)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 1 M, pH 7.5-8.5)
-
DMSO (co-solvent)
-
Ethyl acetate (for extraction)
-
Saturated aq. NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution by dissolving PLP (to a final concentration of ~1 mM) in phosphate buffer.
-
Enzyme Addition: Add the immobilized ω-transaminase to the buffered solution.
-
Amine Donor: Add isopropylamine. The concentration can range from 0.5 M to 2.0 M to drive the reaction equilibrium.
-
Substrate Addition: Dissolve N-Boc-3-piperidone in a minimal amount of DMSO and add it to the reaction mixture (typical substrate loading is 25-50 mM).[2]
-
Incubation: Stir the reaction mixture at a controlled temperature, typically between 30-40 °C, for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis.[2]
-
Work-up: Once the reaction reaches completion, filter off the immobilized enzyme (which can be washed and stored for reuse).
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel to obtain the enantiomerically pure 3-(N-Boc-amino)piperidine.
Strategy 2: Chiral Pool Synthesis from L-Glutamic Acid
This strategy utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to construct the piperidine ring with a predefined stereocenter. The five-carbon backbone and the amine group at C2 of L-glutamic acid are elaborated through a multi-step sequence to form the desired (S)-3-(N-Boc-amino)piperidine.[5]
Causality & Experimental Insights:
-
Why L-Glutamic Acid? It provides a robust and cost-effective entry to the (S)-enantiomer. The inherent chirality is carried through the synthesis, avoiding the need for an asymmetric induction step.
-
Key Transformations: The synthesis involves several key steps: protection of the amino and carboxylic acid groups, selective reduction of the esters to a diol, conversion of the diol to a leaving group (ditosylate), and finally, an intramolecular cyclization to form the piperidine ring.[5]
Caption: Multi-step workflow for the chiral pool synthesis of (S)-3-(N-Boc-amino)piperidine.
Protocol 2: Synthesis of (S)-3-(N-Boc-amino)piperidine from L-Glutamic Acid
This protocol is a condensed representation of a published five-step procedure.[5]
Step 1: Diesterification
-
To a stirred solution of L-glutamic acid in methanol at 0 °C, add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the mixture under vacuum to obtain the dimethyl ester hydrochloride salt in quantitative yield, which is used directly in the next step.[5]
Step 2: N-Boc Protection
-
Dissolve the crude diester in CH₂Cl₂ at 0 °C.
-
Add triethylamine (TEA), di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir at room temperature for 6 hours. Quench with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with aq. NaHCO₃ and brine, then dry and concentrate. Purify by column chromatography to yield the N-Boc protected diester (typical yield: ~92%).[2]
Step 3: Reduction to Diol
-
To a stirred solution of the N-Boc diester in methanol, add sodium borohydride (NaBH₄) portion-wise at room temperature.[2]
-
Stir for 2 hours, then quench carefully by adding 10% aq. citric acid.
-
Remove methanol under reduced pressure and extract the aqueous layer with CH₂Cl₂.
-
Wash, dry, and concentrate the organic layers. Purify by column chromatography to obtain the diol (typical yield: ~76%).[2]
Step 4: Ditosylation
-
Dissolve the diol in CH₂Cl₂ at 0 °C.
-
Add TEA, p-toluenesulfonyl chloride (TsCl), and DMAP.
-
Warm to room temperature and stir for 1 hour.
-
Quench with aq. NaHCO₃ and extract with CH₂Cl₂. Wash, dry, and concentrate to yield the crude ditosylate, which is often used immediately without further purification.[5]
Step 5: Cyclization and Deprotection
-
React the crude ditosylate with a primary amine, such as benzylamine, in a suitable solvent to effect cyclization. This forms the N-benzyl protected piperidine derivative.
-
The final N-benzyl group is removed via catalytic hydrogenation (H₂, Pd/C) to yield the target (S)-3-(N-Boc-amino)piperidine. The overall yield from L-glutamic acid is reported to be in the range of 44-55%.[5]
Strategy 3: Chiral Resolution of Racemic 3-Aminopiperidine
Chiral resolution is a classical technique used to separate a racemic mixture into its constituent enantiomers. The process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[6][7]
Causality & Experimental Insights:
-
Principle of Separation: Diastereomers have different physical properties, including solubility.[8] By carefully choosing the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other in the mother liquor.
-
Resolving Agents: A variety of chiral acids have been successfully employed, including derivatives of tartaric acid and chiral cyclic phosphoric acids.[6][7] The choice of agent is critical and often requires empirical screening to achieve efficient separation. For example, (R)-4-(2-chlorophenyl)-1,3,2-dioxaphosphorinane 2-oxide has been used to resolve (R)-3-aminopiperidine with high yield (99.5%) and enantiomeric excess (99.6% e.e.).[6][8]
-
Liberation of Free Amine: After separation of the diastereomeric salt by filtration, the desired enantiomer of the amine is liberated by treatment with a base. The Boc protecting group is typically installed after the resolution is complete.
Conceptual Protocol 3: Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve racemic 3-aminopiperidine and one equivalent of an enantiopure chiral acid (e.g., N-tosyl-(S)-phenylalanine) in a suitable solvent or solvent mixture (e.g., tert-butyl alcohol).[8]
-
Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to allow for the selective crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystalline salt by filtration and wash with a small amount of cold solvent.
-
Liberation: Treat the isolated salt with an aqueous base (e.g., NaOH) to neutralize the resolving agent and liberate the free chiral amine.
-
Extraction: Extract the enantiomerically enriched amine into an organic solvent.
-
Boc Protection: Protect the purified amine using standard conditions ((Boc)₂O, base) to yield the final product. The enantiomeric purity should be confirmed by chiral HPLC.
Comparative Summary of Synthetic Strategies
| Feature | Asymmetric Synthesis (Enzymatic) | Chiral Pool Synthesis (from L-Glutamic Acid) | Chiral Resolution |
| Starting Material | Prochiral N-Boc-3-piperidone | L-Glutamic Acid | Racemic 3-Aminopiperidine |
| Stereocontrol | Excellent (Enzyme-dependent >99% e.e.)[1] | Excellent (Inherited from starting material) | Good to Excellent (Dependent on resolving agent)[6][8] |
| Typical Yield | High (often >90% conversion)[1] | Moderate (44-55% over 5 steps) | Theoretically max 50% (per enantiomer) |
| Key Advantages | High selectivity, mild/green conditions, direct route.[1][4] | Low-cost starting material, reliable stereochemistry. | Well-established, applicable to many racemates. |
| Key Disadvantages | Requires screening/access to specific enzymes. | Multi-step sequence, primarily for (S)-enantiomer. | Loss of at least 50% of material, requires screening of resolving agents. |
| Scalability | Highly scalable, especially with immobilized enzymes.[1] | Demonstrated scalability. | Can be challenging to scale efficiently. |
References
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]
- An asymmetric synthesis method for (R)-3-amino piperidine derivatives.
-
An asymmetric synthesis method for (R)-3-amino piperidine derivatives. SciSpace. [Link]
-
Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals. [Link]
-
Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. PubMed. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. [Link]
-
Process for the preparation of enantiomerically enriched 3-aminopiperidine. Justia Patents. [Link]
-
Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF. ResearchGate. [Link]
Sources
- 1. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. CN105734089A - An asymmetric synthesis method for (R)-3-amino piperidine derivatives - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl piperidine-3-carboxylate hydrochloride
Welcome to the Technical Support Center for Tert-butyl piperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is off-white or yellowish. What is the likely cause and how can I fix it?
A yellowish tint is often indicative of oxidation byproducts or residual impurities from the synthesis.[1] To decolorize the product, a recrystallization step with an activated carbon treatment can be effective. Dissolve the crude product in a minimal amount of a suitable hot solvent, add a small amount of activated carbon, heat briefly, and then perform a hot filtration to remove the carbon before allowing the solution to crystallize.
Q2: I am observing poor crystal formation or "oiling out" during recrystallization. What are the common reasons for this?
"Oiling out" or the formation of an oil instead of solid crystals can be caused by several factors:
-
High impurity concentration: A high level of impurities can depress the melting point of the compound and inhibit crystal lattice formation.[2] Consider a preliminary purification step like an acid-base extraction to remove major impurities before recrystallization.
-
Rapid cooling: Cooling the crystallization mixture too quickly can lead to the separation of a supersaturated liquid phase (oil) instead of well-defined crystals.[2][3] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. Experiment with different solvent systems, including binary mixtures where the compound is soluble in one solvent and less soluble in the other (anti-solvent).[3][4]
Q3: What are the best analytical methods to assess the purity of my this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and non-volatile impurities.[5][6] A reverse-phase C18 column with a mobile phase of water and acetonitrile containing an additive like trifluoroacetic acid (TFA) is a common starting point.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities, such as residual solvents.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can be used for quantitative analysis (qNMR) to determine absolute purity.[5][6]
Q4: Can I purify this compound using column chromatography?
Yes, silica gel column chromatography is a viable purification method.[8] Given the polar nature of the hydrochloride salt, a polar mobile phase is required. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good starting point.[9] The polarity can be gradually increased to elute the compound. Adding a small amount of an amine like triethylamine (TEA) to the eluent can help reduce tailing on the column, which is common for basic compounds like piperidines.[9]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the purification process.
Recrystallization Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Recovery Yield | The compound is too soluble in the recrystallization solvent. | Select a solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a binary solvent system and add the anti-solvent carefully to induce precipitation.[3][4] |
| Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] | |
| Product is not crystallizing | The solution is not sufficiently saturated. | Reduce the volume of the solvent by careful evaporation. Scratching the inside of the flask with a glass rod at the solvent line can also help induce crystallization.[2] |
| The cooling rate is too slow or not cold enough. | After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[3] | |
| Crystals are discolored | Presence of colored impurities. | Perform an activated carbon treatment during recrystallization.[3] Ensure all starting materials and reagents are of high purity. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Separation of Compound from Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the target compound for good separation on the column.[9] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly to avoid channeling.[2] | |
| Compound is "streaking" or "tailing" on the column | Strong interaction between the basic piperidine nitrogen and acidic silica gel. | Add a small amount of a volatile base, such as triethylamine (TEA), to the mobile phase to reduce tailing.[9] |
| No product eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a gradient elution from a less polar to a more polar solvent system is often effective.[2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for recrystallization. The choice of solvent is critical and should be determined experimentally. Common solvents for piperidine hydrochloride salts include ethanol/diethyl ether mixtures.[10]
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethanol, methanol, acetonitrile) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but sparingly when cold.[4] Binary solvent systems like ethanol/diethyl ether can also be effective.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least an hour to maximize crystal formation.[2][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[4]
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purification by flash column chromatography.
Step-by-Step Procedure:
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for polar, basic compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).[9] Adjust the ratio to achieve an Rf value of approximately 0.25-0.35 for the target compound.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[2]
Visual Workflows
// Oiling Out Path cool_slowly [label="Cool Slower / Change Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; pre_purify [label="Pre-purify (e.g., Extraction)", fillcolor="#FBBC05", fontcolor="#202124"];
// Low Yield Path min_solvent [label="Use Minimum Hot Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; change_solvent [label="Change Solvent System", fillcolor="#FBBC05", fontcolor="#202124"];
start -> oiling_out; oiling_out -> low_yield [label="No"]; oiling_out -> cool_slowly [label="Yes"]; cool_slowly -> start; oiling_out -> pre_purify [label="If persistent"]; pre_purify -> start;
low_yield -> success [label="No"]; low_yield -> min_solvent [label="Yes"]; min_solvent -> start; low_yield -> change_solvent [label="If persistent"]; change_solvent -> start; } dot Caption: Troubleshooting guide for recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Common Side Products in Reactions with Tert-butyl piperidine-3-carboxylate hydrochloride
Introduction
Tert-butyl piperidine-3-carboxylate hydrochloride is a versatile building block in modern organic synthesis, particularly favored in the development of novel pharmaceutical agents. Its bifunctional nature, featuring a protected secondary amine (N-Boc) and a tert-butyl ester, allows for sequential and site-selective modifications. However, the successful application of this reagent is often hampered by the formation of unwanted side products, which can complicate purification and reduce overall yield.
This technical support guide provides a comprehensive overview of the common side products encountered in key reactions involving this compound. We will delve into the mechanistic origins of these byproducts and offer field-proven troubleshooting strategies and optimized protocols to enhance the efficiency and selectivity of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Section A: N-Boc Deprotection
FAQ 1: What are the standard conditions for N-Boc deprotection of this compound, and what are the common pitfalls?
The most common method for N-Boc deprotection is the use of strong acids. A widely used protocol involves treating the substrate with a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or ethyl acetate.[1][2] Another prevalent method is the use of trifluoroacetic acid (TFA), typically in dichloromethane (DCM).[3]
Common Pitfalls:
-
Incomplete Deprotection: Insufficient acid concentration, short reaction times, or steric hindrance can lead to incomplete removal of the Boc group.[4][5]
-
Side Product Formation: The generation of a reactive tert-butyl cation during deprotection can lead to the alkylation of nucleophilic sites on the starting material or solvent.[6][7]
-
Degradation of Acid-Sensitive Groups: If the molecule contains other acid-labile functionalities, such as other esters or acetals, they may be cleaved under the harsh deprotection conditions.[8]
FAQ 2: My starting material is not fully consumed during Boc deprotection. How can I drive the reaction to completion?
Incomplete deprotection is a frequent issue.[4] Here are several strategies to address this:
-
Increase Acid Concentration/Equivalents: The rate of Boc cleavage is often dependent on the acid concentration.[5] Increasing the concentration of TFA (e.g., from 25% to 50% in DCM) or using a higher concentration of HCl in dioxane can be effective.[7]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[6]
-
Increase Temperature: Gentle warming (e.g., to 40°C) can accelerate the reaction, but this should be done cautiously as it can also promote side reactions.[7]
-
Change of Reagent: Switching from TFA to the stronger acidic system of 4M HCl in dioxane can be beneficial for stubborn substrates.[4]
FAQ 3: I am observing significant degradation of my molecule during Boc deprotection. What are the milder alternatives?
When dealing with acid-sensitive substrates, milder deprotection methods are necessary to preserve molecular integrity.[8]
-
Lewis Acids: Catalytic amounts of Lewis acids like trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-hydrolytic conditions.[3][9]
-
Milder Brønsted Acids: Using aqueous phosphoric acid in THF can be a gentler alternative to TFA or HCl.[1][8]
-
Thermal Deprotection: In some cases, heating the substrate in a suitable solvent like boiling water can induce thermolytic cleavage of the Boc group without the need for acidic reagents.[10]
Section B: N-Acylation and Amide Coupling Reactions
FAQ 4: What are the common side products in amide coupling reactions with the deprotected piperidine?
After successful Boc deprotection, the resulting secondary amine is often used in amide coupling reactions. Common side products include:
-
Unreacted Starting Materials: This can be due to inefficient activation of the carboxylic acid or deactivation of the amine.[11]
-
N-Acylurea: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and difficult to remove.[12]
-
Racemization: If the carboxylic acid partner is chiral, racemization at the alpha-carbon can occur, especially with highly activating coupling reagents.[13]
-
Side reactions of the coupling reagent: Some coupling reagents can lead to the formation of byproducts that complicate purification.
FAQ 5: How can I minimize the formation of over-acylated or other byproducts?
-
Optimize Coupling Reagents: For challenging couplings, especially with sterically hindered or electron-deficient partners, using highly efficient reagents like HATU can improve yields and reduce side reactions.[14][15]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization and minimize the formation of N-acylurea.[11][13]
-
Control Stoichiometry and Addition Order: Careful control of the stoichiometry of the coupling partners is crucial. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can often improve the outcome.[12]
-
Temperature Control: Running the reaction at lower temperatures can help to minimize side reactions, including racemization.[11]
Section C: Reductive Amination
FAQ 6: What are the potential side products during reductive amination, and how can they be avoided?
Reductive amination is a powerful method for N-alkylation.[16] However, side reactions can occur:
-
Over-alkylation: The product of the initial alkylation, a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[17] However, this is less common with secondary amines compared to primary amines.
-
Reduction of the Carbonyl Group: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol, especially if imine formation is slow.[18]
-
Dimerization/Polymerization of the Aldehyde: Aldehydes can undergo self-condensation reactions, particularly under basic conditions.
Mitigation Strategies:
-
Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl group, such as sodium triacetoxyborohydride (STAB).[16]
-
Control of pH: Maintaining a slightly acidic pH (around 5-6) facilitates imine formation without promoting significant reduction of the carbonyl group.
-
One-Pot Procedure: Performing the reaction as a one-pot process where the imine is reduced as it is formed can minimize side reactions.[19]
Troubleshooting Guides
Guide 1: N-Boc Deprotection
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Insufficient acid concentration or equivalents. 2. Short reaction time. 3. Steric hindrance. 4. Poor solubility of starting material. | 1. Increase acid concentration (e.g., use 50% TFA in DCM or 4M HCl in dioxane).[4][7] 2. Extend reaction time and monitor by TLC/LC-MS.[6] 3. Gently warm the reaction to 40°C.[7] 4. Try a different solvent system to ensure complete dissolution.[8] |
| Substrate Degradation | 1. Presence of other acid-sensitive functional groups. 2. Formation of reactive tert-butyl cation leading to side reactions. | 1. Switch to a milder deprotection method (e.g., TMSI, aqueous phosphoric acid).[8][9] 2. Add a scavenger, such as triisopropylsilane (TIS) or water, to trap the tert-butyl cation.[6] 3. Perform the reaction at a lower temperature (e.g., 0°C).[8] |
Guide 2: Amide Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Amide | 1. Inefficient activation of the carboxylic acid. 2. Deactivation of the amine (e.g., protonation). 3. Steric hindrance. 4. Hydrolysis of the activated intermediate. | 1. Use a more powerful coupling reagent like HATU or COMU.[15] 2. Add a non-nucleophilic base like DIPEA to neutralize any acid and ensure the amine is in its free form.[11] 3. Increase reaction temperature and/or time for sterically hindered substrates.[20] 4. Ensure all reagents and solvents are anhydrous.[11] |
| Formation of Multiple Products | 1. Racemization of the carboxylic acid. 2. Formation of N-acylurea byproduct. 3. Side reactions with the coupling reagent. | 1. Add a racemization suppressant like HOBt or HOAt.[13] Perform the reaction at a lower temperature.[11] 2. Use a uronium/aminium-based coupling reagent (e.g., HATU) instead of a carbodiimide.[15] 3. Consult the literature for known side reactions of the specific coupling reagent and consider an alternative. |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with HCl in Dioxane
-
Dissolve the this compound (1.0 equiv.) in a minimal amount of a co-solvent like methanol if necessary.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equiv.).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to obtain the piperidine-3-carboxylic acid tert-butyl ester dihydrochloride salt.[4]
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride
This method can be advantageous for substrates with acid-sensitive groups.[1][21]
-
Dissolve the N-Boc protected piperidine (1.0 equiv.) in methanol.
-
Add oxalyl chloride (3.0 equiv.) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]
Protocol 3: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as DMF or DCM.
-
Add the coupling reagent HATU (1.0-1.5 equiv.) and a non-nucleophilic base like DIPEA (2.0 equiv.).[11]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the deprotected piperidine derivative (1.0-1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[11]
Visualizations
N-Boc Deprotection Mechanism
Caption: General workflow for amide bond formation highlighting potential side reactions.
References
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). RSC Advances. [Link]
-
HATU. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). Semantic Scholar. [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993). Synthetic Communications. [Link]
-
Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. (2025). National Institutes of Health. [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). Organic Letters. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020). ResearchGate. [Link]
-
Trimethylsilyl Iodide - TMSI. (n.d.). Common Organic Chemistry. [Link]
-
Boc Deprotection - TMSI. (n.d.). Common Organic Chemistry. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? (2015). ResearchGate. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3. (2024). YouTube. [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link]
-
Reductive amination of piperazine. (2024). Reddit. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Semantic Scholar. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health. [Link]
-
BOC deprotection under basic conditions in anion-exchange HPLC? (2022). Reddit. [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (n.d.). National Institutes of Health. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). The Journal of Organic Chemistry. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). Semantic Scholar. [Link]
-
How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). (2017). ResearchGate. [Link]
-
Tert-butyl 3-oxopiperidine-1-carboxylate. (n.d.). PubChem. [Link]
-
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Reductive amination - Wikipedia [en.wikipedia.org]
- 20. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for Tert-butyl piperidine-3-carboxylate hydrochloride
<
Welcome to the technical support center for the synthesis of tert-butyl piperidine-3-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The synthesis, while conceptually straightforward, involves several critical steps where efficiency can be compromised. This document provides in-depth, experience-based solutions and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format, focusing on the common synthetic route involving the hydrogenation of a pyridine precursor.
Issue 1: Low Yield or Stalled Catalytic Hydrogenation of Tert-butyl nicotinate
Problem: The reduction of the tert-butyl nicotinate (pyridine precursor) to the desired piperidine ring is incomplete, showing low conversion rates even after extended reaction times or at elevated pressures.
Potential Causes & Solutions:
-
Catalyst Poisoning: The nitrogen lone pair in the pyridine ring can bind strongly to the surface of metal catalysts (like Palladium or Platinum), effectively "poisoning" it and preventing further reaction.[1][2] This is a primary cause of low reactivity in neutral pyridine reductions.
-
Solution 1: Acidification. Performing the hydrogenation in an acidic medium (e.g., using HCl in ethanol or acetic acid as the solvent) protonates the pyridine nitrogen.[3] This creates a pyridinium salt, which withdraws electron density from the ring, making it more susceptible to reduction and preventing the lone pair from deactivating the catalyst.[3]
-
Solution 2: Catalyst Selection. Rhodium-based catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium oxide, have shown high activity for hydrogenating unprotected pyridines under milder conditions than traditional Pd or Pt catalysts.[2][4] They can sometimes overcome the catalyst poisoning issue without requiring strong acids.
-
-
Insufficient Catalyst Loading or Activity: The catalyst may be old, improperly handled, or used in insufficient quantities for the scale of the reaction.
-
Solution: Ensure the catalyst is fresh and has been stored under inert conditions. For bench-scale reactions, a catalyst loading of 5-10 mol% (e.g., Pd/C) is typical. If the reaction is sluggish, a modest increase in catalyst loading or using a more active catalyst like Platinum oxide (PtO₂) can be beneficial.
-
-
Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and solvent choice are critical parameters that must be optimized.[5]
-
Solution: A systematic optimization should be performed. Monitor the reaction's progress by taking aliquots and analyzing them (e.g., by TLC, GC-MS, or NMR). This data-driven approach is more effective than arbitrarily extending reaction times.[6]
-
Data Summary: Recommended Hydrogenation Conditions
| Parameter | Condition | Rationale & Citation |
| Catalyst | 5% Pd/C, 10% Rh/C, or PtO₂ | Rhodium catalysts can be more effective for unprotected pyridines.[2] |
| Solvent | Ethanol, Methanol, Acetic Acid | Acidic solvents protonate the pyridine, increasing reactivity.[3] |
| Additive | HCl (ethanolic or aqueous) | Forms the pyridinium salt, preventing catalyst poisoning.[3] |
| H₂ Pressure | 50-500 psi (3.5 - 35 bar) | Higher pressure increases hydrogen concentration, driving the reaction. |
| Temperature | 25 - 80 °C | Higher temperatures increase reaction rate but may lead to side products. |
Issue 2: Unwanted Deprotection of the Tert-butyl Ester Group
Problem: During hydrogenation in a strongly acidic medium or during the final salt formation/workup, the tert-butyl ester is partially or fully cleaved, leading to the formation of piperidine-3-carboxylic acid and reducing the yield of the desired product.
Potential Causes & Solutions:
-
Excessive Acidity/Temperature: The tert-butyl ester is a protecting group known for its stability in basic and neutral conditions but its lability in acid.[7][8] The combination of strong acid (like concentrated HCl) and elevated temperature creates ideal conditions for its removal via an E1 mechanism, which is initiated by protonation of the ester oxygen.[7]
-
Solution 1: Milder Acidic Conditions. Use a less harsh acid or a controlled amount. For example, using acetic acid as the solvent for hydrogenation provides an acidic environment without the high concentration of H⁺ ions found in strong mineral acids.[8]
-
Solution 2: Temperature Control. If a strong acid is necessary for the hydrogenation, conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., room temperature).
-
Solution 3: Controlled Salt Formation. For the final hydrochloride salt formation, use a calculated amount of HCl (e.g., HCl gas dissolved in a non-protic solvent like diethyl ether or dioxane) at low temperatures (0-5 °C). Avoid using a large excess of concentrated aqueous HCl followed by prolonged heating during solvent removal.
-
Issue 3: Difficulty in Product Isolation and Purification
Problem: The final product, this compound, is difficult to crystallize, appears as an oil, or is contaminated with residual catalyst and by-products.
Potential Causes & Solutions:
-
Incomplete Reaction or Side Products: The presence of starting material or by-products can act as impurities that inhibit crystallization.
-
Solution: Before attempting the final salt formation and crystallization, ensure the preceding reaction is complete. After hydrogenation, filter the reaction mixture carefully through a pad of Celite® to completely remove the heterogeneous catalyst. An aqueous workup to remove soluble impurities may be necessary before proceeding.
-
-
Improper Solvent for Crystallization: The choice of solvent is critical for obtaining a crystalline solid.
-
Solution: The hydrochloride salt is ionic and typically requires a polar solvent for dissolution and a non-polar solvent as an anti-solvent to induce precipitation. A common technique is to dissolve the crude free-base in a minimal amount of a solvent like isopropanol (IPA) or ethyl acetate, add the ethereal HCl, and then slowly add a non-polar solvent like heptane or MTBE until turbidity is observed. Allowing the solution to stand at a low temperature can promote the growth of well-defined crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted route involves two main steps:
-
Esterification: The formation of tert-butyl nicotinate from nicotinic acid (pyridine-3-carboxylic acid). This is often achieved using di-tert-butyl dicarbonate ((Boc)₂O) with a catalyst like DMAP or by reacting with isobutylene gas under acidic catalysis.[9]
-
Hydrogenation: The catalytic reduction of the pyridine ring of tert-butyl nicotinate to the piperidine ring, as discussed in the troubleshooting section.[4] This route is favored for its use of readily available starting materials and generally high-yielding steps.
Q2: Why is the tert-butyl ester used as a protecting group for the carboxylic acid?
A2: The tert-butyl ester is an excellent choice due to its unique stability profile.[7] It is highly robust against basic conditions, nucleophiles, and many reducing agents (like NaBH₄), allowing for selective reactions on other parts of the molecule.[9] Critically, it can be removed cleanly under specific acidic conditions, providing an orthogonal protection strategy when other protecting groups (like Boc on a nitrogen) are present.[8]
Q3: Can I reduce the pyridine ring first and then perform the esterification?
A3: While possible, this route is often less efficient. Esterifying piperidine-3-carboxylic acid (nipecotic acid) directly can be complicated. The free secondary amine in nipecotic acid can compete with the carboxylic acid during the reaction, potentially leading to side products like amide formation or N-acylation if not properly protected. It is synthetically more straightforward to install the sterically hindered tert-butyl ester on the flat, aromatic pyridine ring first and then perform the reduction.
Q4: How do I confirm the final product's purity and identity?
A4: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Key signals to look for are the disappearance of aromatic protons (7.0-9.0 ppm) from the pyridine ring and the appearance of aliphatic protons (1.5-3.5 ppm) for the piperidine ring. The large singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group should be present and integrate correctly.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the free base form of the molecule.
-
High-Performance Liquid Chromatography (HPLC): This is used to assess purity by quantifying the main product peak relative to any impurities.
Q5: What safety precautions are essential during the hydrogenation step?
A5: Catalytic hydrogenation with H₂ gas requires strict safety protocols. The reaction must be conducted in a specialized high-pressure reactor (autoclave) that is properly rated for the intended pressure and temperature. The system must be purged with an inert gas (like Nitrogen or Argon) before and after the reaction to remove all oxygen, as mixtures of hydrogen and oxygen are explosive. Catalysts like Palladium on Carbon can be pyrophoric (ignite spontaneously in air), especially after the reaction when they are dry and saturated with hydrogen. The catalyst should always be handled wet and filtered carefully. All operations should be performed in a well-ventilated fume hood.
Visual Diagrams
Troubleshooting Workflow for Low Hydrogenation Yield
Caption: Decision tree for troubleshooting hydrogenation.
Synthetic Pathway Overview
Caption: Common synthetic route to the target compound.
References
- BenchChem. (2025). Technical Support Center: Overcoming Low Reactivity of Substituted Pyridines in Reduction.
- Bhattacharjee, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing. DOI:10.1039/D3OB01860A.
- ACS GCI Pharmaceutical Roundtable. Acids - Reagent Guides. Wordpress.
- Organic Chemistry Portal. Piperidine synthesis.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Stack Exchange. (2017). Hydrogenation of pyridine compared to other heteroaromatic rings. Chemistry Stack Exchange.
- Littler, B.J., et al. (2006). Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. ResearchGate.
- Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry.
- Chen, Y., et al. (2018). Optimization of the catalytic hydrogenation of terebinth by a Ni-based catalyst. Catalysis Science & Technology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Piperidine synthesis [organic-chemistry.org]
- 5. Optimization of the catalytic hydrogenation of terebinth by a Ni-based catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Acids - Wordpress [reagents.acsgcipr.org]
- 9. thieme-connect.com [thieme-connect.com]
Tert-butyl piperidine-3-carboxylate hydrochloride solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword from the Senior Application Scientist
Welcome to the dedicated support guide for tert-butyl piperidine-3-carboxylate hydrochloride. As scientists, we understand that compound solubility is not merely a preliminary step but a critical parameter that can dictate the success or failure of an experiment. The unique structure of this molecule—possessing a bulky, lipophilic tert-butyl ester group and a polar, ionizable piperidinium hydrochloride salt—presents specific solubility challenges that can be a source of frustration and delay.
This guide has been developed from a foundation of extensive laboratory experience and a deep understanding of physical organic chemistry. Our goal is to provide you with not just protocols, but with the causal reasoning behind them. By understanding why a particular strategy works, you will be better equipped to troubleshoot unforeseen issues and adapt these methods to your unique experimental conditions. The information herein is structured to be a self-validating system, grounded in authoritative chemical principles to ensure you can proceed with confidence and scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: The compound exhibits a dual nature. The hydrochloride salt of the piperidine nitrogen makes it amenable to dissolution in polar, protic solvents like water and alcohols.[1][2] However, the bulky and nonpolar tert-butyl group significantly increases its lipophilicity, which can limit aqueous solubility and promote solubility in organic solvents.[3] Its solubility is often a delicate balance between these two opposing characteristics.
Q2: I'm trying to dissolve the compound in neutral water (pH 7) and it's not fully dissolving or is forming a suspension. Why is this happening?
A2: While it is a hydrochloride salt, the compound's solubility in neutral water can be limited. The piperidine nitrogen has a pKa value typically in the range of 10-11.[3] At neutral pH, the equilibrium may not fully favor the charged, more soluble piperidinium form. Furthermore, strong intermolecular forces in the crystal lattice structure can hinder dissolution. For compounds with both acidic and basic centers, solubility is often lowest near the isoelectric point.[3]
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming can increase the rate of dissolution and the solubility limit. However, this should be done with caution. Prolonged or excessive heating can potentially lead to the hydrolysis of the tert-butyl ester, especially under acidic or basic conditions, yielding tert-butanol and the parent carboxylic acid. This method is often best for initial solubilization, but be aware that the compound may precipitate out as the solution cools to room temperature.[3]
Q4: My compound precipitated after I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A4: This is a very common issue known as "antisolvent precipitation." The compound is likely highly soluble in the neat DMSO but crashes out when the solution becomes predominantly aqueous. To prevent this, ensure the final concentration of DMSO in your aqueous buffer is as high as your experiment can tolerate (typically between 0.5-1%) but no higher.[4] A stepwise dilution, where you first dilute the stock into a buffer with a higher percentage of co-solvent before the final dilution, can also be effective.[4]
Troubleshooting Guide: Common Solubility Issues
This section provides a logical workflow for diagnosing and resolving common solubility problems.
Problem: The compound is forming an oily film or a fine white suspension in my aqueous buffer.
This indicates that the solubility limit has been exceeded under the current conditions. The workflow below outlines a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for poor aqueous solubility.
Causality Explanation:
-
pH Adjustment: Lowering the pH to a more acidic range (e.g., pH 3-4) ensures that the piperidine nitrogen is fully protonated.[3] This positive charge enhances the molecule's interaction with polar water molecules, significantly increasing aqueous solubility.
-
Co-solvent Addition: If pH adjustment is not an option or is insufficient, introducing a water-miscible organic solvent like DMSO, ethanol, or PEG 400 is the next logical step.[3][4] These co-solvents can disrupt the hydrogen-bonding network of water and provide a more favorable, less polar microenvironment for the lipophilic tert-butyl group, thereby increasing overall solubility.
Advanced Protocols
Protocol 1: Systematic Dissolution in Aqueous Buffer via pH Adjustment
This protocol is designed to achieve complete dissolution in an aqueous system where pH can be modified.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q®)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Initial Slurry: Weigh the desired amount of the compound and add it to approximately 80% of the final required volume of water. This will likely form a slurry or suspension.
-
Acidification: While stirring, add 0.1 M HCl dropwise. Monitor the solution's clarity and the pH. The compound should dissolve as the pH drops below 4, indicating full protonation of the piperidine nitrogen.
-
Final Volume and pH Adjustment: Once the solid is fully dissolved, add water to reach the final desired volume. If your experimental endpoint requires a different pH, you can now carefully back-titrate using 0.1 M NaOH. Crucially , perform this titration slowly and watch for any signs of precipitation as you approach the compound's isoelectric point.
-
Filtration: To ensure the removal of any microparticulates, filter the final solution through a 0.22 µm syringe filter compatible with your solvent system.
Protocol 2: Dissolution Using a Co-solvent System
This protocol is ideal for applications where pH modification is not feasible or for preparing concentrated stock solutions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Target aqueous buffer (e.g., PBS, Saline)
-
Vortex mixer
Methodology:
Caption: Workflow for preparing an aqueous solution from a DMSO stock.
-
Prepare Concentrated Stock: Weigh the compound into a sterile vial. Add a small, precise volume of DMSO to create a concentrated stock solution (e.g., 10-100 mM). Vortex thoroughly until the solid is completely dissolved.
-
Dilution into Aqueous Buffer: For the final working solution, vigorously stir the target aqueous buffer. While stirring, add the DMSO stock solution dropwise or very slowly. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.
-
Final Concentration Check: Calculate the final percentage of DMSO in your working solution. For most cell-based assays and in vivo studies, this should be kept below 1% to avoid solvent-induced artifacts.[4]
Chemical Properties and Data Summary
Understanding the physicochemical properties is key to predicting and manipulating solubility.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₀H₂₀ClNO₂ | Indicates a relatively small molecule with heteroatoms capable of hydrogen bonding. |
| Molecular Weight | 221.72 g/mol | - |
| Structure | Piperidine ring with tert-butyl ester and HCl salt | The piperidine nitrogen is basic; the tert-butyl ester is bulky and lipophilic. |
| pKa (Piperidine N) | ~10-11 (Estimated)[3] | In acidic solutions (pH < pKa), the nitrogen is protonated (cationic), enhancing water solubility. |
References
-
Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine-3-carboxylic acid. Retrieved from [Link]
-
ChemBK. (2024). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
Welcome to the technical support guide for Tert-butyl piperidine-3-carboxylate hydrochloride (CAS No: 301180-05-2). As a pivotal heterocyclic building block in modern medicinal chemistry and drug development, its proper handling and use are paramount to ensuring experimental success and laboratory safety.[1][2] This guide, structured in a question-and-answer format, provides practical, field-proven insights from a Senior Application Scientist's perspective. We will address common questions and troubleshoot specific issues you may encounter during your research.
Part 1: Frequently Asked Questions (FAQs) - Core Handling & Safety
This section covers the fundamental safety and handling protocols necessary for working with this compound.
Q1: What is this compound and what are its primary hazards?
A: this compound is a piperidine derivative where the amine is protected by a tert-butoxycarbonyl (Boc) group, and the molecule is supplied as a hydrochloride salt.[3] Its primary role is as an intermediate in organic synthesis, particularly for creating more complex pharmaceutical compounds.[1][2]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards are:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4][5]
Q2: What are the correct storage conditions for this compound to ensure its stability?
A: To maintain the integrity and stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] The hydrochloride salt form is generally more stable and less prone to degradation than its free base counterpart. Storing it away from incompatible materials such as strong acids and oxidizing agents is also crucial.[7]
Q3: What specific Personal Protective Equipment (PPE) is required when handling this chemical?
A: Due to its irritant nature, comprehensive PPE is mandatory. The causality is clear: direct contact can cause chemical irritation to the skin and eyes, and inhalation of the powder can irritate the respiratory tract.[4][5]
-
Eye Protection: Chemical safety goggles (conforming to EN 166 standards) are essential to prevent the powdered compound from causing serious eye irritation.[6]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use according to good laboratory practices.[6][8]
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin exposure.[6][9]
-
Respiratory Protection: All handling of the solid should be done in a chemical fume hood or a well-ventilated area to avoid inhaling dust particles.[8][10]
Q4: How should I manage a small laboratory spill of this compound?
A: For a small spill, the primary goal is to contain and clean the solid material without creating airborne dust.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.[8]
-
Wear PPE: Don the appropriate PPE as described in Q3 before approaching the spill.
-
Contain and Clean: Gently sweep up the spilled solid. Do not use a dry brush , as this can create dust. Instead, use a soft brush and dustpan or a specialized absorbent pad.[8][11]
-
Collect for Disposal: Place the swept-up material into a suitable, labeled, and closed container for chemical waste disposal.[8][11]
-
Decontaminate: Clean the spill area with a damp cloth or paper towel, and then wash with soap and water. Dispose of cleaning materials in the chemical waste container.
-
Hygiene: Wash your hands thoroughly after the cleanup is complete.[8]
Q5: What are the immediate first-aid measures in case of accidental exposure?
A: Rapid response is key to mitigating the effects of exposure.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation persists, consult a physician.[8][9]
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Consult a physician.[8][11]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[11]
Part 2: Troubleshooting Guide for Experimental Applications
This section addresses specific technical challenges researchers may face when using this compound in synthesis.
Q6: My Boc-deprotection reaction is incomplete. What factors should I investigate?
A: Incomplete deprotection is a common issue. The stability of the Boc group is highly dependent on the acidic conditions.
-
Causality of the Issue: The Boc group is cleaved by acid, which protonates the carbonyl oxygen, leading to the elimination of isobutylene and carbon dioxide.[12] If the reaction stalls, it's because the conditions are not sufficiently acidic or effective.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure your acid source (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) has not degraded. Anhydrous conditions are often critical; moisture can interfere with the reaction.[13][14]
-
Acid Stoichiometry: While catalytic acid can work, Boc deprotection is often run with a large excess of acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane).[13][14][15] You may need to increase the concentration or equivalents of the acid.
-
Reaction Time and Temperature: Boc deprotection is typically run at 0°C to room temperature.[13] If the reaction is sluggish, allowing it to stir longer at room temperature or gently warming it (e.g., to 40-50°C) can drive it to completion, but be mindful of potential side reactions with other functional groups.[13]
-
Solvent Choice: Dichloromethane (DCM) is a common solvent. However, for some substrates, other solvents like dioxane or methanol may be more effective.[16]
-
Q7: I am attempting an N-alkylation or acylation reaction, but it is failing. Why might this be?
A: This is a classic problem rooted in the starting material's chemical nature. The compound is a hydrochloride salt .
-
Causality of the Issue: The piperidine nitrogen exists as a protonated ammonium chloride salt (R₂NH₂⁺Cl⁻). This protonated nitrogen is not nucleophilic and cannot react with electrophiles like alkyl halides or acyl chlorides.
-
Troubleshooting Steps:
-
Add a Base: You must add a suitable base to neutralize the hydrochloride salt and liberate the free secondary amine. Typically, an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used.[14] At least one equivalent of base is needed for the neutralization, and an additional equivalent may be required to scavenge the acid produced during the subsequent acylation/alkylation.
-
Monitor pH: Ensure the reaction medium is basic before and during the addition of your electrophile.
-
Alternative Workflow: An alternative is to perform a liquid-liquid extraction. Dissolve the hydrochloride salt in water, basify the aqueous layer with a strong base (e.g., NaOH), and extract the free-base form of the compound into an organic solvent like DCM or ethyl acetate. Drying the organic layer and removing the solvent will yield the neutral compound, which can then be used directly in your reaction.
-
Q8: The compound is not dissolving as expected. What solvents are recommended?
A: Solubility is dictated by the salt-like character of the molecule. As a hydrochloride salt, it has significantly different solubility properties than its free base form.
| Solvent Class | Expected Solubility | Rationale |
| Polar Protic | High (e.g., Water, Methanol, Ethanol) | The ionic nature of the hydrochloride salt allows it to dissolve well in polar protic solvents that can solvate both the cation and anion.[2] |
| Polar Aprotic | Moderate to Low (e.g., DMF, DMSO) | Can dissolve the compound, but may be less effective than protic solvents. |
| Ethers | Low (e.g., Diethyl Ether, THF) | Generally poor solvents for salts. |
| Hydrocarbons | Insoluble (e.g., Hexane, Toluene) | Non-polar solvents will not dissolve the ionic compound. |
-
Experimental Insight: For reactions requiring anhydrous, non-protic conditions (like many coupling reactions), you may need to suspend the compound in your solvent (e.g., DCM, DMF) and then add a base like TEA or DIPEA. The formation of triethylammonium chloride, which may precipitate, and the neutral free-base piperidine, which is more soluble in organic solvents, will often result in a more homogeneous solution.
Visual Workflow: Troubleshooting a Failed Coupling Reaction
This diagram outlines the logical steps to diagnose why a coupling reaction (e.g., amide bond formation) using this compound might have failed.
Caption: Decision workflow for troubleshooting a failed coupling reaction.
Protocol: Standard Boc-Deprotection with 4M HCl in Dioxane
This protocol describes a standard, reliable method for removing the Boc protecting group to yield the free piperidine-3-carboxylate ester as its dihydrochloride salt.
Objective: To deprotect this compound.
Materials:
-
This compound
-
4.0 M Hydrogen Chloride in 1,4-Dioxane
-
Diethyl ether (anhydrous)
-
Nitrogen or Argon gas supply
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon. This is good practice to prevent moisture from entering the reaction, especially if the downstream application is moisture-sensitive.
-
Reagent Addition: Under the inert atmosphere, add the solution of 4.0 M HCl in dioxane (5-10 eq. of HCl). The volume should be sufficient to create a stirrable slurry or solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 1-4 hours.[14] The disappearance of the starting material spot indicates completion.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the dioxane and excess HCl.
-
Precipitation and Isolation: Add a sufficient amount of anhydrous diethyl ether to the resulting residue. This will cause the product, piperidine-3-carboxylic acid tert-butyl ester dihydrochloride, to precipitate as a solid.
-
Causality: The product is an ionic salt and is insoluble in non-polar diethyl ether, allowing for its easy isolation from any non-polar side products.
-
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.
-
Drying: Dry the isolated white solid under high vacuum to obtain the final product.
References
- Safety Data Sheet - Angene Chemical. (2024). tert-Butyl 3-(tert-butyl)
-
PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Retrieved from [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
-
Smith, C. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
-
Asian Journal of Chemistry. (2021). Synthesis and Biological Evaluation of Novel Piperidine-3-carboxamide Derivatives. Asian Publication Corporation. Retrieved from [Link]
-
Capot Chemical Co.,Ltd. (n.d.). MSDS of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]
-
Ark Pharma Scientific Limited. (n.d.). tert-Butyl piperidine-3-carboxylate. Retrieved from [Link]
-
ChemBK. (2024). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Békés, M., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). tert-butyl 4-(6-aMinopyridin-3-yl)piperidine-1-carboxylate. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
- Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
Autechaux. (n.d.). Exploring tert-Butyl N-[(3R)-Piperidin-3-yl]carbamate: A Key Pharmaceutical Intermediate. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chembk.com [chembk.com]
- 3. tert-Butyl piperidine-3-carboxylate | CAS:301180-05-2 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 4. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.es [fishersci.es]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
- 13. reddit.com [reddit.com]
- 14. asianpubs.org [asianpubs.org]
- 15. peptide.com [peptide.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in the Scale-Up of Tert-butyl piperidine-3-carboxylate hydrochloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Tert-butyl piperidine-3-carboxylate hydrochloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during the transition from bench-scale synthesis to larger-scale production. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice to ensure a robust and scalable process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and handling of this compound.
Q1: What are the primary synthetic routes for this compound and which is most suitable for scale-up?
A1: The most common and industrially viable route involves the hydrogenation of a pyridine precursor, typically ethyl nicotinate (ethyl pyridine-3-carboxylate), followed by N-Boc protection and saponification, or direct synthesis from piperidine-3-carboxylic acid. The hydrogenation route is often preferred for scale-up due to the availability and lower cost of starting materials.[1][2] The general sequence is:
-
Catalytic Hydrogenation: The pyridine ring of ethyl nicotinate is reduced to a piperidine ring using catalysts like Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) under hydrogen pressure.[2][3] This step is critical as it establishes the piperidine core.
-
N-Boc Protection: The secondary amine of the resulting piperidine is protected with Di-tert-butyl dicarbonate (Boc₂O) to yield Tert-butyl ethyl piperidine-3-carboxylate.
-
Saponification (Hydrolysis): The ethyl ester is hydrolyzed under basic conditions (e.g., using NaOH or KOH) to yield the carboxylate salt.
-
Acidification & Salt Formation: The reaction mixture is acidified, first to neutralize and form the free carboxylic acid, and then with a precise amount of hydrochloric acid (HCl) to crystallize the desired hydrochloride salt.
Q2: Why is the Boc (tert-butyloxycarbonyl) group the preferred choice for protecting the piperidine nitrogen in this synthesis?
A2: The Boc group is widely used for several strategic reasons.[4] Firstly, it is stable under the basic conditions required for ester saponification and many other reaction types, preventing unwanted side reactions at the nitrogen atom.[5] Secondly, it can be removed under acidic conditions, which are often compatible with subsequent synthetic steps or the final deprotection to yield the free amine if required.[5] The introduction of the Boc group is typically straightforward, using Di-tert-butyl dicarbonate (Boc₂O) and a base, and generally proceeds with high yield.
Q3: What are the key safety considerations when scaling up piperidine synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas under pressure. The process must be conducted in a properly rated reactor with appropriate venting and monitoring for leaks. Catalysts like Palladium on carbon can be pyrophoric upon exposure to air after the reaction; they must be handled under a wet or inert atmosphere.
-
Reagent Handling: Piperidine and its derivatives can be corrosive and toxic.[6] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is essential. Operations should be performed in a well-ventilated area or fume hood.[6]
-
Exothermic Reactions: Both the Boc protection and the acid-base neutralization steps can be exothermic. On a large scale, this heat generation must be controlled through slow, controlled addition of reagents and efficient reactor cooling to prevent thermal runaways.
Q4: How is the final hydrochloride salt typically formed and isolated, and what affects its purity?
A4: The hydrochloride salt is typically formed after the saponification and workup. The free carboxylic acid is dissolved in a suitable solvent (e.g., isopropanol, ethyl acetate). A stoichiometric amount of hydrochloric acid (often as a solution in isopropanol or dioxane) is added. The product crystallizes out of the solution and is collected by filtration. The purity is affected by:
-
Stoichiometry: The precise addition of one equivalent of HCl is crucial. Excess acid can lead to the formation of a dihydrochloride salt or remain as an impurity.
-
Solvent Choice: The solvent must be one in which the hydrochloride salt has low solubility, allowing for high recovery, but in which impurities remain dissolved.
-
Moisture Control: The presence of water can affect crystallinity and may lead to a hydrated product or an oily precipitate. Anhydrous conditions are preferred.
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the scale-up process.
Problem 1: Low Yield or Stalled Hydrogenation Reaction
-
Potential Cause 1: Catalyst Deactivation.
-
Explanation: The pyridine nitrogen or impurities in the starting material (like sulfur compounds) can act as poisons to the metal catalyst, reducing its activity.[2]
-
Solution:
-
Use High-Purity Substrates: Ensure the starting ethyl nicotinate is free from catalyst poisons.
-
Increase Catalyst Loading: A modest increase in the catalyst weight percentage (e.g., from 5 wt% to 10 wt%) can sometimes overcome partial deactivation.
-
Select a Robust Catalyst: While Pd/C is common, Rhodium- or Ruthenium-based catalysts may show higher tolerance to certain substrates, though this may require re-optimization.
-
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Agitation.
-
Explanation: The reaction is dependent on the mass transfer of hydrogen gas to the catalyst surface. At a larger scale, inadequate mixing or low pressure can starve the reaction.
-
Solution:
-
Verify Pressure: Ensure the reactor maintains the target pressure (typically 50-100 psi) throughout the reaction.
-
Optimize Agitation: Increase the stirring rate to improve gas-liquid dispersion and ensure the catalyst remains suspended. Baffles within the reactor can also improve mixing.
-
-
Problem 2: Formation of Key Impurities
-
Potential Cause 1: Incomplete Reduction.
-
Explanation: Partial hydrogenation can leave dihydropyridine or tetrahydropyridine intermediates in the product stream.
-
Solution: Increase reaction time, hydrogen pressure, or catalyst loading. Monitor the reaction by GC or HPLC to ensure the disappearance of the starting material and intermediates.
-
-
Potential Cause 2: N-Oxide Formation.
-
Explanation: The piperidine nitrogen is susceptible to oxidation, which can occur during workup or if oxidizing agents are present.
-
Solution: Use degassed solvents and maintain an inert (nitrogen or argon) atmosphere during workup and isolation steps, especially if the material will be stored before the Boc-protection step.
-
Problem 3: Product Isolation Issues (Oiling Out)
-
Potential Cause: Incorrect Solvent for Crystallization.
-
Explanation: The product may be too soluble or may form a supersaturated solution in the chosen solvent, leading to the separation of a liquid phase (oiling out) instead of solid crystals.
-
Solution:
-
Solvent Screen: Perform a solvent screen using small amounts of the product to identify a suitable anti-solvent system. Common systems include isopropanol/heptane or ethyl acetate/heptane.
-
Control Cooling Rate: Cool the solution slowly and with gentle agitation. Rapid cooling often promotes oiling.
-
Seed the Solution: Introduce a small number of seed crystals at the appropriate temperature to encourage controlled crystallization.
-
-
Problem 4: Difficulty with Boc-Protection Step
-
Potential Cause: Ineffective Base or Hydrolysis of Boc₂O.
-
Explanation: The reaction requires a base to deprotonate the piperidine nitrogen. If the base is too weak or if water is present, the Boc₂O can hydrolyze, leading to incomplete reaction.
-
Solution:
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[7] For large-scale operations, an inorganic base like sodium bicarbonate in a biphasic system (e.g., DCM/water) can be effective and cost-efficient.
-
Anhydrous Conditions: If using an organic solvent system, ensure all reagents and solvents are dry.
-
-
Section 3: Key Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific equipment and scale.
Protocol 3.1: Catalytic Hydrogenation of Ethyl Nicotinate (1 kg Scale)
-
Reactor Preparation: Charge a 20 L hydrogenation reactor with ethyl nicotinate (1.0 kg) and ethanol (10 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Palladium on Carbon (50% wet, 100 g).
-
Hydrogenation: Seal the reactor. Purge with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor to 100 psi with hydrogen.
-
Reaction: Heat the mixture to 50°C while stirring vigorously. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete in 8-12 hours.
-
Workup: Cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry in the air. Wash the filter cake with ethanol (2 L).
-
Concentration: Concentrate the combined filtrate under reduced pressure to obtain crude ethyl piperidine-3-carboxylate.
Protocol 3.2: N-Boc Protection and Saponification
-
Dissolution: Dissolve the crude ethyl piperidine-3-carboxylate in dichloromethane (DCM, 10 L).
-
Boc Protection: Cool the solution to 0-5°C. Add triethylamine (1.1 eq) followed by the slow addition of Di-tert-butyl dicarbonate (1.05 eq) dissolved in DCM (2 L). Allow the reaction to warm to room temperature and stir for 4 hours until complete by TLC/LCMS.
-
Saponification: Add a solution of sodium hydroxide (1.5 eq) in water (5 L). Stir vigorously at room temperature for 6-8 hours until the ester is fully hydrolyzed.
-
Workup: Separate the layers. Wash the aqueous layer with DCM (2 x 2 L) to remove any non-polar impurities.
Protocol 3.3: Hydrochloride Salt Formation and Isolation
-
Acidification: Cool the aqueous layer from the previous step to 0-5°C. Slowly add 6M aqueous HCl to adjust the pH to ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Drying and Filtering: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Salt Formation: To the clear filtrate, add a 4M solution of HCl in dioxane (1.0 eq) dropwise with stirring.
-
Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C for 1 hour.
-
Isolation: Collect the white solid by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-50°C to a constant weight.
Section 4: Data and Process Visualization
Data Presentation
Table 1: Comparison of Typical Hydrogenation Conditions for Pyridine Reduction
| Parameter | Condition A (Lab Scale) | Condition B (Pilot Scale) | Rationale for Change |
| Catalyst | PtO₂ (Adam's catalyst) | 10% Pd/C (50% wet) | Pd/C is less expensive and easier to handle/filter on a large scale. Wet catalyst reduces pyrophoric risk. |
| Pressure | 50 psi | 100-150 psi | Higher pressure increases hydrogen concentration in the solvent, improving reaction rate and compensating for lower catalyst activity. |
| Temperature | 25 °C | 50-60 °C | Increased temperature enhances reaction kinetics, reducing batch time. Must be controlled to avoid side reactions. |
| Solvent | Methanol / Acetic Acid | Ethanol | Ethanol is a less toxic and more cost-effective solvent for large-scale operations. Acetic acid can be corrosive. |
Process Diagrams
Caption: General workflow for the scale-up synthesis of Tert-butyl piperidine-3-carboxylate HCl.
Caption: Troubleshooting decision tree for low yield in the hydrogenation step.
Section 5: References
-
Benchchem. (n.d.). Technical Support Center: Synthesis of Piperidine Carboxamides. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from
-
Google Patents. (2009). Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from
-
ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Benchchem. (n.d.). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Ana. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of (R)-2-(Thiophen-3-yl)piperidine. Retrieved from
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from
-
Google Patents. (n.d.). Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor. Retrieved from
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from
-
National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
Technical Support Center: A Troubleshooting Guide for the Boc-Protection of Piperidine Rings
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the tert-butyloxycarbonyl (Boc) protection of piperidine rings, a crucial step in many synthetic pathways. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, empowering you to resolve issues effectively.
Introduction: The Importance of Boc-Protection in Piperidine Chemistry
The piperidine moiety is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. Its secondary amine, however, is a reactive nucleophile and a base, often requiring protection to prevent unwanted side reactions during multi-step syntheses. The tert-butyloxycarbonyl (Boc) group is a favored protecting group due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1][2] The reagent of choice for this transformation is di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1]
Despite its widespread use, the Boc-protection of piperidines can present challenges. This guide is structured in a question-and-answer format to directly address the common problems you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Incomplete or Sluggish Reaction
Question: I've been stirring my piperidine starting material with (Boc)₂O and a base, but TLC and LC-MS analysis show a significant amount of unreacted starting material even after several hours. What's going wrong?
Answer: An incomplete reaction is one of the most common hurdles. Several factors can contribute to this issue, primarily revolving around reaction kinetics and reagent stoichiometry.
Causality and Solutions:
-
Insufficient Base: The reaction of an amine with (Boc)₂O produces tert-butoxycarboxylic acid, which protonates the starting piperidine, rendering it non-nucleophilic. A base is required to neutralize this acidic byproduct and maintain a supply of the free, reactive amine.[3]
-
Troubleshooting: Ensure you are using at least one equivalent of a suitable base. For simple piperidines, inorganic bases like sodium bicarbonate or sodium hydroxide in an aqueous/organic biphasic system work well.[1] For more sensitive substrates or anhydrous conditions, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used.[4]
-
-
Inadequate Stoichiometry of (Boc)₂O: While a 1:1 stoichiometry is theoretically sufficient, (Boc)₂O can slowly decompose, especially in the presence of moisture.[1][5]
-
Troubleshooting: It is standard practice to use a slight excess of (Boc)₂O (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
-
Low Reaction Temperature: Most Boc-protections are conveniently run at room temperature. However, if your piperidine is sterically hindered or electronically deactivated (e.g., containing electron-withdrawing groups), the reaction may be sluggish.
-
Poor Solubility: If your piperidine derivative has poor solubility in the chosen solvent, this will limit the reaction rate.
Issue 2: Formation of an Unexpected Side Product
Question: My reaction seems to have gone to completion, but I've isolated a significant amount of a side product. What could this be and how can I prevent it?
Answer: The formation of side products can complicate purification and reduce your overall yield. Understanding the potential side reactions is key to mitigating them.
Causality and Solutions:
-
N,N-di-Boc Formation: While less common with secondary amines like piperidine compared to primary amines, over-protection to form a di-Boc species is possible under forcing conditions.
-
Troubleshooting: This is usually avoided by using the standard stoichiometry of (Boc)₂O (1.1-1.2 equivalents). Avoid large excesses of the reagent and prolonged reaction times at elevated temperatures.
-
-
Urea Formation: If the (Boc)₂O has degraded to form isocyanate, this can react with the starting piperidine to form a urea byproduct.
-
Troubleshooting: Use fresh, high-quality (Boc)₂O. Store the reagent in a cool, dry place and handle it quickly to minimize exposure to atmospheric moisture.[8]
-
Issue 3: Difficult Purification
Question: The reaction is complete, but I'm having trouble separating my Boc-protected piperidine from the reaction mixture. What's the best way to purify my product?
Answer: A well-planned work-up and purification strategy is crucial for obtaining your product in high purity.
Causality and Solutions:
-
Aqueous Work-up: The most common work-up involves an aqueous extraction to remove the base, salts, and water-soluble byproducts.
-
Protocol:
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Wash sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove any remaining amine base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Chromatography: If the crude product is not sufficiently pure after an aqueous work-up, column chromatography is typically employed.[9]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent should be adjusted so that the Boc-protected product has an Rf value of approximately 0.3 on a TLC plate.[10]
-
Experimental Protocols & Data
Standard Protocol for Boc-Protection of Piperidine
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Solvents:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)[4]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the piperidine derivative in DCM or THF.
-
Add triethylamine to the solution.
-
Slowly add a solution of (Boc)₂O in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, proceed with an aqueous work-up as described in "Issue 3".
Monitoring the Reaction: A Comparison of Analytical Methods
Effective and timely monitoring is crucial for a successful reaction. Here is a comparison of common analytical techniques:
| Method | Principle | Information Provided | Advantages | Limitations |
| TLC | Separation based on polarity. | Qualitative assessment of the disappearance of starting material and appearance of the less polar product. | Fast, inexpensive, and easy to perform. | Not quantitative; resolution may be poor for compounds with similar polarities. |
| ¹H NMR | Measures the magnetic environment of protons. | Confirms the presence of the tert-butyl group (a characteristic singlet at ~1.4 ppm integrating to 9H). Shows shifts in protons adjacent to the nitrogen.[10] | Quantitative and provides detailed structural information.[10] | Requires a relatively pure sample for clear analysis. |
| ¹³C NMR | Measures the magnetic environment of carbon atoms. | Confirms the presence of the quaternary (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~155 ppm).[10] | Provides unambiguous evidence of the key carbons in the Boc group.[10] | Less sensitive than ¹H NMR; requires longer acquisition times.[10] |
| LC-MS | Separates components by chromatography and detects them by mass. | Confirms the molecular weight of the product and helps identify byproducts. | Highly sensitive and provides both separation and mass information. | More complex instrumentation required. |
Visualizing the Process
Reaction Workflow
Caption: A typical experimental workflow for the Boc-protection of a piperidine ring.
Reaction Mechanism
Caption: The nucleophilic attack of the piperidine nitrogen on Boc anhydride.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting for common Boc-protection issues.
References
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. NIH. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Selective Mono-Boc-Protection of Bispidine. Sciforum. Available at: [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]
-
Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]
- Method for preparing 4-Boc-aminopiperidine. Google Patents.
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Available at: [Link]
-
Safety Data Sheet: Di-tert-butyl dicarbonate. Carl ROTH. Available at: [Link]
-
DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available at: [Link]
-
Boc deprotection conditions tested. ResearchGate. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit. Available at: [Link]
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]
-
Solvent-Free N-Boc Deprotection by Ex Situ Generation of Hydrogen Chloride Gas. The Royal Society of Chemistry. Available at: [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available at: [Link]
-
EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]
Sources
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Di-tert-butyl dicarbonate ReagentPlus�, 99 24424-99-5 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. echemi.com [echemi.com]
- 9. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalytic Hydrogenation Efficiency
Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot the complexities of catalytic hydrogenation. Our goal is to provide you with in-depth, field-proven insights to enhance the efficiency, safety, and success of your synthetic endeavors.
Introduction to Catalytic Hydrogenation
Catalytic hydrogenation is a cornerstone of modern organic synthesis, enabling the reduction of various functional groups by adding hydrogen (H₂) across double or triple bonds.[1][2] This process is critically dependent on a catalyst, typically a transition metal like palladium, platinum, or nickel, which lowers the activation energy of the reaction.[3][4] The efficiency of this transformation is influenced by a multitude of factors including the choice of catalyst, solvent, temperature, pressure, and the purity of the substrate.[5]
This guide will delve into the practical aspects of troubleshooting common issues encountered during catalytic hydrogenation, offering logical, experience-driven solutions to overcome experimental hurdles.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.
Q1: Why is my hydrogenation reaction slow or completely stalled?
A slow or stalled reaction is one of the most frequent challenges in catalytic hydrogenation.[6] The underlying causes can be multifaceted, ranging from catalyst issues to suboptimal reaction conditions.
Possible Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | The catalyst's active sites may be blocked by impurities in the substrate, solvent, or hydrogen gas.[7] Common poisons include sulfur compounds (thiols, thioethers), nitrogen-containing heterocycles, and residual heavy metals from previous synthetic steps.[8][9] Solution: Purify the substrate thoroughly before the reaction. Consider using a fresh batch of catalyst and high-purity hydrogen. If poisoning is suspected, filtering the reaction mixture and adding fresh catalyst can sometimes restart the reaction.[6][8] |
| Poor Catalyst Activity | The chosen catalyst may not be sufficiently active for the specific substrate or functional group.[6] For instance, the reduction of an aromatic ring is generally more challenging than the reduction of an alkene.[6] Solution: Switch to a more active catalyst. For example, platinum on carbon (Pt/C) or platinum(IV) oxide (PtO₂) can be more effective than palladium on carbon (Pd/C) for certain reductions.[10] |
| Insufficient Hydrogen Pressure | For many hydrogenations, atmospheric pressure (using a hydrogen balloon) may not be sufficient to drive the reaction to completion, especially for more sterically hindered or electronically deactivated substrates.[8] Solution: Increase the hydrogen pressure using a high-pressure reactor (autoclave).[8] Even a moderate increase in pressure can significantly enhance the reaction rate.[11] |
| Poor Solubility | If the substrate is not fully dissolved in the chosen solvent, the reaction will be limited by mass transfer to the catalyst surface.[10] Solution: Select a solvent that fully dissolves the starting material. Common solvents for hydrogenation include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[6] In some cases, a co-solvent system may be necessary. |
| Inadequate Mixing | Insufficient agitation can lead to poor contact between the substrate, hydrogen, and the catalyst, resulting in a slow reaction rate. Solution: Ensure vigorous stirring to maintain a uniform suspension of the catalyst and facilitate gas-liquid mass transfer.[6] |
Q2: My reaction is producing unexpected byproducts. What could be the cause?
The formation of byproducts can compromise yield and purity. Understanding the potential side reactions is key to mitigating them.
Possible Causes & Solutions:
-
Over-reduction: This occurs when a more reactive functional group is reduced further than desired. For example, the reduction of an alkyne to an alkane when the alkene is the target product.
-
Solution: Employ a more selective catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) for the partial hydrogenation of alkynes to cis-alkenes.[2] Careful monitoring of the reaction progress using techniques like TLC, GC, or LC-MS is crucial to stop the reaction at the desired point.
-
-
Hydrogenolysis: This involves the cleavage of a single bond by hydrogen. A common example is the cleavage of a benzyl ether protecting group during the reduction of another functional group.
-
Solution: Choose a catalyst with lower hydrogenolysis activity. For instance, if debenzylation is an issue with Pd/C, consider using a different catalyst like Raney Nickel under specific conditions. Optimizing reaction temperature and pressure can also minimize hydrogenolysis.[1]
-
-
Isomerization: Alkenes can sometimes isomerize under hydrogenation conditions before they are reduced.
-
Solution: This is often catalyst and substrate-dependent. Screening different catalysts and solvents may be necessary to find conditions that favor hydrogenation over isomerization.
-
Q3: How can I tell if my catalyst has been deactivated, and can it be regenerated?
Catalyst deactivation is the loss of catalytic activity over time.[12] It can be temporary (reversible) or permanent (irreversible).
Identifying Deactivation:
-
A significant decrease in reaction rate compared to previous runs with the same catalyst batch.
-
The reaction fails to go to completion, even with extended reaction times.
Types of Deactivation and Regeneration Potential:
-
Fouling (Coking): This is a common cause of temporary deactivation where carbonaceous deposits cover the active sites of the catalyst.[12]
-
Poisoning: As discussed earlier, this is caused by strong chemisorption of impurities onto the catalyst's active sites.
-
Regeneration: In some cases, a poisoned catalyst can be regenerated by washing with specific solvents or reagents that can displace the poison. For example, a treatment with a combination of chloroform and glacial acetic acid has been shown to restore the activity of a deactivated Pd(OH)₂/C catalyst.[14]
-
-
Sintering: This is an irreversible deactivation mechanism where the fine metal particles on the catalyst support agglomerate at high temperatures, leading to a loss of active surface area.[15][16]
-
Regeneration: Sintering is generally not reversible.
-
-
Leaching: The active metal can dissolve into the reaction medium, leading to a permanent loss of catalyst activity.[16]
-
Regeneration: Leaching is irreversible.
-
Frequently Asked Questions (FAQs)
What are the key factors to consider when selecting a hydrogenation catalyst?
The choice of catalyst is critical for a successful hydrogenation reaction.[5] Key considerations include:
-
Active Metal: Different metals exhibit different activities and selectivities.[17]
-
Palladium (Pd): Widely used for a variety of functional groups, including alkenes, alkynes, nitro groups, and for debenzylation.[1]
-
Platinum (Pt): Often more active than palladium, particularly for the reduction of aromatic rings and ketones.
-
Nickel (Ni): A less expensive alternative, often used in the form of Raney Nickel for a wide range of reductions.[2]
-
Rhodium (Rh) and Ruthenium (Ru): Often used for specific applications, such as the hydrogenation of aromatic rings under milder conditions.
-
-
Support Material: The support can influence the catalyst's activity, selectivity, and stability. Common supports include activated carbon, alumina, calcium carbonate, and barium sulfate.[2]
-
Metal Loading: The percentage of the active metal on the support can affect the reaction rate.
-
Homogeneous vs. Heterogeneous Catalysts:
How does the choice of solvent affect my hydrogenation reaction?
The solvent plays a crucial role in catalytic hydrogenation, influencing not only the solubility of the reactants but also the intrinsic reaction rate.[18][19]
-
Solubility: The solvent must be able to dissolve the substrate to ensure efficient mass transport to the catalyst surface.[19]
-
Interaction with the Catalyst: Solvents can interact with the catalyst surface and affect the adsorption of hydrogen and the substrate.[18] For example, some polar solvents can inhibit the hydrogenation of certain substrates.[20] The choice of solvent can even alter the selectivity of a reaction.
-
Hydrogen Solubility: The solubility of hydrogen in the solvent can also impact the reaction rate, especially at lower pressures.[19][21]
What are the typical ranges for temperature and pressure in catalytic hydrogenation?
-
Temperature: Hydrogenations are often run at room temperature (25°C) but can be heated to increase the reaction rate. A typical range is between 25-80°C.[6] However, higher temperatures can also lead to side reactions and catalyst deactivation.[22]
-
Pressure: The pressure can range from atmospheric (using a hydrogen balloon) to over 100 atmospheres in a high-pressure reactor. A common range for general laboratory work is 1-30 atm.[6][11] Higher pressures increase the concentration of hydrogen in the solution, which generally accelerates the reaction.[23]
What are the key safety considerations for catalytic hydrogenation?
Catalytic hydrogenation involves inherent hazards that must be managed carefully.[24][25]
-
Flammability of Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is in a well-ventilated fume hood and there are no ignition sources nearby.
-
Pyrophoric Catalysts: Many hydrogenation catalysts, particularly finely divided metals like Raney Nickel and dry Pd/C, are pyrophoric and can ignite spontaneously upon exposure to air.[25]
-
Safe Catalyst Handling: Always handle pyrophoric catalysts under an inert atmosphere (e.g., nitrogen or argon). After the reaction, the catalyst should be carefully filtered and quenched. Never dispose of a dry, used catalyst in a regular waste bin.[24]
Experimental Protocols
Protocol 1: Safe Filtration of a Pyrophoric Hydrogenation Catalyst (e.g., Pd/C)
-
Inert Atmosphere Purge: After the reaction is complete, carefully purge the reaction vessel with an inert gas (nitrogen or argon) to remove all hydrogen.
-
Solvent Addition: Add a small amount of a high-boiling point, non-flammable solvent (e.g., water or ethanol) to the reaction mixture to create a slurry. This helps to prevent the catalyst from becoming dry and pyrophoric during filtration.
-
Filtration Setup: Set up a filtration apparatus (e.g., a Büchner funnel with filter paper or a Celite® pad) in a fume hood.
-
Wet Filtration: Wet the filter paper or Celite® pad with the reaction solvent before filtering the catalyst slurry.
-
Transfer and Wash: Carefully transfer the catalyst slurry to the filter. Wash the catalyst cake with additional solvent to remove any residual product.
-
Quenching: While still wet, carefully transfer the filtered catalyst to a designated waste container partially filled with water. The catalyst should be fully submerged to prevent ignition.
Protocol 2: A Simple Test for Catalyst Activity
If you suspect your catalyst has lost activity, a simple qualitative test can be performed.
-
Substrate Selection: Choose a simple, easily reducible substrate, such as styrene or cyclohexene.
-
Reaction Setup: In a small flask, dissolve a small amount of the substrate in a suitable solvent (e.g., ethanol). Add a catalytic amount of the suspect catalyst.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (a balloon is sufficient for this test).
-
Monitoring: Monitor the reaction by TLC or GC. A noticeable conversion of the starting material to the corresponding alkane within a reasonable timeframe (e.g., 1-2 hours) indicates that the catalyst is still active.
Visualizations
Typical Catalytic Hydrogenation Workflow
Caption: A typical workflow for a catalytic hydrogenation experiment.
Troubleshooting Decision Tree for Slow or Stalled Reactions
Caption: A decision tree for troubleshooting slow or stalled hydrogenation reactions.
References
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Vertex AI Search.
- Effects of Solvents on the Hydrogenation of Mono-Aromatic Compounds Using Noble-Metal Catalysts. (n.d.). ACS Publications.
- Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone. (n.d.). Catalysis Science & Technology (RSC Publishing).
- Solvent effects on heterogeneous catalysis in the selective hydrogenation of cinnamaldehyde over a conventional Pd/C catalyst. (n.d.). RSC Publishing.
- Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). (n.d.). Vertex AI Search.
- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube.
- Effects of solvents on catalytic hydrogenation process of m-dinitrobenzene to produce m-phenylenediamine. (2025, August 7). ResearchGate.
- Catalyst Regeneration. (2023, May 31). AVANT.
- Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022, January 4). PNNL.
- How to Optimize Performance in Alkene Hydrogenation Catalysts. (2024, March 19). Vertex AI Search.
- My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? (2015, July 2). Reddit.
- Hydrogenation Catalysts. (n.d.). Sigma-Aldrich.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022, December 1). MDPI.
- Optimization of a Hydrogenation Process using Real-Time Mid-IR, Heat Flow and Gas Uptake Measurements. (n.d.). ACS Publications.
- Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. (n.d.). Green Chemistry (RSC Publishing).
- Hydrogenation Catalysts. (n.d.). TCI Chemicals.
- Optimization of catalytic hydrogenation process of cracking C 9. (n.d.). ResearchGate.
- Hydrogenation - Catalysts. (n.d.). Alfa Chemistry.
- Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. (n.d.). Wordpress.
- Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts.
- Advances in Catalyst Deactivation and Regeneration. (n.d.). MDPI.
- A Few Notes to Heterogeneous Catalysts for Hydrogenation. (2017, August 31). ResearchGate.
- Hydrogenation Reactor Pressure Control. (n.d.). Equilibar.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.
- Hydrogenation troubleshooting. (2023, February 17). Reddit.
- Influence of temperature on the hydrogenation reaction. (n.d.). ResearchGate.
- Origins and reasons of hazards upon performing catalytic hydrogenation. (n.d.). ResearchGate.
- Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
- Catalytic hydrogenation problems and solutions | Detailed discussions | Important for NET and GATE. (2020, August 14). YouTube.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (n.d.). NIH.
- Hydrogen Pressure and Temperature Effect. (2024, June 27). ResearchGate.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. alfachemic.com [alfachemic.com]
- 3. How to Optimize Performance in Alkene Hydrogenation Catalysts [catalysts.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1) - Talos New Materials Technology (Jiangsu) Co., Ltd. [talos-chem.com]
- 7. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. reddit.com [reddit.com]
- 11. equilibar.com [equilibar.com]
- 12. avant-al.com [avant-al.com]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chem.wisc.edu [chem.wisc.edu]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Tert-butyl piperidine-3-carboxylate hydrochloride
Introduction
Tert-butyl piperidine-3-carboxylate hydrochloride is a crucial building block in modern pharmaceutical synthesis, valued for its role in constructing complex molecular architectures. However, like any specialty chemical, its purity is paramount to ensure the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive resource for researchers, scientists, and process chemists to identify, troubleshoot, and manage impurities that may arise during the synthesis, purification, and storage of this compound. Our approach is grounded in established principles of process chemistry and regulatory expectations outlined by the International Council for Harmonisation (ICH).
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding impurities in this compound.
Q1: What are the primary sources of impurities in this compound batches?
A1: Impurities can be broadly categorized based on their origin:
-
Process-Related Impurities: These arise from the manufacturing process itself. They include:
-
Starting Materials: Unreacted starting materials from the synthesis, such as piperidine-3-carboxylic acid or its precursors.
-
Intermediates: Incompletely converted chemical intermediates. For instance, in a multi-step synthesis starting from L-glutamic acid, intermediates like the corresponding diol or ditosylate could persist if reactions are not driven to completion.
-
Reagents and Catalysts: Residual reagents (e.g., di-tert-butyl dicarbonate for Boc protection), catalysts (e.g., palladium on carbon for hydrogenation), or bases (e.g., triethylamine).
-
By-products: Unwanted molecules formed from side reactions inherent to the chosen synthetic route.
-
-
Degradation Products: These form during storage or handling due to exposure to heat, light, moisture, or oxygen. A primary degradation pathway for the hydrochloride salt is the hydrolysis of the tert-butyl ester group, yielding piperidine-3-carboxylic acid hydrochloride.
-
Contaminants: Extraneous substances introduced into the material, such as residual solvents, dust, or particles from equipment. The control of residual solvents is specifically governed by ICH Q3C guidelines.
Q2: What are the typical regulatory thresholds for reporting and identifying impurities?
A2: Regulatory expectations for impurities in new drug substances are detailed in the ICH Q3A(R2) guideline. The thresholds are based on the maximum daily dose (MDD) of the final drug product. While this compound is an intermediate, applying these principles is best practice.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | > 0.05% | > 0.10% | > 0.15% or 1.0 mg TDI |
| > 2 g/day | > 0.03% | > 0.05% | > 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guideline. |
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity's safety must be assessed.
Q3: How should I properly store this compound to minimize degradation?
A3: As a hydrochloride salt of an ester, the compound is susceptible to hydrolysis, especially in the presence of moisture.
-
Container: Store in a tightly sealed, inert container (e.g., amber glass bottle with a PTFE-lined cap) to protect from moisture and light.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
-
Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is often recommended. Avoid freeze-thaw cycles which can introduce moisture condensation.
Part 2: Troubleshooting Guide for Impurity Management
This section provides a structured approach to resolving specific issues encountered during the analysis and handling of this compound.
Problem 1: My HPLC analysis shows a purity result that is Out-of-Specification (OOS).
This is a common yet critical issue. A systematic investigation is required to determine the root cause.
Caption: Decision workflow for troubleshooting an OOS purity result.
Potential Causes & Solutions:
-
Cause A: Incomplete Reaction or Insufficient Purification
-
Evidence: Presence of peaks corresponding to known starting materials or intermediates (e.g., piperidine-3-carboxylic acid, N-Boc-piperidine-3-carboxylic acid).
-
Solution: Repurification is often the most effective solution. Recrystallization is a powerful technique for removing closely related impurities. See Protocol 2 for a general recrystallization procedure. If the issue is an incomplete reaction, the batch may need to be reworked if process controls allow.
-
-
Cause B: Degradation
-
Evidence: Appearance of new, previously unseen peaks, particularly a peak corresponding to piperidine-3-carboxylic acid hydrochloride (from ester hydrolysis). The impurity profile may change over time or with exposure to stress conditions.
-
Solution: Re-evaluate storage and handling procedures. Ensure the material is stored in a desiccated, inert environment. For future batches, ensure the final product is thoroughly dried to remove residual solvents and water.
-
-
Cause C: Contamination from Solvents or Reagents
-
Evidence: Broad, poorly shaped peaks in the HPLC (often early in the chromatogram) or unexpected signals in NMR (e.g., residual ethyl acetate, dichloromethane).
-
Solution: Implement a final purification step like a slurry wash with a non-solvent (e.g., diethyl ether or heptane) to remove residual solvents. Ensure all glassware and equipment are scrupulously clean.
-
Problem 2: An unknown peak is consistently observed in my chromatogram above the identification threshold (>0.10%).
Identifying unknown impurities is critical for process understanding and regulatory compliance.
Systematic Identification Workflow:
-
Hypothesize Structure: Based on the synthetic route, predict potential side-products. Common side reactions in piperidine synthesis include over-alkylation, dimerization, or incomplete deprotection.
-
Isolate or Enrich: Use preparative HPLC or column chromatography to isolate a sufficient quantity of the impurity for characterization.
-
Characterize:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern, offering the most critical initial clues to the structure.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass and elemental composition.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Provides definitive structural elucidation once the impurity is isolated in sufficient purity and quantity (>1-5 mg).
-
Caption: Workflow for the identification of an unknown impurity.
Part 3: Key Experimental Protocols
These protocols provide a starting point for analysis and purification. They should be optimized for your specific equipment and batch characteristics.
Protocol 1: HPLC Method for Purity Analysis
This method is a general-purpose starting point for assessing the purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for this moderately polar compound. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the amine. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is suitable for screening for both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides reproducible retention times. |
| Detection | UV at 210 nm | Suitable for detecting the carboxylate and amide functionalities which lack strong chromophores. |
| Injection Vol. | 5 µL | Balances detection sensitivity with the risk of column overloading. |
Protocol 2: Recrystallization for Purification
Recrystallization is a highly effective method for removing small amounts of impurities from a crystalline solid.
-
Solvent Selection: The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this hydrochloride salt, polar protic solvents are a good starting point. A common system is Isopropanol (IPA) / Water or Ethanol / Diethyl Ether .
-
Dissolution: In a clean flask, add the crude this compound. Add the primary solvent (e.g., IPA) dropwise at an elevated temperature (e.g., 60-70°C) with constant stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary. If needed, add a small amount of a co-solvent (e.g., water) to aid dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 5-10 minutes at temperature. Filter the hot solution through a pad of celite to remove the carbon.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or an anti-solvent (e.g., cold diethyl ether) to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
References
-
Title: ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines Source: International Journal of Pharmaceutical Investigation URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
-
Title: ICH Q3A(R2) Impurities in New Drug Substances Source: ECA Academy URL: [Link]
-
Title: Impurities in new drug substance | ICH Q3A(R2) Source: YouTube (Pharmaceutical Guidance Channel) URL: [Link]
-
Title: Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: PIPERIDINE Source: Ataman Kimya URL: [Link]
-
Title: Piperidine Impurities and Related Compound Source: Veeprho Pharmaceuticals URL: [Link]
-
Title: CAS No : 188111-79-7 | Product Name : tert-Butyl (R)-3-aminopiperidine-1-carboxylate Source: Pharmaffiliates URL: [Link]
-
Title: How to Choose Piperidines: A Complete Buyer's Guide Source: Plant Care URL: [Link]
-
Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: Open Research@CSIR-NIScPR URL: [Link]
- Title: Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof Source: Google Patents URL
- Title: Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor Source: Google Patents URL
- Title: Preparation method of (R)
-
Title: Tert-butyl 3-oxopiperidine-1-carboxylate Source: PubChem URL: [Link]
-
Title: Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Source: PubChem URL: [Link]
-
Title: tert-butyl N-[(3S)-piperidin-3-yl]carbamate Source: PubChem URL: [Link]
-
Title: tert-Butyl piperidine-3-carboxylate Source: Ark Pharma Scientific Limited URL: [Link]
-
Title: tert-Butyl 3-carbamoyl-4-methoxyimino-3-methylpiperidine-1-carboxylate Source: ResearchGate (PDF) URL: [Link]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Tert-butyl piperidine-3-carboxylate hydrochloride
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of molecules is paramount. For researchers and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure.[1][2] This guide provides an in-depth analysis of the ¹H and ¹³C NMR characterization of tert-butyl piperidine-3-carboxylate hydrochloride, a valuable building block in medicinal chemistry. We will explore the nuances of its spectral features, compare them with relevant alternatives, and provide detailed experimental protocols to ensure reproducible and reliable results.
The Indispensable Role of NMR in Structural Verification
NMR spectroscopy offers a non-destructive method to probe the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule.[3] The resulting spectrum provides a wealth of information, including the number and types of atoms, their connectivity, and their spatial arrangement. For a molecule like this compound, NMR is crucial for confirming its identity, purity, and stereochemistry.
The hydrochloride salt form can introduce specific challenges in NMR analysis, such as peak broadening and shifts in chemical environments due to the protonation of the piperidine nitrogen.[4] Understanding these effects is key to accurate spectral interpretation.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The expected signals and their characteristic chemical shifts are crucial for structural confirmation.
Key Spectral Features:
-
Tert-butyl Protons: A sharp singlet peak corresponding to the nine equivalent protons of the tert-butyl group. This is typically observed in the upfield region of the spectrum.
-
Piperidine Ring Protons: A series of multiplets corresponding to the protons on the piperidine ring. The hydrochloride salt form causes the proton on the nitrogen to be present, leading to coupling with adjacent protons and potentially more complex splitting patterns.
-
Methine Proton (C3-H): A multiplet for the proton at the C3 position, which is adjacent to the carboxylate group. Its chemical shift will be influenced by the electronegativity of the neighboring ester and the piperidine ring conformation.
-
Amine Proton (N-H): A broad signal that can exchange with protons in the solvent, particularly in protic solvents like D₂O or CD₃OD. The presence and characteristics of this peak can confirm the hydrochloride salt form.[4]
Experimental Considerations:
The choice of solvent is critical for obtaining high-quality ¹H NMR spectra of hydrochloride salts. Deuterated chloroform (CDCl₃) is a common choice for the free base, but the hydrochloride salt may have limited solubility. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are often better choices for dissolving polar salts.[5] However, the acidic proton of the ammonium salt can exchange with deuterium from the solvent, which can lead to the disappearance of the N-H signal.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Nucleus: ¹H
-
Number of Scans: 16-64 (signal-to-noise dependent)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Spectral Width: 0-12 ppm
-
Temperature: 298 K (ambient)
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their chemical nature.
Key Spectral Features:
-
Carbonyl Carbon: A signal in the downfield region (typically 170-180 ppm) corresponding to the ester carbonyl carbon.
-
Tert-butyl Carbons: Two signals for the tert-butyl group: a quaternary carbon and a methyl carbon signal.
-
Piperidine Ring Carbons: Signals for the five distinct carbon atoms of the piperidine ring. The chemical shifts will be influenced by their proximity to the nitrogen and the carboxylate group. The carbons adjacent to the protonated nitrogen will experience a downfield shift compared to the free base.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio in a shorter acquisition time.
-
-
Instrument Parameters (100 MHz Spectrometer):
-
Nucleus: ¹³C
-
Decoupling: Proton decoupled
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K (ambient)
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak as a reference.
-
Data Summary and Comparison
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Tert-butyl H | ~1.4-1.5 | s | 9H |
| Piperidine H (axial/equatorial) | ~1.6-3.5 | m | 8H |
| C3-H | ~2.5-3.0 | m | 1H |
| N-H | Variable (broad) | br s | 1H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| C=O | ~170-175 |
| C(CH₃)₃ | ~80-82 |
| C(CH₃)₃ | ~28 |
| Piperidine C | ~25-55 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Alternative and Complementary Characterization Techniques
While NMR is a powerful tool, a comprehensive characterization often involves complementary techniques.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) of the ester and the N-H bond of the amine hydrochloride.
-
X-ray Crystallography: Offers the definitive three-dimensional structure of the molecule in the solid state, providing precise bond lengths and angles. This is particularly useful for confirming stereochemistry.[1]
The choice of technique depends on the specific information required. For routine structural confirmation and purity assessment, ¹H and ¹³C NMR are often sufficient. For more in-depth structural analysis or when dealing with complex mixtures, a combination of techniques is advisable.
Workflow for Structural Elucidation
Caption: Workflow for the comprehensive structural elucidation of this compound.
Conclusion
The ¹H and ¹³C NMR characterization of this compound provides a robust and reliable method for its structural verification. By understanding the key spectral features and employing appropriate experimental protocols, researchers can confidently confirm the identity and purity of this important synthetic intermediate. When combined with complementary analytical techniques, a complete and unambiguous structural assignment can be achieved, ensuring the quality and integrity of materials used in research and development.
References
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11-001. [Link]
-
ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. [Link]
-
ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. [Link]
-
Quora. (2025). What are some alternatives to NMR spectroscopy to study protein structures?. [Link]
-
Samuels, G. J., & Wang, Y. (2014). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
Sources
A Comparative Guide to Purity Assessment of Tert-butyl piperidine-3-carboxylate hydrochloride: HPLC vs. Orthogonal Methods
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy for the final active pharmaceutical ingredient (API). Tert-butyl piperidine-3-carboxylate hydrochloride is a key building block in the synthesis of numerous complex molecules, making the robust assessment of its purity a critical, non-negotiable step.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other powerful analytical techniques for the purity determination of this intermediate. We will explore the causality behind methodological choices, present supporting data, and offer field-proven insights to guide researchers and drug development professionals in selecting the most appropriate analytical strategy.
Understanding the Analyte: this compound
Before designing a purity method, understanding the analyte's physicochemical properties is paramount.
-
Structure: The molecule consists of a saturated piperidine ring, a tert-butyl ester functional group, and is supplied as a hydrochloride salt.
-
Chromophore: The tert-butyl carboxylate group is the only chromophore, which is very weak. This presents a significant challenge for UV-based detection, necessitating analysis at low wavelengths (e.g., ~210 nm) where many common solvents also absorb.
-
Physical State: As a hydrochloride salt, the compound is a non-volatile solid, making it unsuitable for direct analysis by techniques like Gas Chromatography (GC).[1]
-
Potential Impurities: Impurities can arise from starting materials, side reactions (e.g., hydrolysis of the ester), or degradation. A robust purity method must be able to separate the main component from these structurally similar compounds.
The Workhorse Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, robustness, and adaptability.[2] For a polar, ionizable compound like this compound, a well-designed Reversed-Phase (RP) HPLC method is the preferred approach.
Rationale for Method Design
The goal is to develop a method that provides a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities.
-
Column Selection: A C18 (octadecylsilane) stationary phase is the most common choice for RP-HPLC. Its nonpolar nature provides effective retention for a broad range of organic molecules. A column with end-capping is crucial to minimize peak tailing caused by the interaction of the basic piperidine nitrogen with residual acidic silanol groups on the silica support.
-
Mobile Phase:
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff, which is critical for detection at low wavelengths.
-
Aqueous Phase & pH Control: The hydrochloride salt will be ionized in solution. To ensure consistent retention and good peak shape, the pH of the mobile phase must be controlled with a buffer. A phosphate buffer at a pH between 2.5 and 3.5 is ideal. This low pH protonates the piperidine nitrogen, leading to a single ionic species and preventing interactions with silanols. It also suppresses the ionization of any free carboxylic acid impurities.
-
-
Detection:
-
UV Detection: Due to the weak chromophore, detection must be performed at a low wavelength, typically between 205-215 nm. This demands high-purity solvents and a stable detector baseline.
-
Universal Detection (Alternative): For compounds lacking a UV chromophore, or for more uniform response across a range of impurities, a Charged Aerosol Detector (CAD) is an excellent alternative.[3][4] CAD measures the charge of aerosolized analyte particles, providing a response that is largely independent of the analyte's chemical structure, making it a powerful tool for quantifying all non-volatile compounds.[5][6][7]
-
Detailed Experimental Protocol: HPLC-UV
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard length and particle size for good resolution and efficiency. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH adjusted to 3.0 with H₃PO₄ | Buffers the system to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency at low wavelengths. |
| Gradient | 10% B to 70% B over 20 minutes | A gradient is essential to elute potential nonpolar impurities while retaining the polar analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Maximizes sensitivity for the weak carboxylate chromophore. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Prep. | 1.0 mg/mL in Mobile Phase A | Dissolving in the initial mobile phase prevents peak distortion. |
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC purity assessment process.
Caption: HPLC analytical workflow from sample preparation to final purity calculation.
Orthogonal Methods for Comprehensive Purity Assessment
Relying on a single analytical technique is insufficient for comprehensive purity validation. Regulatory guidelines, such as ICH Q2(R1), emphasize the use of orthogonal methods—techniques that measure the same attribute via different physicochemical principles—to build a complete and trustworthy purity profile.[8][9][10][11]
Comparison of Key Analytical Techniques
| Technique | Principle | Primary Use Case | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Routine QC, Purity/Impurity Profiling | High resolution, robust, precise, widely available.[2] | Requires chromophore, response varies between compounds. |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Impurity Identification | Unambiguously identifies impurities by molecular weight.[12] | Quantification can be complex, expensive instrumentation. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute Purity, Reference Standard Characterization | Absolute method (no reference standard of the analyte needed), non-destructive.[13][14][15] | Lower sensitivity for trace impurities, requires high-purity internal standard.[16] |
| GC-FID | Separation of volatile compounds in the gas phase. | Analysis of Volatile Impurities (e.g., residual solvents) | Excellent for volatile and semi-volatile compounds.[17] | Not suitable for non-volatile salts without derivatization, which adds complexity.[1][18][19] |
Hypothetical Purity Data Comparison
This table presents plausible, illustrative data that might be obtained when analyzing a single batch of this compound with different techniques.
| Parameter | HPLC-UV Result | LC-MS Result | qNMR Result | Interpretation |
| Purity (%) | 99.55% | N/A (Used for ID) | 99.4% | The results are in good agreement, providing high confidence in the purity value. qNMR often gives a slightly lower value as it is an absolute measure and accounts for non-UV active impurities. |
| Impurity A | 0.15% (at RRT 0.85) | Identified as Piperidine-3-carboxylic acid (hydrolysis product) | Not individually resolved | HPLC quantifies the known impurity, and LC-MS confirms its identity. |
| Impurity B | 0.10% (at RRT 1.20) | Identified as a dimeric species | Not individually resolved | A process-related impurity is successfully separated and identified. |
| Unknown Impurity | 0.08% (at RRT 0.92) | MW determined, fragmentation suggests starting material | Not detected | Demonstrates the power of LC-MS to characterize unknowns. |
| Total Impurities | 0.33% | - | 0.6% (includes non-UV active species) | qNMR may account for impurities invisible to the UV detector, highlighting its role as a powerful orthogonal check. |
Strategic Implementation: A Validated Approach
A robust purity assessment strategy leverages the strengths of each technique at the appropriate stage of drug development.
Caption: A logical strategy for implementing analytical methods during drug development.
-
Development & Identification (LC-MS): During initial development, LC-MS is indispensable for identifying the structures of unknown peaks observed in the HPLC chromatogram.[20] This knowledge is crucial for understanding the process and controlling impurity formation.
-
Validation & Routine Use (HPLC): Once the impurity profile is understood, the HPLC-UV method is formally validated according to ICH Q2(R1) guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[8][9] It then becomes the primary method for routine quality control and batch release.[21]
-
Orthogonal Confirmation (qNMR): Quantitative NMR serves as a powerful, independent technique to assign an absolute purity value.[22] It is particularly valuable for qualifying primary reference standards, against which the HPLC method will be calibrated.[14][15]
Conclusion and Recommendations
For the routine purity assessment of this compound, a well-developed and validated Reversed-Phase HPLC method with low-wavelength UV detection is the most suitable and pragmatic choice. It offers an optimal balance of resolution, sensitivity, and cost-effectiveness for a quality control environment.
However, a comprehensive purity assurance program must not exist in a vacuum. It should be supported by:
-
LC-MS during the development phase for definitive impurity identification.
-
Quantitative NMR for the orthogonal verification of purity and the qualification of primary reference standards.
By integrating these techniques strategically, researchers and drug developers can build a self-validating analytical system that ensures the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.
References
-
Wikipedia. Charged aerosol detector . [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography . [Link]
-
Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis . [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . [Link]
-
Technology Networks. How Charged Aerosol Detection is Revolutionizing HPLC Analysis . [Link]
-
NIST. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance . [Link]
-
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation . [Link]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . [Link]
-
Chromatography Online. Material Identification by HPLC with Charged Aerosol Detection . [Link]
-
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview . [Link]
-
ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay . [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography . [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry . [Link]
-
SlideShare. ICH Q2 Analytical Method Validation . [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . [Link]
-
YouTube. Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) . [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines . [Link]
-
Agilent. Analysis of primary, secondary and tertiary amines . [Link]
-
American Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . [Link]
-
ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates . [Link]
-
ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . [Link]
-
Technology Networks. Advances in Impurity Profiling of Pharmaceutical Formulations . [Link]
Sources
- 1. bre.com [bre.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 4. How Charged Aerosol Detection isRevolutionizing HPLC Analysis - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. starodub.nl [starodub.nl]
- 12. biomedres.us [biomedres.us]
- 13. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ccsknowledge.com [ccsknowledge.com]
- 18. gcms.labrulez.com [gcms.labrulez.com]
- 19. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 20. arborpharmchem.com [arborpharmchem.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of Tert-butyl piperidine-3-carboxylate hydrochloride
Introduction: The Piperidine Scaffold - A Cornerstone of Modern Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural motifs in pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have cemented its status as a privileged scaffold in medicinal chemistry. Consequently, functionalized piperidine derivatives are indispensable building blocks for the synthesis of novel therapeutic agents, from central nervous system modulators to anticancer drugs.[1][3][4]
This guide provides an in-depth comparison of Tert-butyl piperidine-3-carboxylate hydrochloride against other commonly used piperidine building blocks. We will dissect their structural nuances, compare their reactivity in key synthetic transformations, and provide field-proven experimental protocols. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the optimal building block for their specific synthetic strategy, thereby accelerating the discovery pipeline.
Chapter 1: A Comparative Overview of Physicochemical Properties
The choice of a starting material is fundamentally governed by its physical and chemical properties. These attributes dictate not only the reaction conditions but also the handling, storage, and purification strategies. This compound presents a unique combination of features: a sterically hindered ester, a stable N-protecting group precursor (in its free base form), and a salt form that enhances stability and handling.
Let's compare it with two other common C-3 functionalized piperidines: (S)-1-Boc-piperidine-3-carboxylic acid and (S)-Ethyl piperidine-3-carboxylate.
Table 1: Comparative Physicochemical Properties of Piperidine Building Blocks
| Property | Tert-butyl piperidine-3-carboxylate HCl | (S)-1-Boc-piperidine-3-carboxylic acid[5][6] | (S)-Ethyl piperidine-3-carboxylate |
| Molecular Formula | C₁₀H₂₀ClNO₂ | C₁₁H₁₉NO₄ | C₈H₁₅NO₂ |
| Molecular Weight | 221.72 g/mol | 229.27 g/mol [7] | 157.21 g/mol |
| Form | White to off-white solid | White Crystalline Powder[7] | Liquid |
| Key Feature 1 | Hydrochloride salt | N-Boc protected | Unprotected Nitrogen |
| Key Feature 2 | Tert-butyl ester | Carboxylic acid | Ethyl ester |
| Solubility | Generally soluble in water and alcohols | Soluble in many organic solvents | Soluble in many organic solvents |
| XLogP3 | ~1.1 (for free base) | 1.1[7] | ~1.0 |
Expert Analysis:
-
The Hydrochloride Salt Advantage: The hydrochloride form of the tert-butyl ester significantly improves its shelf-life and handling characteristics compared to the often-oily free amine. It is a crystalline, free-flowing solid, which simplifies weighing and dispensing. However, it's crucial to remember that a stoichiometric amount of base must be added during a reaction to liberate the reactive free amine.
-
Ester vs. Carboxylic Acid: The primary functional handle for derivatization at the 3-position is the carboxyl group. The tert-butyl ester is highly stable and requires strong acidic conditions (like trifluoroacetic acid, TFA) for cleavage. This provides an orthogonal deprotection strategy if other acid-labile groups are not present. In contrast, the N-Boc-carboxylic acid derivative is ready for immediate amide coupling, while the ethyl ester can be hydrolyzed under basic conditions (e.g., using NaOH or LiOH).
-
The Role of N-Protection: this compound features an unprotected nitrogen. This makes it suitable for immediate N-functionalization. Conversely, the N-Boc protected variant directs reactivity towards the carboxylic acid, safeguarding the nitrogen from participating in undesired side reactions.[8] The choice between these depends entirely on the synthetic sequence.
Chapter 2: Reactivity and Synthetic Utility - A Head-to-Head Comparison
The true value of a building block is revealed in its performance during synthesis. We will now compare these molecules in three fundamental reaction classes that are cornerstones of drug development: N-functionalization, carboxyl group modification, and cross-coupling reactions.
N-Functionalization: Alkylation and Acylation
Modifying the piperidine nitrogen is a common strategy to modulate a compound's pharmacological properties, such as receptor affinity, selectivity, and pharmacokinetic profile.
Scenario: A researcher wants to introduce an N-benzyl group.
-
Using Tert-butyl piperidine-3-carboxylate HCl: This is the most direct approach. The hydrochloride is neutralized in situ with a non-nucleophilic base (e.g., DIPEA, Et₃N), and the resulting free amine is directly alkylated with benzyl bromide. The reaction is typically straightforward.
-
Using (S)-1-Boc-piperidine-3-carboxylic acid: This building block is unsuitable for direct N-alkylation due to the robust Boc protecting group. The synthetic sequence would require an additional two steps: 1) derivatization of the carboxylic acid, followed by 2) Boc deprotection and 3) N-alkylation. This multi-step process is less efficient if N-alkylation is the primary goal.
Workflow: Comparative N-Alkylation Strategies
Caption: N-Alkylation workflow comparison.
Carboxyl Group Modification: Amide Bond Formation
The generation of amides from the 3-carboxyl position is a critical transformation for building diversity into molecular libraries.
Scenario: A researcher aims to couple the piperidine building block with aniline.
-
Using (S)-1-Boc-piperidine-3-carboxylic acid: This is the ideal starting material. The carboxylic acid is activated directly using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and reacts cleanly with aniline to form the desired amide. The Boc group ensures the piperidine nitrogen does not compete as a nucleophile.
-
Using Tert-butyl piperidine-3-carboxylate HCl: This route is less direct. It necessitates a two-step sequence: 1) Hydrolysis of the tert-butyl ester to the carboxylic acid, typically under harsh acidic conditions, followed by 2) the amide coupling reaction. The N-H must be protected prior to the coupling reaction to prevent polymerization or side reactions.
Workflow: Comparative Amide Coupling Strategies
Caption: Amide formation workflow comparison.
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the connection of the piperidine scaffold to aryl or heteroaryl moieties.[9][10]
Scenario: A researcher wants to perform a Suzuki coupling between a brominated piperidine (at the 4-position, for example) and phenylboronic acid.
-
Critical Insight - The Necessity of N-Protection: In almost all palladium-catalyzed cross-couplings, a free secondary amine on the piperidine ring is detrimental. The nitrogen lone pair can coordinate to the palladium center, effectively poisoning the catalyst and shutting down the catalytic cycle.[11] Therefore, regardless of which building block is used, the piperidine nitrogen must be protected. The Boc group is an excellent choice for this, as it is electronically non-coordinating and stable to typical Suzuki conditions (basic, aqueous).
-
Choosing the Right Building Block: The choice here depends on the overall synthetic plan. If the final molecule requires a free N-H, starting with an N-Boc protected piperidine is ideal. The Boc group serves its purpose during the coupling and is then removed in the final step. Starting with an unprotected piperidine like Tert-butyl piperidine-3-carboxylate HCl would necessitate adding an N-protection step before the Suzuki reaction.
Workflow: Generic Suzuki Coupling with a Piperidine Substrate
Caption: Generalized Suzuki-Miyaura coupling workflow.
Chapter 3: Detailed Experimental Protocols
To translate theory into practice, this section provides validated, step-by-step protocols for key transformations discussed.
Protocol 1: N-Alkylation of this compound
Objective: To synthesize N-benzyl-tert-butyl piperidine-3-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous MeCN (approx. 0.1 M concentration).
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature. The initial hydrochloride salt will be neutralized to the free amine.
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 6-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with EtOAc.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-tert-butyl piperidine-3-carboxylate.
Causality Behind Choices:
-
DIPEA: A non-nucleophilic base is used to avoid competing with the piperidine nitrogen in reacting with the benzyl bromide. Using a base like potassium carbonate is also a viable alternative.[12]
-
Anhydrous Conditions: Prevents hydrolysis of the ester and potential side reactions with the alkylating agent.
Protocol 2: Amide Coupling of (S)-1-Boc-piperidine-3-carboxylic acid
Objective: To synthesize (S)-1-Boc-N-phenylpiperidine-3-carboxamide.
Materials:
-
(S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq)
-
Aniline (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve (S)-1-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.[13]
-
Activation: To the solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid, forming the active ester.[13]
-
Amine Addition: Add aniline (1.1 eq) to the reaction mixture.[13]
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.[13]
-
Work-up: Dilute the mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).[13]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
HATU: A highly efficient and common peptide coupling reagent that minimizes side reactions and racemization.
-
DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the coupling reaction.
Conclusion: A Strategic Framework for Selection
The optimal piperidine building block is not a one-size-fits-all solution but rather a strategic choice dictated by the synthetic route.
-
Choose this compound when:
-
Your primary first step is N-functionalization (alkylation, acylation, arylation).
-
You require a stable, easy-to-handle crystalline solid.
-
The synthetic plan can accommodate a subsequent ester hydrolysis step if C-3 modification is needed later.
-
-
Choose an N-Boc-piperidine-3-carboxylic acid when:
-
Your primary first step is amide bond formation or other modifications at the C-3 carboxyl group.
-
You are performing reactions sensitive to a free N-H, such as palladium-catalyzed cross-couplings .
-
Orthogonality is key, and you plan to deprotect the nitrogen in a later step under acidic conditions.
-
-
Choose an N-unprotected ethyl or methyl ester when:
-
A less sterically hindered ester is desired for easier hydrolysis (typically under basic conditions).
-
The synthetic plan involves initial N-functionalization followed by C-3 modification.
-
By understanding the interplay between the protecting groups, the carboxyl moiety, and the salt form, researchers can design more efficient, logical, and successful synthetic pathways, ultimately accelerating the journey from building block to breakthrough therapeutic.
References
- The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Hesp, K. D., Fernando, D. P., Jiao, W., & Londregan, A. T. (n.d.). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters.
- Application Notes and Protocols: Derivatization of 1-Piperidinepentanoic Acid for Biological Assays. (2025). BenchChem.
- Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. (n.d.).
- A Comparative Guide to the Cross-Validation of Analytical Techniques for Piperidine Analysis. (2025). BenchChem.
- Piperidine-based drug discovery. (n.d.).
- Exploring the Versatility of Piperidine-Based Building Blocks in Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Leonova, A., et al. (n.d.).
- Analogues of Piperidine for Drug Design. (n.d.). Enamine.
- Piperidines- Heterocyclic Building Blocks. (n.d.). Ambeed.com.
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
- tert-Butyl (R)
- Procedure for N-alkylation of Piperidine? (2017).
- tert-butyl N-[(3R)
- THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
- Protecting group. (n.d.). Wikipedia.
- Alkylation Strategy on piperidine‐4 carboxylate. (n.d.).
- Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). The Journal of Organic Chemistry.
- Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. (2023). PubMed.
- (R)-N-Boc-piperidine-3-carboxylic acid. (n.d.). Echemi.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Todd, R. D. (n.d.).
- The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.
- Process for producing 4-arylpiperidine-3-carbinols and related compounds. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 1-N-Boc-piperidine-3-carboxamide. (n.d.). Chem-Impex.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH.
- Ethyl (S)
- tert-butyl (3R)
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- 1-tert-Butyl 3-ethyl (3R)
- (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6. (n.d.). Sigma-Aldrich.
- (R)
- Application Notes and Protocols for the Synthesis of Bipyridine Derivatives via Suzuki Coupling. (2025). BenchChem.
- 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid. (n.d.). PubChem.
- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (n.d.).
- tert-Butyl (3R)
- Design and synthesis of piperidine-3-carboxamides as human platelet aggreg
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). Open Research@CSIR-NIScPR.
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
- (S)
- C16H30N2O4. (n.d.). PubChem.
- (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9. (n.d.). Sigma-Aldrich.
- tert-Butyl Piperidin-3-ylcarbamate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 5. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-1-Boc-ピペリジン-3-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
The Strategic Advantage in Heterocyclic Chemistry: A Comparative Guide to Tert-butyl piperidine-3-carboxylate hydrochloride
In the intricate field of medicinal chemistry and organic synthesis, the piperidine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2] The successful construction of complex molecules bearing this motif hinges on the strategic use of protecting groups to modulate the reactivity of the piperidine nitrogen. While traditional protecting groups like Boc, Cbz, and Fmoc are mainstays in the synthetic chemist's toolbox, they primarily serve to mask the amine. This guide presents a comparative analysis, highlighting the distinct advantages of employing tert-butyl piperidine-3-carboxylate hydrochloride, a building block that offers not just protection, but a gateway to diverse and efficient molecular functionalization.
The Landscape of Piperidine Protection: Beyond Simple Masking
The ideal protecting group strategy involves more than just shielding a reactive site; it requires orthogonality—the ability to selectively remove one group in the presence of others under distinct conditions.[3][4] The most common N-protecting groups for piperidines are:
-
Boc (tert-butoxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid), offering a mild and common deprotection pathway.[5][6]
-
Cbz (benzyloxycarbonyl): Removed by catalytic hydrogenation, providing orthogonality to acid- and base-labile groups.[6][7]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Cleaved by a base, typically piperidine, making it orthogonal to both acid-labile and hydrogenolysis-sensitive groups.[6][8]
While effective for N-protection, these groups render the piperidine ring a relatively simple, monofunctional scaffold. In contrast, this compound introduces a paradigm shift. Here, the piperidine nitrogen is masked as a stable hydrochloride salt, and, more importantly, the ring is pre-functionalized with a tert-butyl protected carboxylic acid at the 3-position. This bifunctional nature is the cornerstone of its strategic advantage.
Comparative Analysis of Key Performance Attributes
An objective evaluation reveals the scenarios where this compound provides superior synthetic utility.
Chemical Stability and Handling
The hydrochloride salt form of tert-butyl piperidine-3-carboxylate often imparts enhanced crystallinity and stability, simplifying handling and purification compared to the free base, which can be an oil. The tert-butyl ester itself is a robust protecting group for the carboxylic acid, stable to a wide range of non-acidic conditions, including basic hydrolysis, many reducing agents, and organometallic reagents.[9][10] This resilience allows for extensive chemical modifications at the piperidine nitrogen or other parts of a molecule before the carboxylate is unmasked.
Deprotection Chemistry: Orthogonality and Versatility
The deprotection of this compound is a study in strategic flexibility. The two protective elements—the hydrochloride salt and the tert-butyl ester—can be addressed under different conditions.
-
Liberating the Amine: The secondary amine can be liberated from its hydrochloride salt by simple treatment with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine), leaving the tert-butyl ester intact. This allows for subsequent N-alkylation, N-acylation, or coupling reactions.
-
Deprotecting the Carboxylate: The tert-butyl ester is cleaved under acidic conditions (e.g., TFA, HCl in dioxane), which would also ensure the piperidine nitrogen remains protonated.[11][12] This selective deprotection of the ester is critical for subsequent modifications at the C-3 position.
This inherent orthogonality contrasts sharply with simple N-protected piperidines, where the only available reaction after deprotection is at the nitrogen atom.
Table 1: Comparative Overview of Piperidine Protecting Group Strategies
| Feature | N-Boc Piperidine | N-Cbz Piperidine | N-Fmoc Piperidine | Tert-butyl piperidine-3-carboxylate HCl |
| Protected Functionality | Secondary Amine | Secondary Amine | Secondary Amine | Secondary Amine (as salt) & C3-Carboxylic Acid |
| Deprotection Condition | Acid (TFA, HCl)[5] | Hydrogenolysis (H₂, Pd/C)[6] | Base (Piperidine)[8] | Base (for NH); Acid (for COOH)[10] |
| Key Advantage | Common, mild acid cleavage | Orthogonal to acid/base cleavage | Orthogonal to acid/hydrogenolysis | Pre-functionalized C3 handle for diversification |
| Limitation | Acid sensitive | Incompatible with reducible groups | Base sensitive | Requires separate steps to functionalize N vs. C3 |
The Core Advantage: A Handle for Synthetic Diversification
The primary superiority of this compound lies in its identity as a versatile synthetic building block.[13][14] Once the piperidine nitrogen is engaged in a desired transformation (e.g., after basification and coupling to a larger molecular fragment), the C-3 tert-butyl ester remains as a latent carboxylic acid. Subsequent acid-mediated deprotection unmasks this functionality, opening a plethora of synthetic possibilities.
Caption: Synthetic diversification pathway using the C-3 carboxylate handle.
This two-directional functionalization strategy is invaluable in constructing complex molecules like peptidomimetics, where both the nitrogen and a side chain require specific modifications.
Experimental Protocols
The following protocols provide standardized procedures for the deprotection of common piperidine derivatives.
Protocol 1: Deprotection of N-Boc-piperidine (Acidic Cleavage)
-
Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture in vacuo.
-
The resulting piperidinium trifluoroacetate salt can be used directly or neutralized by partitioning between DCM and a saturated aqueous NaHCO₃ solution. The organic layer is then dried (Na₂SO₄), filtered, and concentrated to yield the free piperidine.[5]
Protocol 2: Deprotection of N-Fmoc-piperidine (Basic Cleavage)
-
Dissolve N-Fmoc-piperidine (1.0 eq) in N,N-dimethylformamide (DMF, ~0.1 M).
-
Add piperidine to the solution to a final concentration of 20% (v/v).[15][16]
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and piperidine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected piperidine.
Protocol 3: Deprotection of tert-Butyl Ester (Acidic Cleavage)
-
Dissolve the tert-butyl ester-containing compound (1.0 eq) in DCM (~0.2 M).
-
Add an equal volume of TFA.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
The resulting carboxylic acid can be purified by crystallization or chromatography.[9]
Caption: Orthogonal deprotection strategies for common N-protected piperidines.
Conclusion
While Boc, Cbz, and Fmoc groups are indispensable tools for protecting the piperidine nitrogen, their function is largely one-dimensional. This compound transcends the role of a simple protected amine, offering itself as a bifunctional, strategically versatile building block. Its robust stability, coupled with the latent reactivity of the C-3 carboxylate, provides a powerful platform for the efficient and divergent synthesis of complex, highly functionalized piperidine derivatives. For researchers in drug discovery and process development, recognizing and leveraging the strategic advantages of such pre-functionalized scaffolds is key to accelerating innovation and achieving synthetic goals with greater efficiency.
References
-
YouTube. Protecting Groups for Amines: Boc, CBz and FMOC. Available from: [Link]
-
The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
ResearchGate. tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. Available from: [Link]
-
PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
YouTube. Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. Available from: [Link]
-
RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids. Available from: [Link]
-
ResearchGate. Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Available from: [Link]
-
Thieme Chemistry. Novel tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Deprotection. Available from: [Link]
-
Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Available from: [Link]
-
ACS Combinatorial Science. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Available from: [Link]
-
Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Available from: [Link]
-
Wikipedia. Protecting group. Available from: [Link]
-
Springer Nature Experiments. Methods for Removing the Fmoc Group. Available from: [Link]
-
PubMed Central. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]
-
Organic Chemistry Portal. tert-Butyl Esters. Available from: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Deprotection - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to the Synthetic Landscape of Tert-butyl piperidine-3-carboxylate hydrochloride
Introduction: The Strategic Importance of a Versatile Piperidine Scaffold
In the intricate world of medicinal chemistry and pharmaceutical development, the piperidine ring stands as a privileged scaffold, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component for optimizing drug-receptor interactions. Among the vast array of piperidine-based building blocks, Tert-butyl piperidine-3-carboxylate hydrochloride has emerged as a particularly crucial intermediate. Its unique structure, featuring a sterically demanding tert-butyl ester and a secondary amine ready for diverse functionalization, makes it a cornerstone in the synthesis of complex molecules, including kinase inhibitors and modulators of various CNS targets.
This guide provides a comparative analysis of the primary synthetic routes to this key intermediate. We will move beyond a simple recitation of protocols to dissect the underlying chemical logic, compare performance based on experimental data, and offer field-proven insights to guide researchers in selecting the optimal strategy for their specific needs—be it rapid laboratory-scale discovery or robust, scalable manufacturing.
Route 1: The Direct Approach - Catalytic Hydrogenation of Tert-butyl Nicotinate
The most common and conceptually straightforward pathway to Tert-butyl piperidine-3-carboxylate is the catalytic hydrogenation of its aromatic precursor, Tert-butyl nicotinate. This method leverages the stability of the pyridine ring, which requires a potent catalyst and specific conditions to achieve full saturation.
Causality and Mechanistic Rationale
The hydrogenation of a pyridine ring is a heterogeneously catalyzed process that involves the addition of hydrogen across the aromatic pi-system.[1] Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) provide a surface for the adsorption of both the pyridine substrate and molecular hydrogen. The reaction proceeds through a series of stepwise hydrogen additions, ultimately reducing the aromatic ring to a saturated piperidine. The presence of an acid, typically HCl, is crucial. It protonates the pyridine nitrogen, which not only increases its solubility in protic solvents like methanol but also activates the ring towards reduction. The final product is isolated directly as the hydrochloride salt.
Caption: Multi-step asymmetric synthesis from L-glutamic acid.
**Experimental Protocol: Asymmetric Synthesis (Illustrative Key Steps)[2]
-
Diester Formation: L-glutamic acid (1.0 eq) is suspended in methanol at 0°C. Thionyl chloride (1.5 eq) is added dropwise, and the reaction is stirred at room temperature for 12 hours. The solvent is removed in vacuo to yield the dimethyl ester hydrochloride salt. 2. Boc Protection: The crude diester is dissolved in CH₂Cl₂. Triethylamine (4.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq), and a catalytic amount of DMAP are added. The mixture is stirred for 6 hours before an aqueous workup. 3. Reduction to Diol: The protected diester is dissolved in THF/water and cooled to 0°C. Sodium borohydride (NaBH₄, 4.0 eq) is added portion-wise. The reaction is stirred for 12 hours before quenching and extraction.
-
Cyclization (via Ditosylate): The diol is converted to a ditosylate using tosyl chloride and pyridine. The crude ditosylate is then reacted with an amine (e.g., benzylamine) which cyclizes to form the N-protected piperidine.
-
Final Steps: The N-benzyl group is removed via hydrogenolysis, the piperidine nitrogen is Boc-protected, and the carboxylic acid is esterified to the tert-butyl ester, followed by hydrochloride salt formation.
Performance Analysis
-
Advantages: The most significant advantage is the excellent stereochemical control, providing direct access to enantiomerically pure product. [2]It avoids costly and often inefficient chiral resolution steps.
-
Disadvantages: This is a linear, multi-step synthesis, which can lead to a lower overall yield compared to the direct hydrogenation route. It requires multiple purification steps and uses a wider range of reagents, increasing the overall cost and complexity.
Route 3: Synthesis via Nipecotic Acid (Piperidine-3-carboxylic acid)
This route starts from piperidine-3-carboxylic acid (also known as nipecotic acid) and involves two key transformations: protection of the ring nitrogen and esterification of the carboxylic acid. This method is particularly useful when nipecotic acid is readily available.
Causality and Mechanistic Rationale
The logic here is to build upon a pre-formed piperidine-3-carboxylic acid core.
-
N-Protection: The secondary amine of nipecotic acid is highly nucleophilic and must be protected to prevent side reactions during the esterification step. The tert-butoxycarbonyl (Boc) group is ideal as it is stable under many reaction conditions but can be removed later if needed. The reaction is typically performed using Di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
-
Esterification: The carboxylic acid is then converted to the tert-butyl ester. Direct esterification with tert-butanol is challenging. A more effective method involves converting the carboxylic acid to a more reactive intermediate or using specialized reagents like N,N-dimethylformamide di-tert-butyl acetal. [3]
Caption: Synthesis pathway starting from Nipecotic Acid.
Experimental Protocol: Esterification via Acetal[4]
-
Setup: Dissolve N-Boc-piperidine-3-carboxylic acid (1.0 eq) in dry toluene under an argon atmosphere.
-
Esterification: Heat the mixture to 90°C and add N,N-dimethylformamide di-tert-butyl acetal (4.0 eq) dropwise.
-
Reaction: Reflux the mixture for 8 hours.
-
Workup: Cool the reaction to room temperature, dilute with toluene, and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the tert-butyl ester.
-
Salt Formation: To obtain the final hydrochloride salt, the N-Boc group would first need to be selectively removed (e.g., with HCl in dioxane) to yield the desired product.
Performance Analysis
-
Advantages: This is a relatively short and high-yielding sequence if the starting nipecotic acid is available. It offers good control and avoids the hazards of catalytic hydrogenation. If starting with an enantiomerically pure nipecotic acid, the chirality is preserved.
-
Disadvantages: The cost and availability of nipecotic acid (especially in enantiopure form) can be a limiting factor. The specialized reagents required for tert-butyl esterification can also be expensive.
Comparative Data Summary
| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Asymmetric Synthesis | Route 3: From Nipecotic Acid |
| Starting Material | Tert-butyl nicotinate | L-Glutamic Acid | Piperidine-3-carboxylic acid |
| Key Transformation | Aromatic Ring Reduction | Chiral Pool Synthesis & Cyclization | Protection & Esterification |
| Typical Overall Yield | High (~80-95%) | Moderate (~40-55%) | High (~70-90%) |
| Number of Steps | 1 | 5+ | 2-3 |
| Stereocontrol | None (produces racemate) | Excellent (enantiopure product) | Dependent on starting material |
| Scalability | Excellent, but requires pressure reactor | Moderate, challenges with multi-step process | Good |
| Key Advantages | Direct, high yield, atom-economical | Excellent stereocontrol | Short, high-yielding sequence |
| Key Disadvantages | Requires pressure equipment, produces racemate | Lower overall yield, multi-step, complex | Cost/availability of starting material |
Conclusion and Recommendations for the Practicing Scientist
The synthesis of this compound is not a one-size-fits-all endeavor. The optimal route is dictated entirely by the specific project requirements of the researcher.
-
For Rapid, Large-Scale, Achiral Synthesis: The Catalytic Hydrogenation (Route 1) is unequivocally the superior choice. Its directness, high yield, and scalability make it the workhorse for producing large quantities of the racemic material needed for initial screening libraries or as a precursor for subsequent resolution.
-
For Enantiomerically Pure Material in Drug Development: When absolute stereochemical control is non-negotiable, Asymmetric Synthesis from L-Glutamic Acid (Route 2) is the most robust strategy. While the overall yield is lower due to the number of steps, it builds the desired chirality into the molecule from the outset, obviating the need for challenging and often wasteful resolution steps later in the synthesis.
-
For Versatility and Mid-Scale Synthesis: The pathway from Nipecotic Acid (Route 3) offers a balanced approach. It is an excellent option when an enantiopure starting material is commercially available and affordable, providing a short, high-yielding route to the chiral target without the need for specialized hydrogenation equipment.
By understanding the fundamental trade-offs between these distinct synthetic strategies—yield versus stereocontrol, and operational simplicity versus the number of steps—researchers, scientists, and drug development professionals can make informed, evidence-based decisions to accelerate their research programs.
References
-
ResearchGate. The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Available at: [Link]
-
ResearchGate. Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Available at: [Link]
- Google Patents. CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
-
National Institutes of Health (NIH). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Available at: [Link]
- Google Patents. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
-
ResearchGate. Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. Available at: [Link]
-
PubMed. Divergent asymmetric synthesis of 3,5-disubstituted piperidines. Available at: [Link]
-
Royal Society of Chemistry. Asymmetric synthesis of (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylic acid. Available at: [Link]
-
Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Available at: [Link]
-
ResearchGate. Zn-Catalyzed tert -Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. Available at: [Link]
-
MDPI. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Available at: [Link]
-
Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]
-
ChemRxiv. Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled. Available at: [Link]
-
National Institutes of Health (NIH). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Different Batches of Tert-butyl piperidine-3-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the consistency and purity of starting materials and intermediates are paramount. Any variation between batches of a key building block can have cascading effects on the synthesis, purity, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-butyl piperidine-3-carboxylate hydrochloride is a widely used intermediate in the synthesis of numerous pharmaceuticals. Ensuring its batch-to-batch consistency is a critical quality control measure.
This guide provides a comprehensive framework for the spectroscopic analysis of different batches of this compound. As a Senior Application Scientist, my goal is to not only present the data but to explain the underlying scientific principles and rationale behind the experimental choices, empowering you to implement a robust, self-validating quality control system.
The Synthetic Context: Anticipating Potential Impurities
A thorough understanding of the synthetic route is the first step in effective quality control. The most common synthesis of this compound involves the protection of the piperidine nitrogen of piperidine-3-carboxylic acid using di-tert-butyl dicarbonate (Boc-anhydride), followed by the formation of the hydrochloride salt.
This straightforward synthesis can still introduce several potential impurities that spectroscopic methods are adept at detecting:
-
Unreacted Starting Materials: Residual piperidine-3-carboxylic acid and di-tert-butyl dicarbonate.
-
Byproducts of the Boc Protection: Tert-butanol and carbon dioxide are common byproducts.
-
Side-Reaction Products: Over-reaction can potentially lead to the formation of a di-Boc protected species.
-
Stereoisomers: If the starting piperidine-3-carboxylic acid is racemic, the final product will be a racemic mixture. While not an impurity in the traditional sense, confirming the stereochemical purity is crucial if a specific enantiomer is required.
Comparative Spectroscopic Analysis: A Multi-faceted Approach
A robust quality control protocol relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle. Here, we will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural characterization of organic molecules, providing detailed information about the chemical environment of each atom. For batch-to-batch comparison, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound batch sample and dissolve it in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts. For hydrochloride salts, D₂O or CD₃OD are often good choices to ensure solubility and allow for the exchange of the acidic proton.
-
Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure the spectral width covers the entire expected range of proton signals (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to the residual solvent peak or an internal standard like TMS).
Interpreting the Spectra: A Comparative Look
The following tables provide the expected chemical shifts for a pure batch of this compound and how these might be affected by the presence of common impurities.
Table 1: Comparative ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (ppm) in D₂O | Potential Variations and Their Causes |
| tert-Butyl (9H, singlet) | ~1.45 | A decrease in the integral value relative to the piperidine protons may indicate incomplete Boc protection. |
| Piperidine Ring Protons (multiplets) | 2.80 - 3.60 (protons adjacent to N), 1.60 - 2.20 (other ring protons) | Significant shifts or the appearance of new signals in these regions could indicate the presence of unreacted piperidine-3-carboxylic acid or other piperidine-based impurities. |
| Piperidine CH-COOtBu (1H, multiplet) | ~2.50 | The chemical shift and multiplicity of this proton are sensitive to the conformation of the piperidine ring. |
| NH₂⁺ (broad singlet) | 4.79 (in D₂O, this proton will exchange and may not be visible) | The presence and position of this signal are highly dependent on the solvent and its acidity. |
Table 2: Comparative ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (ppm) in D₂O | Potential Variations and Their Causes |
| C=O (Ester) | ~174 | A second carbonyl signal may indicate the presence of unreacted piperidine-3-carboxylic acid. |
| C(CH₃)₃ (quaternary) | ~82 | |
| C(CH₃)₃ (methyls) | ~28 | A signal around 67 ppm could indicate the presence of tert-butanol, a byproduct of Boc-anhydride decomposition. |
| Piperidine Ring Carbons | 40 - 55 | Additional signals in this region could point to piperidine-related impurities. |
Visualizing the Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy: The Fingerprint of Functionality
FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule. While less detailed than NMR, it serves as an excellent screening tool for confirming the presence of key structural motifs and for detecting gross impurities.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is ideal as it requires minimal sample preparation. Place a small amount of the powder directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis: Compare the acquired spectrum of the batch sample against a reference spectrum of a known pure standard.
Interpreting the Spectra: Key Vibrational Bands
Table 3: Comparative FTIR Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Potential Variations and Their Causes |
| N-H Stretch (of R₂NH₂⁺) | 2700-2250 (broad) | The presence and broadness of this peak are indicative of the hydrochloride salt. Its absence would suggest the free base. |
| C-H Stretch (Aliphatic) | 2980-2850 | |
| C=O Stretch (Ester) | ~1735 | A shift in this peak or the appearance of a second carbonyl peak at a lower wavenumber (~1700 cm⁻¹) could indicate the presence of the carboxylic acid from unreacted starting material. |
| C-O Stretch (Ester) | 1250-1150 | |
| N-H Bend (of R₂NH₂⁺) | ~1600-1500 |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For quality control, it is invaluable for confirming the identity of the main component and for identifying unknown impurities.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, and it will typically produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the mass spectrum using a high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) to obtain accurate mass measurements.
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the theoretical mass of Tert-butyl piperidine-3-carboxylate.
-
Analyze the fragmentation pattern (if using MS/MS) to confirm the structure.
-
Look for ions corresponding to the molecular weights of potential impurities.
-
Interpreting the Spectra: Expected Ions and Fragments
Table 4: Comparative Mass Spectrometry Data
| Ion | Expected m/z | Interpretation and Potential Variations |
| [M+H]⁺ (of free base) | ~186.14 | This corresponds to the protonated free base. The hydrochloride salt will dissociate in the ESI source. A significant deviation from this mass would indicate an incorrect primary component. |
| [M-C₄H₈+H]⁺ | ~130.08 | Loss of isobutylene from the tert-butyl group is a common fragmentation pathway. |
| [M-C₄H₉O₂+H]⁺ | ~86.09 | Loss of the entire tert-butoxycarbonyl group. |
| Impurity Ions | Variable | Look for ions corresponding to the molecular weights of potential impurities, such as piperidine-3-carboxylic acid ([M+H]⁺ ≈ 130.08) or tert-butanol ([M+H]⁺ ≈ 75.08). |
Conclusion: A Unified Approach to Quality Assurance
The consistent quality of pharmaceutical intermediates is non-negotiable. By employing a multi-pronged spectroscopic approach, researchers and drug development professionals can confidently assess the purity and identity of different batches of this compound. This guide provides a framework for not only acquiring and interpreting the necessary data but also for understanding the context of potential impurities arising from the synthetic process. Implementing these self-validating protocols will ensure the reliability of this critical starting material, contributing to the overall quality and safety of the final pharmaceutical product.
References
-
Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager. [Link]
-
Spectroscopic Methods in Drug Quality Control and Development. ResearchGate. [Link]
-
Quality Control for Pharmaceutical Intermediates: A Focus on Purity. LinkedIn. [Link]
-
Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research. [Link]
-
The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy. [Link]
A Senior Application Scientist's Guide to Chiral Purity Analysis of (R)- and (S)-tert-Butyl Aminopiperidine Carboxylates
Introduction: The Criticality of Chirality in Modern Drug Synthesis
In the landscape of pharmaceutical development, chiral building blocks are the architectural cornerstones for a vast array of active pharmaceutical ingredients (APIs). Among these, enantiomers of tert-butyl aminopiperidine carboxylates, such as (S)-1-Boc-3-aminopiperidine and its (R)-counterpart, are vital intermediates in the synthesis of complex therapeutic agents, including novel enzyme inhibitors and modulators.[1][2][3] The stereochemistry of these molecules is not a trivial detail; it is fundamental to the biological activity and safety profile of the final drug product. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst case, induce toxicity.[4]
Therefore, the rigorous analysis and confirmation of chiral purity—quantifying the excess of the desired enantiomer over the undesired one—is a non-negotiable requirement throughout the drug development lifecycle. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, grounded in experimental data and field-proven insights. We will dissect the causality behind methodological choices, offering a practical framework for researchers, scientists, and quality control professionals.
Chromatographic Approaches: The Pillars of Chiral Separation
Chromatography remains the most powerful and widely adopted technique for the physical separation and quantification of enantiomers.[5] The underlying principle involves the differential interaction of the enantiomers with a chiral environment, most commonly a Chiral Stationary Phase (CSP) within an HPLC or SFC column, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC): The Established Gold Standard
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity assessment due to its robustness, versatility, and high precision.[6]
Causality of Method Design: The success of a chiral HPLC separation hinges on creating a significant enough difference in the transient diastereomeric complexes formed between the analyte enantiomers and the CSP. For aminopiperidines, which may lack a strong UV chromophore, a key strategic choice is whether to use direct analysis or derivatization. Derivatization with an agent like benzoyl chloride not only enhances UV detection sensitivity but can also introduce additional interaction points (e.g., π-π stacking, dipole interactions) to improve chiral recognition by the CSP.[2][7]
dot
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. tert-Butyl (R)-3-Aminopiperidine-1-carboxylate [cymitquimica.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Catalytic Synthesis of Piperidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds. Its prevalence demands robust and efficient synthetic methodologies. This guide provides an in-depth, objective comparison of the primary catalytic strategies for synthesizing piperidine derivatives: the hydrogenation of pyridines, reductive amination of dicarbonyl compounds, and the cyclization of amino alcohols. We will delve into the mechanistic underpinnings of each method, present comparative performance data for various catalysts, and provide detailed experimental protocols to bridge theory with practice.
The Strategic Importance of Piperidine Synthesis
The conformational flexibility and basic nitrogen atom of the piperidine ring allow it to effectively interact with biological targets, making it a privileged structure in drug discovery. The development of efficient catalytic methods to access this scaffold, particularly with control over stereochemistry and functional group tolerance, is paramount for the rapid generation of new chemical entities. This guide will focus on the efficacy of various catalysts, providing the necessary data for you to make informed decisions in your synthetic campaigns.
I. Hydrogenation of Pyridines: The Direct Approach
The most atom-economical route to piperidines is the direct hydrogenation of readily available pyridine precursors. This transformation, however, is not without its challenges, including the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogenous substrate and product. The choice of catalyst is therefore critical to achieving high yields and selectivities under practical conditions.
Comparative Efficacy of Hydrogenation Catalysts
The performance of a catalyst for pyridine hydrogenation is a balance of activity, selectivity, cost, and the required reaction conditions. Noble metal catalysts generally offer higher activity under milder conditions, while non-noble metal catalysts are more cost-effective but often require more forcing conditions.
| Catalyst | Support/Ligand | Substrate | Temp. (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Key Features & Limitations | Reference(s) |
| Rh₂O₃ | - | Functionalized Pyridines | 40 | 5 | 16 | >95% | Excellent functional group tolerance (alcohols, amines, carbonyls) under mild conditions. | [1][2] |
| Rh/C | Carbon | Pyridine | 80 | 5 | - | High | Effective, but may require higher temperatures than Rh₂O₃. | [1] |
| Ru/nanoparticles | Carbon | Substituted Pyridines | Mild | Mild | - | >80% | High diastereoselectivity for cis-piperidines. | [1] |
| PtO₂ (Adams') | - | Substituted Pyridines | Room Temp. | 50-70 | 6-10 | >50% | Often requires an acidic solvent (e.g., glacial acetic acid) to activate the pyridine ring. | [1][3] |
| Pd/C | Carbon | 4-Pyridinecarbonitrile | 30 | 6 | 5.5 | 95% | Widely used; acidic additives can enhance performance. Data shown for hydrogenation of both nitrile and pyridine. | [1][4] |
| Raney Nickel | - | Pyridine | 100-200 | 150-300 | - | High | Cost-effective for industrial scale, but requires harsh conditions. | [1] |
| Iridium(III) Complex | C,N-cyclometalated | Functionalized Pyridines | - | Ionic Hydrogenation | - | High | Exceptional tolerance for reducible functional groups (nitro, azide, bromo). | [5] |
Mechanistic Insights: Hydrogenation of Pyridine
The hydrogenation of pyridine on a heterogeneous metal catalyst surface generally proceeds through a series of stepwise hydrogen additions. The pyridine molecule first adsorbs onto the catalyst surface, followed by the sequential transfer of hydrogen atoms, leading to dihydropyridine and tetrahydropyridine intermediates before the final piperidine product is formed and desorbed.
Caption: Simplified mechanism of pyridine hydrogenation.
Experimental Protocol: Hydrogenation using Rh₂O₃
This protocol is based on the highly effective and mild hydrogenation of functionalized pyridines using commercially available rhodium(III) oxide.[1][2]
Materials:
-
Substituted pyridine (1.0 eq)
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Setup: In a glass vial equipped with a magnetic stir bar, add the substituted pyridine (0.8 mmol, 1.0 eq) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Add TFE (1 mL) to the vial.
-
Reaction Execution: Place the vial into a high-pressure reactor. Seal the main reactor vessel.
-
Purge the reactor with an inert gas (3-5 times).
-
Pressurize the reactor with hydrogen gas to 5 bar.[2]
-
Stir the reaction at 40°C for 16 hours.[2]
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with inert gas.
-
The reaction mixture can be analyzed directly by NMR spectroscopy with an internal standard to determine the yield.
-
For isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent removed under reduced pressure. Further purification can be achieved by column chromatography if necessary.
II. Reductive Amination: Constructing the Ring from Acyclic Precursors
Reductive amination offers a powerful alternative for the synthesis of piperidines, particularly for accessing specific substitution patterns not easily obtained from pyridine precursors. The double reductive amination of a 1,5-dicarbonyl compound, such as glutaraldehyde or its derivatives, with an amine is a common strategy.
Catalyst and Reagent Comparison for Reductive Amination
The choice of reducing agent and catalyst is crucial for the efficiency of the reductive amination process. Mild reducing agents are often preferred to selectively reduce the imine or iminium ion intermediate in the presence of the starting carbonyl groups.
| Catalyst/Reagent | Amine Source | Dicarbonyl Substrate | Solvent | Yield (%) | Key Features & Limitations | Reference(s) |
| NaBH₃CN | Ammonium formate | Protected pentadialdose | MeOH | 50% (2 steps) | Mild and selective reducing agent. Can be used in one-pot procedures. | [6] |
| H₂/Pd/C | Ammonia | Protected pentadialdose | - | - | A classic hydrogenation approach; may require higher pressures. | [7] |
| Ru(II) complexes | Aniline derivatives | Glutaric dialdehyde | - | High | Effective for double reductive amination. | [8] |
| Co₃O₄/NGr@C | Secondary amines | Various aldehydes | - | Good to Excellent | A non-noble metal catalyst for reductive amination. | [9] |
Mechanistic Insights: Double Reductive Amination
The formation of the piperidine ring via double reductive amination is a cascade process involving the sequential formation and reduction of imines.
Caption: Mechanism of double reductive amination.
Experimental Protocol: Double Reductive Amination using NaBH₃CN
This protocol is a generalized procedure based on the synthesis of polyhydroxylated piperidines from sugar-derived dialdehydes.[6]
Materials:
-
1,5-Dicarbonyl compound (e.g., a protected pentadialdose) (1.0 eq)
-
Amine source (e.g., ammonium formate or a primary amine) (1.0-1.5 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the 1,5-dicarbonyl compound (1.0 eq) in methanol in a round-bottom flask.
-
Add the amine source (e.g., ammonium formate, 1.5 eq).
-
Cool the mixture in an ice bath (0°C).
-
Reduction: Slowly add sodium cyanoborohydride (2.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the careful addition of an acidic solution (e.g., 1 M HCl) until gas evolution ceases.
-
Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
III. Cyclization of Amino Alcohols: A Convergent Approach
The intramolecular cyclization of amino alcohols presents a convergent route to piperidines. This method relies on catalysts that can mediate the transformation of the alcohol moiety into a suitable electrophile for intramolecular attack by the amine. Ruthenium-based catalysts have shown particular promise in this area, often operating via a "hydrogen shuttling" mechanism.
Efficacy of Ruthenium Catalysts in Amino Alcohol Cyclization
Ruthenium catalysts, in combination with specific ligands, can efficiently catalyze the cyclization of amino alcohols. The selectivity of the reaction to yield either the cyclic amine (piperidine) or the cyclic amide (piperidone) can often be controlled by the addition of additives.
| Catalyst System | Substrate | Additive | Temp. (°C) | Time (h) | Product | Selectivity (%) | Reference(s) |
| Ru₃(CO)₁₂ / CataCXium® PCy | 5-amino-1-pentanol | None | 140 | 21 | Piperidine/Piperidone | Mixture | [10] |
| Ru₃(CO)₁₂ / CataCXium® PCy | 5-amino-1-pentanol | Water | 140 | 21 | Piperidine | High | [10] |
| Ru₃(CO)₁₂ / CataCXium® PCy | 5-amino-1-pentanol | Ketone (H-acceptor) | 140 | 21 | Piperidone | High | [10] |
| Cu-Cr-La/γ-Al₂O₃ | 5-amino-1-pentanol | - | - | - | Piperidine | 99.5% Yield | [11] |
Mechanistic Insights: "Hydrogen Shuttling" in Amino Alcohol Cyclization
The ruthenium-catalyzed cyclization of amino alcohols often proceeds via a "hydrogen shuttling" or "borrowing hydrogen" mechanism. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then undergoes intramolecular condensation with the amine to form a cyclic iminium ion. The "borrowed" hydrogen is then returned to reduce the iminium ion to the final piperidine product.
Caption: "Hydrogen Shuttling" mechanism for amino alcohol cyclization.
Experimental Protocol: Ruthenium-Catalyzed Cyclization of 5-Amino-1-pentanol
This protocol is based on the work of Pingen and Vogt for the selective synthesis of piperidine from 5-amino-1-pentanol.[10]
Materials:
-
5-amino-1-pentanol (1.0 mmol)
-
Ru₃(CO)₁₂ (0.5 mol%, 0.005 mmol, 3.2 mg)
-
CataCXium® PCy (3 mol%, 0.03 mmol, 10.2 mg)
-
Cyclohexane (0.6 mL)
-
Degassed water (10 mmol, for piperidine selectivity)
-
Stainless steel autoclave (10 mL)
-
Inert gas (Argon)
Procedure:
-
Reactor Setup: Weigh 5-amino-1-pentanol (1 mmol), Ru₃(CO)₁₂ (3.2 mg), and CataCXium® PCy (10.2 mg) into a 10 mL stainless steel autoclave under an argon atmosphere.
-
Add cyclohexane (0.6 mL) and degassed water (10 mmol).
-
Reaction Execution: Seal the autoclave tightly and place it in a preheated oil bath at 140°C.
-
Stir the reaction for 21 hours.
-
Work-up and Analysis: After the reaction is complete, cool the autoclave to room temperature.
-
The reaction mixture can be directly analyzed by GC and GC-MS to determine the conversion and selectivity.
-
For isolation, the reaction mixture can be filtered to remove the catalyst, and the product can be isolated by extraction and subsequent purification.
Conclusion and Future Outlook
The synthesis of piperidine derivatives is a mature field with a diverse array of catalytic methods at the disposal of the synthetic chemist.
-
Hydrogenation of pyridines remains the most direct and atom-economical approach, with modern catalysts like Rh₂O₃ and specialized Iridium complexes offering remarkable functional group tolerance under mild conditions.
-
Reductive amination provides a flexible entry point to diverse substitution patterns, with mild reducing agents like NaBH₃CN enabling one-pot procedures.
-
The cyclization of amino alcohols , particularly through ruthenium-catalyzed hydrogen shuttling, offers a convergent and elegant strategy.
The choice of catalyst and methodology should be guided by the specific synthetic target, the required scale of the reaction, and economic considerations. For complex molecules with sensitive functional groups, the milder conditions and high chemoselectivity offered by modern rhodium and iridium catalysts for hydrogenation, or ruthenium catalysts for amino alcohol cyclization, may be advantageous. For large-scale production of simpler piperidines, the cost-effectiveness of non-noble metal catalysts for hydrogenation, despite the harsher conditions, remains a compelling factor. The continued development of catalysts based on earth-abundant metals and the advancement of electrocatalytic methods promise a future of even more sustainable and efficient piperidine synthesis.
References
-
Reductive Amination - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate. [Link]
-
Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]
-
Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(11), 2883-2888. [Link]
-
Zhang, Y., Bai, G., Yan, X., Li, Y., Zeng, T., Wang, J., ... & Chen, L. (2012). A general process for the cyclization of aminoalcohols to the corresponding amines over Cu–Cr–La/γ-Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 106(2), 435-445. [Link]
-
Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. (2013). The Royal Society of Chemistry. [Link]
-
Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 933-939. [Link]
-
Synthesis of Amines. (2022, February 24). Chemistry LibreTexts. [Link]
-
Dearomatic hydrogenation of pyridine to piperidine using Rh, Ru, or Pt as a metal catalyst. (n.d.). ResearchGate. [Link]
-
Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. (2023). ChemRxiv. [Link]
-
Beller, M., et al. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. ChemSusChem, 12(16), 3801-3807. [Link]
-
Ruthenium and Iron-Catalysed Decarboxylative N-alkylation of Cyclic α-Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. (2019). PubMed. [Link]
-
Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. (2024). Journal of the American Chemical Society. [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Beller, M., et al. (2019). Ruthenium and Iron‐Catalysed Decarboxylative N‐alkylation of Cyclic α‐Amino Acids with Alcohols: Sustainable Routes to Pyrrolidine and Piperidine Derivatives. PMC. [Link]
-
Kiss, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. [Link]
-
Synthesis of Amines by Reductive Amination of Aldehydes and Ketones using Co3O4/NGr@C Catalyst. (2021). ResearchGate. [Link]
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(4), 1134-1138. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). JOCPR. [Link]
-
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2022). ResearchGate. [Link]
-
Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. (2019). PMC. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 4. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 11. akjournals.com [akjournals.com]
Safety Operating Guide
Navigating the Disposal of Tert-butyl Piperidine-3-carboxylate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl piperidine-3-carboxylate hydrochloride, a common heterocyclic building block in pharmaceutical synthesis. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is crucial to understand the foundational principles of laboratory waste management. The primary goal is to prevent pollution and reduce risk through a hierarchical approach: source reduction, reuse, recycling, and finally, disposal.[1] When disposal is necessary, it must be done in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
Hazard Assessment of this compound
A thorough understanding of the hazards associated with a chemical is the first step in determining the appropriate disposal method. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar compounds and related piperidine derivatives provide a strong basis for a cautious approach.[2][3]
Based on available data, this compound should be handled as a hazardous substance with the following potential hazards:
-
Skin Corrosion/Irritation : Causes skin irritation.[4][5][6]
-
Serious Eye Damage/Eye Irritation : Causes serious eye irritation.[4][5][6]
-
Respiratory Irritation : May cause respiratory irritation.[4][5][6]
The hydrochloride component also warrants attention, as hydrochloric acid is a corrosive material.[7][8][9] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
| Hazard Classification | Description | Primary Mitigation Measures |
| Acute Toxicity, Oral | Harmful if ingested. | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling. |
| Skin Irritant | Causes irritation upon contact with skin. | Wear appropriate chemical-resistant gloves and a lab coat. |
| Eye Irritant | Causes serious irritation to the eyes. | Wear safety glasses or goggles. |
| Respiratory Irritant | May cause irritation to the respiratory tract if inhaled. | Handle in a well-ventilated area or a chemical fume hood. |
| Corrosive (due to HCl) | Can cause damage to living tissue and materials. | Use appropriate personal protective equipment (PPE) and handle with care. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and associated waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection : Chemical safety goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection : A lab coat should be worn to protect from spills.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a respirator may be necessary. Always work in a well-ventilated area, preferably a chemical fume hood.[10][11]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.[12]
-
Solid Waste :
-
Place any solid this compound, contaminated weigh boats, or filter papers into a designated "Hazardous Solid Chemical Waste" container.
-
This container must be made of a material compatible with the chemical and have a secure, screw-on lid.[13]
-
Do not mix with other incompatible solid wastes.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a dedicated "Hazardous Liquid Chemical Waste" container.
-
The container should be clearly labeled and made of a material that will not react with the chemical or the solvent. For acidic solutions, avoid metal containers.[14]
-
Do not fill the container to more than 90% of its capacity to allow for expansion.[14]
-
-
Contaminated Sharps :
-
Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
-
-
Contaminated Labware and PPE :
-
Disposable labware (e.g., pipette tips) and grossly contaminated PPE (e.g., gloves) should be placed in the solid hazardous waste container.
-
Step 3: Waste Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[14][15] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[13]
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Appropriate hazard symbols (e.g., irritant, harmful).
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored in a designated and properly managed area.[14][16]
-
The storage area should be a "Satellite Accumulation Area" (SAA) located at or near the point of generation and under the control of laboratory personnel.[16][17]
-
Ensure secondary containment for liquid waste containers to prevent spills from spreading.[14]
-
Store containers in a cool, dry, and well-ventilated location, away from incompatible materials.[18]
-
Keep waste containers securely closed except when adding waste.[12]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[3][15] This is a violation of regulations and can harm the environment.
Emergency Procedures
In the event of a spill or exposure, immediate action is necessary.
-
Spill :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.[10]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[19] Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[19] Seek medical attention.
-
Inhalation : Move the person to fresh air.[18] If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[20] Seek immediate medical attention.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, researchers can ensure they are protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols, as they may have additional requirements.
References
-
Laboratory Waste Disposal: A Quick Overview. (n.d.). Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
tert-Butyl piperidine-4-carboxylate hydrochloride. (2024, April 10). ChemBK. Retrieved from [Link]
-
Hydrochloric Acid Handbook. (n.d.). Oxy. Retrieved from [Link]
-
Hydrochloric acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved from [Link]
-
tert-butyl (3R)-3-aminopiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]
-
Tert-butyl Piperidine-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]
-
tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
HYDROGEN CHLORIDE. (2024, March 25). Occupational Safety and Health Administration. Retrieved from [Link]
-
GHS Compliant HCL 20 & 22 degree Solution. (n.d.). Reagent Chemical. Retrieved from [Link]
-
Hydrogen chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
tert-Butyl piperidine-3-carboxylate. (n.d.). Ark Pharma Scientific Limited. Retrieved from [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride | C10H21ClN2O2 | CID 45072451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl (3R)-3-aminopiperidine-1-carboxylate | C10H20N2O2 | CID 1501974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oxy.com [oxy.com]
- 8. nj.gov [nj.gov]
- 9. Hydrogen chloride - Wikipedia [en.wikipedia.org]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. benchchem.com [benchchem.com]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. danielshealth.com [danielshealth.com]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. epa.gov [epa.gov]
- 18. echemi.com [echemi.com]
- 19. fishersci.es [fishersci.es]
- 20. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to the Safe Handling of Tert-butyl piperidine-3-carboxylate hydrochloride
Immediate Safety and Hazard Assessment
Tert-butyl piperidine-3-carboxylate hydrochloride is a heterocyclic organic compound. As a hydrochloride salt, it is likely a crystalline solid that is more water-soluble than its free base form. The primary hazards associated with this and structurally similar compounds are:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
A summary of the anticipated GHS hazard classifications, based on close structural analogs, is provided in the table below.
| Hazard Category | GHS Classification | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1][2] A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A lab coat should be worn at all times. For procedures with a higher risk of contamination, consider a chemically resistant apron.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[1] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.[1]
The following diagram illustrates the correct sequence for donning and doffing PPE to prevent cross-contamination.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an appropriate chemical spill kit is readily accessible.[3] Review the location and operation of the nearest eyewash station and safety shower.[2]
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to control dust.
-
Weighing and Transfer: Use a spatula to carefully transfer the desired amount of the compound. Avoid creating dust clouds. If the compound is static, use an anti-static gun or weigh boat.
-
Dissolution: When preparing solutions, add the solid slowly to the solvent with stirring to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water.[1]
Storage Requirements
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Spill Management
-
Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.
-
Contain: For small spills, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Personal Protection: Wear the appropriate PPE, including respiratory protection, during cleanup.
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled waste container. Avoid generating dust.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Waste Collection: Collect all waste in a designated, labeled, and sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[3]
Emergency Procedures
The following flowchart outlines the immediate actions to take in case of accidental exposure.
References
- Angene Chemical. (2024). Safety Data Sheet - tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride.
- Capot Chemical. (2013). MSDS of Tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.
- Echemi. (2019). (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets.
- Fisher Scientific. (2009). SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate.
- Fisher Scientific. (2010). SAFETY DATA SHEET - N-BOC-4-Piperidone.
- PubChem. (n.d.). tert-butyl N-[(3R)-piperidin-3-yl]carbamate hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Ethyl 1-Benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
